Product packaging for (5-Methoxypyridin-3-yl)methanol(Cat. No.:CAS No. 937202-11-4)

(5-Methoxypyridin-3-yl)methanol

Cat. No.: B1390952
CAS No.: 937202-11-4
M. Wt: 139.15 g/mol
InChI Key: VKRWRIKWXFAPEL-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1390952 (5-Methoxypyridin-3-yl)methanol CAS No. 937202-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRWRIKWXFAPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670121
Record name (5-Methoxypyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937202-11-4
Record name (5-Methoxypyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methoxypyridin-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxypyridin-3-yl)methanol (CAS 937202-11-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methoxypyridin-3-yl)methanol, with CAS number 937202-11-4, is a substituted pyridyl alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the methoxy group and the hydroxymethyl substituent on the pyridine ring, make it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and insights into its applications, with a focus on its role in drug discovery.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a prime example of a strategically substituted pyridine, offering multiple points for chemical modification. The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the pyridine ring, while the primary alcohol at the 3-position provides a versatile handle for a wide array of chemical transformations. This guide aims to be a comprehensive resource for researchers utilizing this important synthetic intermediate.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally derived, much of the available information is based on computational models.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
CAS Number 937202-11-4[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Physical Form Liquid[2]
IUPAC Name (5-methoxy-3-pyridinyl)methanol[1]
SMILES COc1cncc(CO)c1[2]
InChI 1S/C7H9NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3[2]
InChIKey VKRWRIKWXFAPEL-UHFFFAOYSA-N[2]
Computed Boiling Point 285.1 °C at 760 mmHg[3]
Computed Density 1.155 g/cm³[3]
Computed XLogP3-AA -0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis and Mechanistic Insights

The most direct and widely applicable synthetic route to this compound is the reduction of its corresponding aldehyde, 5-methoxynicotinaldehyde. This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other complex hydrides.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup step to yield the primary alcohol.

Experimental Protocol: Sodium Borohydride Reduction of 5-Methoxynicotinaldehyde

This protocol is a self-validating system, designed for high yield and purity.

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve 5-methoxynicotinaldehyde in Methanol B Cool solution to 0 °C (Ice Bath) A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C Maintain temperature D Stir at 0 °C for 1 hour C->D E Warm to room temperature and stir for 2 hours D->E F Quench with water E->F Reaction completion (TLC) G Concentrate in vacuo F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4) H->I J Filter and concentrate I->J K Purify by column chromatography J->K L L K->L Final Product: This compound G cluster_0 Transformations cluster_1 Resulting Intermediates cluster_2 Applications in Drug Discovery A This compound B Oxidation A->B C Halogenation A->C D Etherification A->D E Esterification A->E F Mesylation/Toxylation A->F G 5-Methoxynicotinaldehyde B->G H 3-(Halomethyl)-5-methoxypyridine C->H I Pyridyl Ethers D->I J Pyridyl Esters E->J K Activated Alcohols F->K L Kinase Inhibitors H->L M GPCR Modulators I->M N Other Biologically Active Compounds J->N K->L K->M

References

(5-Methoxypyridin-3-yl)methanol: A Technical Primer on its Physicochemical Properties for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methoxypyridin-3-yl)methanol is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring scaffold with methoxy and hydroxymethyl functional groups, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, offering a crucial foundation for researchers and scientists engaged in the design and synthesis of novel chemical entities. Understanding these core characteristics is paramount for its effective utilization in experimental design, from stoichiometric calculations in reaction planning to the interpretation of analytical data and the prediction of its behavior in biological systems.

Core Physicochemical Properties

The molecular formula and molecular weight are fundamental descriptors of a chemical compound, providing the basis for its stoichiometry and quantitative analysis. For this compound, these properties have been well-established and are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂PubChem[1], Sigma-Aldrich, BOC Sciences[]
Molecular Weight 139.15 g/mol PubChem[1], Sigma-Aldrich, BOC Sciences[]
CAS Number 937202-11-4PubChem[1], Sigma-Aldrich

The empirical formula, C₇H₉NO₂, delineates the elemental composition of the molecule, indicating the presence of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms.[1] This information is indispensable for calculating reaction yields and for the interpretation of data from techniques such as mass spectrometry and elemental analysis. The molecular weight of 139.15 g/mol is a direct consequence of this elemental composition and is a critical parameter for the preparation of solutions of known concentrations and for the determination of molar equivalents in chemical reactions.[1][]

Molecular Structure and Functional Group Analysis

The arrangement of atoms and functional groups within a molecule dictates its chemical reactivity and its potential for intermolecular interactions. The structure of this compound features a central pyridine ring, which is an aromatic heterocycle. This ring system is substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a methoxy group (-OCH₃).

Caption: Molecular structure of this compound.

The hydroxymethyl group provides a primary alcohol functionality, which can participate in a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, and esterification or etherification reactions. This group also serves as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its potential interactions with biological targets. The methoxy group, on the other hand, is a relatively stable ether linkage that can act as a hydrogen bond acceptor. Its presence can modulate the electronic properties of the pyridine ring and influence the overall lipophilicity of the molecule.

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a novel compound is typically confirmed using mass spectrometry. The following is a generalized protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilute sample for injection by diluting it 1:100 with a 50:50 mixture of methanol and water.

    • To facilitate ionization, add 0.1% formic acid to the final sample solution.

  • Instrumentation Setup:

    • Set up the mass spectrometer in positive ion mode. The protonated molecule [M+H]⁺ is expected.

    • The expected m/z for the protonated molecule is 139.15 + 1.007 = 140.157.

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • The observed m/z value should be within the acceptable error range of the calculated exact mass.

Conclusion

The molecular formula (C₇H₉NO₂) and molecular weight (139.15 g/mol ) of this compound are foundational data points for its application in research and development. These properties, coupled with an understanding of its molecular structure, provide the necessary information for its accurate handling, reaction planning, and the interpretation of experimental results. This guide serves as a technical resource for scientists, providing the core information required to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features—a pyridine ring, a methoxy group, and a primary alcohol—offer multiple points for synthetic modification. Accurate structural elucidation is paramount for its use in complex molecular design, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and the resulting spectral features. We will delve into predicted spectral data, the rationale behind signal assignments, a field-proven experimental protocol for data acquisition, and the application of advanced NMR techniques for unambiguous characterization.

Molecular Structure and Predicted NMR-Active Nuclei

The foundational step in spectral interpretation is a thorough analysis of the molecule's structure to predict the number and type of signals.

dot

G cluster_workflow NMR Acquisition Workflow prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.6 mL of deuterated  solvent (e.g., CDCl₃). - Transfer to a 5 mm NMR tube. setup 2. Spectrometer Setup - Insert sample into magnet. - Lock on the deuterium signal. - Shim magnetic field for homogeneity. prep->setup h1 3. ¹H Spectrum Acquisition - Load standard proton parameters. - Set spectral width (~16 ppm). - Acquire data (e.g., 16 scans). - Set receiver gain automatically. setup->h1 c13 5. ¹³C Spectrum Acquisition - Tune probe for ¹³C. - Load standard carbon parameters (e.g., zgpg30). - Set spectral width (~240 ppm). - Acquire data (e.g., 1024 scans). setup->c13 process_h1 4. ¹H Data Processing - Fourier Transform. - Phase correction. - Baseline correction. - Reference to TMS (0 ppm). h1->process_h1 process_h1->c13 Inform ¹³C parameters process_c13 6. ¹³C Data Processing - Fourier Transform (with line broadening). - Phase and baseline correction. - Reference to solvent signal (CDCl₃ at 77.16 ppm). c13->process_c13 G cluster_2d 2D NMR Correlation Logic cosy COSY (¹H-¹H Correlation) hsqc HSQC (¹H-¹³C One-Bond) cosy->hsqc Identifies which protons are coupled hmbc HMBC (¹H-¹³C Long-Range) hsqc->hmbc Assigns protons to their attached carbons hmbc->cosy Connects molecular fragments via 2-3 bond correlations

References

An In-depth Technical Guide to the Solubility of (5-Methoxypyridin-3-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, understanding the solubility of this compound in various organic solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in making informed decisions regarding solvent selection and solubility determination. While specific quantitative solubility data for this compound is not widely published, this guide establishes a framework for predicting and experimentally verifying its solubility profile.

Introduction: The Critical Role of Solubility in Chemical R&D

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various chemical processes.[1] From reaction kinetics in a stirred-tank reactor to the bioavailability of a final drug product, solubility is a critical parameter that must be thoroughly characterized.[2] An understanding of a compound's solubility in different organic solvents enables scientists to:

  • Select appropriate solvents for synthesis, purification, and crystallization.

  • Optimize reaction conditions to ensure all reactants are in the appropriate phase.

  • Develop robust formulations for drug delivery with desired dissolution profiles.

  • Design efficient extraction and separation processes .

  • Predict and mitigate potential precipitation issues during manufacturing and storage.

This guide will delve into the structural features of this compound and how they influence its interactions with a range of organic solvents.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first examine its molecular structure and key physicochemical properties.

Molecular Structure:

This compound

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉NO₂PubChem[3]
Molecular Weight 139.15 g/mol PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
LogP (calculated) -0.1PubChem[3]
Form LiquidSigma-Aldrich

The structure reveals several key features that govern its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. Pyridine itself is miscible with a wide range of polar and nonpolar solvents.[4][5][6]

  • Hydroxymethyl Group (-CH₂OH): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for protic solvents.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group acts as a hydrogen bond acceptor, further enhancing polarity.

  • Calculated LogP: A LogP of -0.1 indicates that the compound is relatively hydrophilic, suggesting a preference for more polar solvents.[3]

Based on these features, this compound can be classified as a polar molecule with the capacity for significant hydrogen bonding.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

Impact of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, isopropanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] Given the presence of the hydroxymethyl group, this compound is expected to exhibit high solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The pyridine nitrogen and methoxy oxygen of the target molecule can interact favorably with these solvents.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, cyclohexane) have low dielectric constants and lack significant dipoles. The overall polarity of this compound suggests it will have limited solubility in strongly nonpolar solvents.

The following diagram illustrates the logical flow for selecting a solvent based on polarity.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes Solute Polar Molecule H-Bond Donor (1) H-Bond Acceptor (3) Protic Polar Protic (e.g., Methanol, Ethanol) High Polarity, H-Bond Donors & Acceptors Solute->Protic High Predicted Solubility (Strong H-Bonding) Aprotic Polar Aprotic (e.g., Acetone, DMSO) High Polarity, H-Bond Acceptors Solute->Aprotic Good to Moderate Predicted Solubility (Dipole & H-Bond Acceptance) Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Polarity, No H-Bonding Solute->Nonpolar Low Predicted Solubility (Polarity Mismatch)

Caption: Predicted solubility based on solvent class.

Solvent Polarity Index

A more quantitative approach involves using a polarity index, which ranks solvents based on their relative polarity.

SolventPolarity Index (P')Expected Solubility
Water10.2High
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
Acetonitrile5.8High
Methanol5.1High
Acetone5.1High
Ethanol5.2High
Pyridine5.3High
Isopropanol3.9Good
Tetrahydrofuran (THF)4.0Good
Dichloromethane3.1Moderate
Ethyl Acetate4.4Moderate
Toluene2.4Low
Hexane0.1Very Low
Data sourced from various polarity charts.[8][9]

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical testing.[10] The following are standard, reliable protocols for determining the solubility of a compound like this compound in organic solvents.

Gravimetric Method (Thermodynamic Solubility)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solute. It is considered the gold standard for thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the excess solid.[10]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen.

  • Mass Determination: Once the solvent is removed, re-weigh the container. The difference in mass corresponds to the amount of dissolved solute.

  • Calculation: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant withdrawn (mL))

The following diagram outlines the gravimetric workflow.

G A 1. Add excess solute to known volume of solvent B 2. Equilibrate (24-48h at constant T) A->B C 3. Centrifuge to separate solid B->C D 4. Withdraw known volume of supernatant C->D E 5. Evaporate solvent D->E F 6. Weigh residue E->F G 7. Calculate Solubility (mg/mL) F->G

Caption: Workflow for the gravimetric solubility method.

UV/Vis Spectrophotometry Method

This method is faster than the gravimetric approach but requires the solute to have a chromophore and is dependent on the accuracy of a calibration curve.

Protocol:

  • Calibration Curve Construction:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions through serial dilution of the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a linear calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution and separate the solid as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the clear supernatant.

    • Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for strong predictive power. Its polar nature, coupled with significant hydrogen bonding capabilities, suggests high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This guide provides the theoretical foundation and the practical, validated experimental protocols necessary for researchers to accurately determine the solubility of this compound in any organic solvent of interest. This empirical data is invaluable for the seamless progression of research and development in the pharmaceutical and chemical industries.

References

(5-Methoxypyridin-3-yl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(5-Methoxypyridin-3-yl)methanol is a key heterocyclic building block increasingly recognized for its utility in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, make it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on providing actionable insights for researchers in the field.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted at the 5-position with a methoxy group and at the 3-position with a hydroxymethyl group. This substitution pattern is crucial for its chemical reactivity and biological activity.

SMILES Notation: COC1=CN=CC(=C1)CO

Molecular Formula: C7H9NO2[1]

Molecular Weight: 139.15 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

PropertyValueSource
AppearanceLiquid
Molecular Weight139.15 g/mol [1]
XLogP3-AA0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass139.063329 g/mol PubChem
Topological Polar Surface Area42.4 ŲPubChem

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 5-methoxynicotinic acid. This procedure involves an initial esterification followed by a selective reduction of the ester functionality.

Experimental Protocol: Synthesis via Reduction of Methyl 5-Methoxynicotinate

This protocol details a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Esterification of 5-Methoxynicotinic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction. The use of a catalytic amount of strong acid, like sulfuric acid, efficiently promotes the Fischer esterification.

  • Procedure:

    • To a solution of 5-methoxynicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methoxynicotinate.

Step 2: Reduction of Methyl 5-Methoxynicotinate

  • Rationale: Sodium borohydride in the presence of methanol is a mild and selective reducing agent for esters, providing a high yield of the corresponding alcohol while being safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.[2]

  • Procedure:

    • Dissolve methyl 5-methoxynicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Add sodium borohydride (2.0-3.0 eq) portion-wise to the solution at 0 °C.

    • Slowly add methanol (5.0-10.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the ester is fully consumed, as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

SynthesisWorkflow start 5-Methoxynicotinic Acid ester Methyl 5-Methoxynicotinate start->ester   MeOH, H₂SO₄ (cat.) Esterification product This compound ester->product   NaBH₄, MeOH Reduction

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR (predicted):

  • The aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).

  • The methylene protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

  • The methoxy protons (-OCH₃) will appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

  • The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (predicted):

  • The carbon atoms of the pyridine ring will have signals in the aromatic region (δ 110-160 ppm).

  • The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 60-65 ppm.

  • The methoxy carbon (-OCH₃) will resonate in the upfield region, typically around δ 55-60 ppm.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors. The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of this molecule allows for strategic modifications to optimize pharmacological properties.[3]

Role as a Building Block for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of this compound provides a foundation for the synthesis of potent and selective kinase inhibitors.

The hydroxymethyl group can be readily converted into other functional groups, such as halides or amines, allowing for its incorporation into larger, more complex molecules through various coupling reactions. The methoxy group can influence the molecule's conformation and metabolic stability, which are key parameters in drug design.

While a specific marketed drug directly synthesized from this compound is not prominently documented, its structural motifs are present in numerous kinase inhibitors currently under investigation. For instance, substituted pyridines are core components of inhibitors targeting kinases such as p38 MAPK and mTOR.[4][5]

KinaseInhibitorPathway start This compound intermediate Functionalized Pyridine Intermediate start->intermediate Functional Group Transformation inhibitor Kinase Inhibitor intermediate->inhibitor Coupling Reaction target Kinase Target (e.g., p38, mTOR) inhibitor->target Binding effect Biological Effect target->effect Inhibition

Caption: Role in Kinase Inhibitor Synthesis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the development of novel therapeutics, especially kinase inhibitors. This guide has provided a detailed overview of its structure, properties, synthesis, and applications to aid researchers in leveraging this important chemical intermediate in their drug discovery and development endeavors.

References

A Comprehensive Technical Guide to the Biological Activity Screening of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved therapeutics. However, the biological profile of many simple, functionalized pyridine derivatives remains uncharacterized. This guide addresses (5-Methoxypyridin-3-yl)methanol, a compound of interest due to its structural motifs that suggest potential interactions with key physiological targets. In the absence of existing pharmacological data, a structured, hypothesis-driven screening strategy is essential to unlock its therapeutic potential. This document provides a comprehensive, in-depth framework for the systematic biological evaluation of this compound, designed for researchers in drug discovery and development. We will detail a multi-pronged screening cascade, beginning with foundational cytotoxicity assessments and branching into parallel investigations of central nervous system (CNS) targets and antiproliferative effects. Each proposed assay is supported by a rationale rooted in structural analysis and field-proven methodologies, complete with detailed protocols, data interpretation guidelines, and a clear roadmap from initial hit identification to subsequent lead development.

Introduction: De-Orphaning a Privileged Scaffold

This compound (PubChem CID: 45361739) is a readily available chemical building block featuring a pyridine ring substituted with methoxy and hydroxymethyl groups.[1][] While the pyridine core is a well-established "privileged structure" known to bind a wide array of biological targets, the specific activity of this particular substitution pattern is not documented in publicly available literature.[3][4]

The objective of this guide is to propose a logical, efficient, and robust screening workflow to elucidate the compound's biological activity. Our strategy is bifurcated, reflecting the primary therapeutic areas suggested by the molecule's structure:

  • Hypothesis-Driven CNS Screening: The pyridine ring is a bioisostere of a phenyl ring, and its nitrogen atom can act as a hydrogen bond acceptor. These features are common in ligands for CNS receptors, such as GABA receptors and nicotinic acetylcholine receptors (nAChRs), as well as enzymes like phosphodiesterase 4 (PDE4).[5][6][7]

  • Phenotypic Anticancer Screening: A vast number of pyridine-containing compounds have demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines, making this a high-priority area for investigation.[8][9][10]

This guide will follow the critical path of early-stage drug discovery, beginning with essential safety and profiling assays before moving to more complex biological interrogations.

Foundational Assessment: Establishing a Bioactivity Baseline

Before investigating specific biological targets, it is imperative to determine the intrinsic cytotoxicity of this compound. This foundational step is not merely a safety check; it defines the concentration window for all subsequent in vitro assays, ensuring that observed effects are due to specific molecular interactions rather than non-specific toxicity.

Rationale for Initial Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[12] The concentration at which the compound reduces cell viability by 50% (IC50) is a critical parameter. A low IC50 (<1 µM) might suggest potent anticancer activity, whereas a high IC50 (>50 µM) indicates a favorable therapeutic window for non-cytotoxic applications.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a representative non-cancerous cell line (e.g., HEK293 or NIH/3T3).

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, down to ~0.1 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile phosphate-buffered saline) to each well.[13] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Sample Data Structure for Cytotoxicity Results

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Viability (Normalized)
100 0.152 0.015 10.1
50 0.345 0.021 23.0
25 0.788 0.045 52.5
12.5 1.250 0.060 83.3
6.25 1.450 0.071 96.7
0 (Vehicle) 1.500 0.080 100.0

| Calculated IC50 | | | ~24 µM |

Screening Cascade for Central Nervous System Activity

Based on the foundational cytotoxicity data, a series of hypothesis-driven assays can be performed at non-toxic concentrations to probe for CNS-relevant bioactivity.

CNS_Screening_Workflow cluster_0 PART 2: CNS Screening Cascade cluster_1 Primary Target-Based Assays Compound This compound (Non-toxic Concentrations) Assay_GABA Hypothesis A: GABAA Receptor Binding Assay Compound->Assay_GABA Parallel Screening Assay_nAChR Hypothesis B: nAChR Functional Assay Compound->Assay_nAChR Parallel Screening Assay_PDE4 Hypothesis C: PDE4 Inhibition Assay Compound->Assay_PDE4 Parallel Screening Hit_Confirmation Hit Confirmation (Dose-Response & Orthogonality) Assay_GABA->Hit_Confirmation Binding > 50% @ 10µM Assay_nAChR->Hit_Confirmation Activity > 3σ over baseline Assay_PDE4->Hit_Confirmation IC50 < 10µM Hit_to_Lead Hit-to-Lead Progression (SAR, Selectivity, ADME) Hit_Confirmation->Hit_to_Lead GABAA_Receptor cluster_sites Binding Sites GABAA GABAA Receptor Complex α α β β γ Chloride (Cl-) Channel GABA_Site GABA Site (at α/β interface) GABA_Site->GABAA:p3 BZD_Site Benzodiazepine Site (at α/γ interface) BZD_Site->GABAA:p5 nAChR_Signaling ACh Acetylcholine (ACh) or Agonist nAChR Extracellular Domain Transmembrane Domain Ion Channel ACh->nAChR:p1 Binds Membrane Cellular Response (Depolarization, Ca++ Signaling) nAChR:p3->Membrane Na+/Ca++ Influx PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active Signal) AC->cAMP PDE4 PDE4 (Target) cAMP->PDE4 Hydrolysis PKA PKA / EPAC (Downstream Effectors) cAMP->PKA Activation AMP AMP (Inactive) PDE4->AMP Anticancer_Screening_Workflow cluster_0 PART 3: Anticancer Screening Workflow Compound This compound Primary_Screen Primary Screen (e.g., 3-5 cell lines @ 10µM) MTT Assay Compound->Primary_Screen Hit_Identified Hit Identified (Growth Inhibition > 50%) Primary_Screen->Hit_Identified Secondary_Screen Secondary Screen (e.g., NCI-60 Panel) Dose-Response (GI50) Hit_Identified->Secondary_Screen Yes End Hit_Identified->End No MoA_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Secondary_Screen->MoA_Studies Hit_to_Lead Hit Confirmed Hit (Reproducible Activity) SAR Hit Expansion (Analog Synthesis & SAR Studies) Hit->SAR Optimization Lead Optimization (Improve Potency, Selectivity, ADMET) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Introduction: The Strategic Value of the Methoxy-Substituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Methoxypyridin-3-yl)methanol as a Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of rational drug design. This compound emerges as a particularly valuable building block, offering a trifecta of functional handles: the nucleophilic hydroxymethyl group, the basic pyridine nitrogen, and a methoxy-activated aromatic system. This guide provides an in-depth exploration of its properties, synthesis, and strategic application in constructing complex molecular architectures.

This molecule is not merely a linker; the specific arrangement of the methoxy and hydroxymethyl groups at the 3- and 5-positions of the pyridine ring imparts distinct reactivity and conformational properties. The electron-donating methoxy group subtly modulates the electronic character of the ring, influencing its reactivity in cross-coupling reactions and its interaction with biological targets. This guide will delve into the practical aspects of utilizing this building block, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1][]
CAS Number 937202-11-4[1][][3]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid (typical)
InChIKey VKRWRIKWXFAPEL-UHFFFAOYSA-N[1]
SMILES COC1=CC(CO)=CN=C1[1]

Safety and Handling: this compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required.

  • GHS Classification: Acute Toxicity, Oral (Category 4)[1][4]

  • Hazard Statement: H302: Harmful if swallowed[1][4]

Synthesis of the Building Block: A Proposed Route

While numerous suppliers offer this compound, understanding its synthesis is crucial for cost-benefit analysis and potential in-house production. A common and reliable method for preparing such pyridyl methanols is the reduction of the corresponding carboxylic acid or ester. A plausible and efficient synthetic route starting from 5-methoxynicotinic acid is outlined below. This approach is analogous to established procedures for similar pyridine derivatives, such as the synthesis of 2-Bromo-5-hydroxymethylpyridine from 6-bromonicotinic acid.[5]

Proposed Synthetic Workflow

Start 5-Methoxynicotinic Acid in Anhydrous THF Reaction Reduction at 0°C to RT Start->Reaction Reagent Borane-THF Complex (BH3•THF) Reagent->Reaction 1. Add dropwise Quench Aqueous Quench (e.g., sat. aq. K2CO3) Reaction->Quench 2. Re-cool and quench Workup Extraction with Ethyl Acetate Quench->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 5-Methoxynicotinic Acid

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for safety and efficiency.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxynicotinic acid (1.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Reducing Agent: Add a 1.0 M solution of borane-THF complex (BH₃•THF) (approx. 3.0 eq) dropwise to the stirred suspension. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

    • Causality Insight: Borane is a highly effective and relatively selective reagent for the reduction of carboxylic acids to alcohols. Its use in a THF complex improves handling and solubility. The reaction is performed at 0°C initially to moderate the rate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Re-cool the mixture to 0°C and slowly add saturated aqueous potassium carbonate (K₂CO₃) solution to quench the excess borane. This must be done carefully due to vigorous gas evolution.

    • Causality Insight: The basic aqueous quench hydrolyzes the borate-ester intermediate and neutralizes any acidic byproducts, facilitating the isolation of the neutral alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Core Applications in Cross-Coupling Chemistry

The true power of this compound lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. While the hydroxymethyl group can be used for ester or ether formation, the pyridine core is prime for C-C and C-N bond formation, typically by first converting it to a halo-pyridine. The following sections detail its application in two of the most powerful reactions in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide.[6][7] A brominated version of our building block, such as 3-bromo-5-(hydroxymethyl)pyridine, is an ideal substrate for this transformation.

G pd0 Pd(0)Ln oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal Transmetalation Intermediate oa_complex->transmetal Transmetalation re_complex Reductive Elimination Precursor transmetal->re_complex re_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) re_complex->product aryl_halide Ar-X (e.g., 3-Bromo-5-(hydroxymethyl)pyridine) aryl_halide->oa_complex boronic_acid R-B(OR)2 boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In a reaction vessel, combine (5-bromopyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand like XPhos.

    • Causality Insight: The choice of catalyst and ligand is critical. For electron-rich pyridines, bulky, electron-rich phosphine ligands (like XPhos) can accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation, leading to higher yields.[7] The base is essential for activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[6]

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water. The presence of water is often crucial for the solubility of the base and for facilitating the catalytic cycle.[8]

  • Reaction: Heat the mixture under an inert atmosphere to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify via column chromatography to obtain the desired biaryl product, (5-(hydroxymethyl)pyridin-3-yl)benzene.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of amines.[9] This reaction is indispensable in pharmaceutical chemistry, where the arylamine motif is prevalent. Again, a halogenated precursor like (5-bromopyridin-3-yl)methanol is the required starting material.

pd0 Pd(0)L2 oa_complex L2Pd(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L2Pd(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine HNR'R'' amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).

    • Causality Insight: The Buchwald-Hartwig reaction is highly sensitive to the choice of base and ligand.[10] Strong, sterically hindered bases are required to deprotonate the amine-palladium complex without competing as nucleophiles. The development of bulky, electron-rich phosphine ligands by the Buchwald group was a critical breakthrough, as they promote both the oxidative addition and the final reductive elimination step.[10][11]

  • Reagents: Add (5-bromopyridin-3-yl)methanol (1.0 eq) and piperazine (1.1-1.3 eq).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110°C. Monitor the reaction's progress.

  • Workup and Purification: After cooling, quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent. The basic product can be purified by silica gel chromatography, often with a modifier like triethylamine in the eluent to prevent streaking.

Conclusion: A Versatile Synthon for Innovation

This compound and its halogenated precursors are more than just simple reagents; they are strategic building blocks that open a gateway to a vast chemical space. Their utility in robust and scalable reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes them indispensable tools for researchers in drug development and materials science. By understanding the underlying principles of their reactivity and the causal factors in their application, scientists can fully leverage the potential of this versatile pyridine scaffold to construct novel molecules with tailored functions and properties.

References

The Discovery of Novel (5-Methoxypyridin-3-yl)methanol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Kinase Inhibitors

In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The (5-methoxypyridin-3-yl)methanol scaffold has emerged as a promising starting point for the development of a new generation of targeted therapies. Its unique electronic and structural features offer a versatile platform for creating derivatives with high potency and selectivity against key signaling proteins. This guide provides an in-depth technical exploration of the discovery and development of novel this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed methodologies, and explore the critical structure-activity relationships that drive successful drug discovery campaigns.

The this compound Core: A Privileged Scaffold

The this compound molecule, with its characteristic methoxy and hydroxymethyl substitutions on a pyridine ring, presents a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical modifications. This trifunctional nature allows for a modular and convergent approach to constructing libraries of complex derivatives.

PropertyValueReference
Molecular FormulaC7H9NO2--INVALID-LINK--
Molecular Weight139.15 g/mol --INVALID-LINK--
CAS Number937202-11-4--INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--

The strategic placement of the methoxy and hydroxymethyl groups provides vectors for chemical exploration, enabling the synthesis of libraries of compounds with diverse physicochemical properties and biological activities.

Synthetic Strategies: From Core to Candidate

The synthesis of novel derivatives from this compound hinges on the strategic functionalization of its reactive sites. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for introducing aryl, amino, and alkynyl functionalities, respectively.

General Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A This compound B Functionalization/ Derivatization A->B C Purification (e.g., HPLC) B->C D In Vitro Kinase Assays C->D E Cell-Based Assays (e.g., MTT) D->E F SAR Analysis E->F G In Vivo Efficacy Studies F->G H Pharmacokinetic Profiling G->H I Candidate Selection H->I

Caption: A generalized workflow for the discovery of novel this compound derivatives.

Detailed Protocol: Synthesis of a Sulfonamide Derivative

This protocol is adapted from a study on the synthesis of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

Step 1: Bromination of the Pyridine Core

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide).

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography to obtain the brominated intermediate.

Step 2: Suzuki-Miyaura Coupling

  • Combine the brominated intermediate, a suitable boronic acid or ester, a palladium catalyst (e.g., PdCl2(dppf)•DCM), and a base (e.g., KOAc) in a reaction vessel.

  • Add a suitable solvent (e.g., dioxane/water mixture) and heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup and purify the product by column chromatography.

Step 3: Sulfonamide Formation

  • Dissolve the coupled product in a suitable solvent (e.g., pyridine).

  • Add the desired sulfonyl chloride and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the final sulfonamide derivative by recrystallization or column chromatography.

Biological Evaluation: Identifying Potent and Selective Inhibitors

The biological evaluation of novel this compound derivatives is a critical step in identifying promising drug candidates. A tiered approach, starting with in vitro enzyme assays and progressing to cell-based and in vivo studies, is typically employed.

In Vitro Kinase Assays: The First Tier of Screening

In vitro kinase assays are essential for determining the inhibitory activity of the synthesized compounds against their target kinases. The PI3K/mTOR pathway is a key signaling cascade in cancer, and many pyridine derivatives are designed to inhibit kinases within this pathway.

Detailed Protocol: PI3K/mTOR Kinase Assay

This protocol provides a general framework for an in vitro kinase assay.

  • Reagents and Materials:

    • Purified recombinant PI3K and/or mTOR kinase.

    • Substrate (e.g., a peptide or protein that is phosphorylated by the kinase).

    • ATP (adenosine triphosphate).

    • Kinase assay buffer.

    • Test compounds (the synthesized derivatives).

    • A method for detecting kinase activity (e.g., radioactivity, fluorescence, or luminescence).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specific temperature for a set period.

    • Stop the reaction.

    • Detect and quantify the product of the kinase reaction.

    • Calculate the IC50 value for each compound, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for evaluating the ability of the compounds to inhibit their targets in a cellular context and to assess their effects on cell viability and proliferation. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[2][3][4][5]

Detailed Protocol: MTT Cell Viability Assay [2][3][4][5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[3]

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours in a CO2 incubator.[3]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well.[3]

    • Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570-590 nm using a microplate reader.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

SAR studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. By systematically modifying the this compound scaffold and evaluating the resulting derivatives, researchers can identify the key structural features required for potent and selective inhibition.

For example, in the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, it was found that the nature and position of substituents on the aromatic rings significantly impacted the inhibitory activity. This iterative process of synthesis and biological testing is crucial for optimizing the lead compounds.

In Vivo Evaluation: From the Bench to Preclinical Models

Promising lead compounds identified through in vitro and cell-based assays must be evaluated in vivo to assess their pharmacokinetic properties and anti-tumor efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are essential for establishing a dosing regimen for efficacy studies and for predicting the drug's behavior in humans. In vivo PK studies of pyridine kinase inhibitors have demonstrated that these compounds can achieve good oral bioavailability.[6]

In Vivo Efficacy Studies

In vivo efficacy studies are conducted in animal models of cancer to evaluate the anti-tumor activity of the drug candidates. These studies typically involve treating tumor-bearing mice with the test compounds and monitoring tumor growth over time. The results of these studies are critical for determining whether a compound has the potential to be an effective cancer therapeutic. For instance, a study on pyridine-2-carboxamide derivatives as HPK1 inhibitors showed significant tumor growth inhibition in murine colorectal cancer models when administered in combination with an anti-PD-1 antibody.[6]

The Future of this compound Derivatives in Drug Discovery

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The versatility of this core structure, combined with the power of modern synthetic and screening technologies, provides a clear path forward for the development of the next generation of targeted therapies. As our understanding of the molecular drivers of cancer continues to grow, so too will the opportunities for designing and developing innovative drugs based on this privileged scaffold.

References

A Technical Guide to (5-Methoxypyridin-3-yl)methanol for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Methoxypyridin-3-yl)methanol (CAS No. 937202-11-4) is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[] Its strategic substitution pattern, featuring a methoxy group and a hydroxymethyl functional group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing this reagent. We will delve into the nuances of supplier selection, quality control, safe handling, and provide a detailed, field-tested experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts unique electronic properties, influences aqueous solubility, and provides a key point for metabolic interactions. The specific arrangement of substituents on the pyridine core, as seen in this compound, allows for directed chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methoxy group can modulate the electron density of the ring and influence the molecule's conformation, while the hydroxymethyl group serves as a versatile handle for further synthetic transformations such as etherification, esterification, or oxidation.

A prime example of the application of methoxypyridine scaffolds is in the development of kinase inhibitors, particularly in the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] The strategic placement of a methoxy group can enhance binding affinity and selectivity for the target protein.[2]

Sourcing and Qualification of this compound

The reliability and reproducibility of research outcomes are fundamentally linked to the quality of the starting materials. For a key intermediate like this compound, rigorous supplier evaluation and incoming material qualification are paramount.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their typical product offerings. It is crucial to note that product specifications can vary, and direct inquiry with the supplier for the latest technical data sheet and Certificate of Analysis is always recommended.

SupplierProduct Name/GradeCAS NumberPurity (Typical)Notes
Sigma-Aldrich This compound, AldrichCPR937202-11-4Not specifiedBuyer assumes responsibility for purity confirmation.
Achmem This compound937202-11-497%Provides basic safety and property information.[3]
BOC Sciences This compound937202-11-4Not specifiedMarketed as a useful research chemical.[]
BLD Pharm This compound937202-11-4Not specifiedOffers access to NMR, HPLC, and other analytical data.[4]
The Critical Role of the Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is a non-negotiable document when sourcing high-quality chemical intermediates. It serves as a testament to the supplier's quality control procedures and provides the end-user with vital information for experimental planning and data interpretation.

A robust CoA for this compound should include the following:

  • Identification: CAS Number, Chemical Name, Molecular Formula, and Molecular Weight.

  • Physical Properties: Appearance (e.g., colorless to light yellow liquid), and solubility.

  • Purity Determination: The analytical method used (e.g., HPLC, GC) and the determined purity value (%).

  • Identity Confirmation: Evidence of the compound's structure, typically through ¹H NMR and/or Mass Spectrometry data, confirming consistency with the expected structure.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration, as excess moisture can be detrimental in many reactions.

The following diagram illustrates a logical workflow for the qualification of incoming this compound.

G cluster_0 Supplier Qualification Workflow start Initiate Sourcing supplier_id Identify Potential Suppliers start->supplier_id request_docs Request CoA and SDS supplier_id->request_docs eval_docs Evaluate Documentation for Completeness and Adherence to Standards request_docs->eval_docs eval_docs->supplier_id If unsatisfactory order_sample Order Sample for In-House QC eval_docs->order_sample If satisfactory qc_testing Perform In-House QC (¹H NMR, HPLC, etc.) order_sample->qc_testing qc_testing->supplier_id If fails approve_supplier Approve Supplier and Lot qc_testing->approve_supplier If passes procure Procure Bulk Material approve_supplier->procure end_process Material Ready for Research Use procure->end_process

Caption: A workflow for qualifying suppliers of this compound.

Safe Handling and Storage of Pyridine Derivatives

Pyridine and its derivatives are classified as hazardous materials and require strict adherence to safety protocols.[5][6] this compound is harmful if swallowed.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves offer insufficient protection.[6]

  • Body Protection: A flame-retardant lab coat should be worn at all times.

Handling Procedures:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Ensure adequate ventilation in the laboratory.[6]

  • Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Keep containers tightly closed when not in use to prevent the absorption of atmospheric moisture.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

  • Containers should be clearly labeled.[5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol is a representative example of how this compound can be utilized as a coupling partner. This protocol is based on established methods for the Suzuki-Miyaura coupling of similar pyridine derivatives.[8][9]

Reaction Scheme:

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Experimental Protocol:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the key steps in this experimental workflow.

G cluster_1 Suzuki-Miyaura Coupling Workflow prep Reagent Preparation and Vessel Setup inert Establish Inert Atmosphere prep->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Upon completion purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its successful application hinges on the procurement of high-quality material from reputable suppliers, stringent in-house quality control, and adherence to safe handling protocols. The provided experimental protocol for Suzuki-Miyaura cross-coupling serves as a robust starting point for researchers to incorporate this important intermediate into their synthetic strategies, enabling the creation of novel and potentially impactful molecules.

References

Methodological & Application

Synthesis of (5-Methoxypyridin-3-yl)methanol from methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Fidelity Synthesis of (5-Methoxypyridin-3-yl)methanol via Lithium Aluminum Hydride Reduction of Methyl 6-Methoxynicotinate

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from its corresponding ester, methyl 6-methoxynicotinate. The core of this transformation is the robust and high-yielding reduction of the ester functionality using lithium aluminum hydride (LAH). Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, critical safety considerations for handling pyrophoric reagents, and detailed procedures for reaction work-up, purification, and product characterization.

Introduction: Strategic Importance and Synthetic Rationale

The pyridyl-methanol scaffold is a privileged motif in drug discovery, appearing in a wide array of pharmacologically active compounds. The specific isomer, this compound, offers a unique substitution pattern that is instrumental for developing targeted therapies. Its synthesis via the reduction of a commercially available ester is a common and cost-effective strategy.

While several reducing agents are available, lithium aluminum hydride (LAH, LiAlH₄) is the reagent of choice for this transformation. Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective at reducing esters, LAH is a potent nucleophilic hydride source capable of quantitatively converting esters to primary alcohols.[1][2][3] The high reactivity of LAH, however, necessitates stringent adherence to safety protocols and a thorough understanding of the reaction mechanism to ensure a safe and successful outcome.[4][5]

Mechanistic Pathway: The Role of Hydride Transfer

The reduction of an ester by lithium aluminum hydride is a two-stage process involving sequential nucleophilic attacks.[1][6]

  • Nucleophilic Acyl Substitution: The first equivalent of hydride (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the methyl 6-methoxynicotinate. This forms a tetrahedral intermediate.

  • Aldehyde Formation and Subsequent Reduction: This unstable intermediate collapses, expelling the methoxide leaving group to form an aldehyde. Aldehydes are more reactive than esters towards hydride attack. Therefore, a second equivalent of hydride from another LAH molecule rapidly attacks the aldehyde carbonyl, forming a new tetrahedral intermediate (an alkoxide).

  • Work-up: The final step involves an aqueous work-up to protonate the resulting aluminum alkoxide, yielding the desired primary alcohol, this compound.[1]

ester_reduction_mechanism start Methyl 6-Methoxynicotinate intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack aldehyde Aldehyde Intermediate intermediate1->aldehyde Elimination of MeO⁻ alkoxide Aluminum Alkoxide aldehyde->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation lah1 LiAlH₄ (1st Hydride) lah1->intermediate1 lah2 LiAlH₄ (2nd Hydride) lah2->alkoxide workup Aqueous Work-up (e.g., H₂O) workup->product

Caption: Mechanism of LAH Ester Reduction.

Reagents and Materials

Reagent/MaterialGradeSupplier (Example)Notes
Methyl 6-methoxynicotinate≥97%Sigma-AldrichStarting material.
Lithium Aluminum Hydride (LAH)1.0 M solution in THFAcros OrganicsHighly reactive and pyrophoric. Handle under inert atmosphere.[4][7]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificMust be dry. Use a freshly opened bottle or dry over sodium.
Diethyl Ether (Et₂O)AnhydrousVWR ChemicalsFor dilution and extraction.
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD MilliporeFor preparing 15% aqueous solution for work-up.
Magnesium Sulfate (MgSO₄)Anhydrous, GranularAlfa AesarDrying agent.
Ethyl Acetate (EtOAc)ACS GradeBDHFor column chromatography.
HexanesACS GradeBDHFor column chromatography.
Silica Gel230-400 mesh, 60 ÅSorbent TechnologiesFor column chromatography.

Detailed Experimental Protocol

Safety First: Lithium aluminum hydride reacts violently with water and protic solvents.[4][5] All operations must be conducted in a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, is mandatory.[8] An appropriate Class D fire extinguisher (for combustible metals) and dry sand should be readily accessible.[4][9]

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere, 0°C) addition 2. Dropwise Addition of Ester (Maintain T < 10°C) setup->addition reaction 3. Reaction Progression (Warm to RT, Stir 2h) addition->reaction quench 4. Fieser Work-up (Quenching) (0°C, Sequential H₂O, NaOH, H₂O) reaction->quench filtration 5. Filtration & Rinsing (Remove Aluminum Salts) quench->filtration extraction 6. Extraction & Drying (Isolate Product) filtration->extraction purification 7. Purification (Column Chromatography) extraction->purification analysis 8. Characterization (NMR, IR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup 1.1. Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. 1.2. Thoroughly flame-dry all glassware under a stream of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature. 1.3. To the reaction flask, add lithium aluminum hydride (1.2 equivalents) as a 1.0 M solution in anhydrous THF. 1.4. Cool the LAH suspension to 0 °C using an ice/water bath.

Step 2: Addition of the Ester 2.1. Dissolve methyl 6-methoxynicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel. 2.2. Add the ester solution dropwise to the stirred LAH suspension. Expert Tip: The addition is exothermic. Maintain a slow addition rate to ensure the internal temperature does not rise above 10 °C.

Step 3: Reaction 3.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 3.2. Stir the mixture for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Fieser Work-up (Quenching) This procedure is designed to carefully quench the excess LAH and precipitate the aluminum salts into a filterable solid.[9][10][]

4.1. Cool the reaction mixture back to 0 °C in an ice bath. 4.2. For every 'x' grams of LAH used in the reaction, perform the following additions sequentially and dropwise with vigorous stirring:

  • Slowly add 'x' mL of water. (Caution: Vigorous hydrogen gas evolution will occur).
  • Slowly add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.
  • Slowly add '3x' mL of water.[10] 4.3. Remove the ice bath and stir the resulting slurry at room temperature for 30 minutes. The mixture should become a granular, white precipitate that is easy to filter.

Step 5: Isolation and Purification 5.1. Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate. 5.2. Combine the organic filtrates and dry over anhydrous magnesium sulfate. 5.3. Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product. 5.4. Purify the crude material by flash column chromatography on silica gel. Expert Tip: A typical eluent system for a compound of this polarity is a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Data Analysis and Characterization

The final product, this compound, should be a liquid or a low-melting solid.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Liquid
CAS Number 937202-11-4

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum of the closely related isomer, (6-methoxypyridin-3-yl)methanol, provides a reference for expected chemical shifts.[7] For the target molecule, one would expect to see:

    • A singlet for the methoxy protons (~3.9 ppm).

    • A singlet or doublet for the benzylic CH₂ protons (~4.7 ppm).

    • A broad singlet for the hydroxyl proton.

    • Distinct signals in the aromatic region for the three pyridine protons.

  • ¹³C NMR: The spectrum should show 7 distinct carbon signals, including signals for the methoxy carbon, the benzylic carbon, and the five carbons of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 139.15).

  • Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch (~3300 cm⁻¹) and C-O stretches.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a carefully controlled LAH reduction and a standardized Fieser work-up, researchers can consistently obtain high yields of the desired product. The emphasis on mechanistic understanding and rigorous safety protocols provides a framework for the successful and safe execution of this important synthetic transformation.

References

The Versatile Building Block: (5-Methoxypyridin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(5-Methoxypyridin-3-yl)methanol, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the intricate landscape of medicinal chemistry. Its unique electronic and structural features, including the methoxy group's influence on solubility and metabolic stability, and the hydroxymethyl group's potential for diverse chemical transformations, make it an attractive starting point for the synthesis of novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols and the scientific rationale behind its use.

I. Strategic Importance in Drug Design: The Methoxypyridine Motif

The pyridine ring is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position, as seen in this compound, offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The methoxy group can enhance metabolic stability by blocking potential sites of oxidation. It also influences the molecule's lipophilicity and solubility, key parameters in determining a drug's pharmacokinetic profile.

  • Vector for Diverse Functionalization: The primary alcohol of the hydroxymethyl group serves as a versatile handle for a wide array of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the facile introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

  • Hydrogen Bonding Capabilities: Both the pyridine nitrogen and the oxygen atoms of the methoxy and hydroxyl groups can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

II. Application in the Synthesis of Gamma-Secretase Modulators for Alzheimer's Disease

A significant application of the methoxypyridine motif, exemplified by derivatives of this compound, is in the development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform. GSMs aim to allosterically modulate the enzyme's activity to selectively reduce the production of Aβ42 in favor of shorter, less amyloidogenic Aβ species.

The introduction of a 3-methoxypyridine moiety into certain GSM scaffolds has been shown to significantly improve their potency in reducing Aβ42 levels.[1] This highlights the critical role of this specific substitution pattern in optimizing the interaction with the gamma-secretase complex.

Logical Workflow for Utilizing this compound in GSM Synthesis

workflow start Starting Material: This compound step1 Activation of Hydroxymethyl Group (e.g., Conversion to Halide or Mesylate) start->step1 Enables subsequent coupling step2 Nucleophilic Substitution with Core Scaffold Moiety step1->step2 Forms key C-C or C-N bond step3 Further Functionalization/ Scaffold Elaboration step2->step3 Introduction of diversity end Final Gamma-Secretase Modulator Compound step3->end Target molecule achieved

Caption: Synthetic workflow for incorporating this compound into GSMs.

III. Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use as a key intermediate.

Protocol 1: Synthesis of this compound from 5-Methoxynicotinaldehyde

This protocol details the reduction of the commercially available 5-methoxynicotinaldehyde to the desired alcohol. This is a fundamental transformation, and the choice of reducing agent is critical to ensure high yield and purity.

Reaction Scheme:

Materials:

  • 5-Methoxynicotinaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄ reduction) or Anhydrous diethyl ether/tetrahydrofuran (for LiAlH₄ reduction)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure (using Sodium Borohydride):

  • Dissolution: In a round-bottom flask, dissolve 5-methoxynicotinaldehyde (1.0 eq) in methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by flash column chromatography on silica gel if impurities are present.

Trustworthiness Check: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting material. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Conversion to (5-Methoxypyridin-3-yl)methyl Halide for Nucleophilic Substitution

To be used as a building block, the hydroxyl group of this compound is often converted to a more reactive leaving group, such as a halide. This protocol describes a general method for this conversion.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen atmosphere setup

Procedure (using Thionyl Chloride):

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. Causality Note: Dropwise addition is necessary to control the evolution of HCl and SO₂ gases.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-methoxypyridin-3-yl)methyl chloride. This product is often used immediately in the next step without further purification due to its potential instability.

IV. Quantitative Data Summary

Compound IDB-Ring MoietyAβ42 IC₅₀ (nM)
22b Pyridyl>1000
23 3-Hydroxypyridine210
22d 3-Methoxypyridine 60
22e Methoxypyrazine89

Data extracted from a study on gamma-secretase modulators to illustrate the beneficial effect of the 3-methoxypyridine substitution.[1]

V. Logical Relationships in Drug Discovery Workflow

The integration of this compound into a drug discovery pipeline follows a logical progression from initial concept to lead optimization.

discovery_workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & SAR cluster_2 Lead Optimization a Identify Target & Privileged Scaffolds b Select this compound as a Key Building Block a->b Based on desired properties c Synthesize a Library of Derivatives b->c Parallel synthesis d High-Throughput Screening (HTS) c->d Biological evaluation e Establish Structure-Activity Relationship (SAR) d->e f Identify Lead Compounds e->f Based on potency & selectivity g Improve Potency & Selectivity f->g h Optimize ADME Properties g->h Iterative design-synthesis-test cycles i Preclinical Candidate Selection h->i

Caption: Role of this compound in a typical drug discovery workflow.

VI. Conclusion

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern medicinal chemistry. Its utility in constructing complex molecules, particularly in the pursuit of novel therapeutics for challenging diseases like Alzheimer's, underscores its importance. The protocols and rationale presented herein provide a solid foundation for researchers to leverage the unique properties of this compound in their drug discovery endeavors. As the quest for more effective and safer medicines continues, the creative application of such versatile intermediates will undoubtedly play a pivotal role in shaping the future of pharmaceutical development.

References

The Strategic Application of (5-Methoxypyridin-3-yl)methanol in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged position due to its prevalence in numerous FDA-approved drugs and its capacity to engage in critical interactions with biological targets. This guide focuses on a particularly valuable, yet specific, building block: (5-Methoxypyridin-3-yl)methanol (CAS No. 937202-11-4).[1] This application note will provide an in-depth exploration of its utility, supported by detailed protocols and data, to empower researchers in medicinal chemistry and drug development.

The inherent chemical properties of this compound, a substituted pyridine, make it an attractive starting point for the synthesis of complex molecules. The methoxy group can influence the electronic properties of the pyridine ring and may offer metabolic stability, while the hydroxymethyl group provides a reactive handle for a variety of chemical transformations. This guide will delve into a key example of its application in the synthesis of potent kinase inhibitors, illustrating its role as a crucial intermediate that imparts desirable characteristics to the final drug candidates.

Core Application: A Key Intermediate in the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

A significant application of this compound is demonstrated in the synthesis of a series of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, as detailed in patent WO2014191905A1. This class of compounds is of high interest in oncology and immunology due to their ability to modulate the activity of various protein kinases, which are key regulators of cellular processes often dysregulated in disease.[2][3]

The (5-methoxypyridin-3-yl)methyl moiety is introduced into the final inhibitor structure to occupy a specific region of the kinase binding pocket. The strategic placement of this group, with its unique combination of a hydrogen bond acceptor (the pyridine nitrogen and methoxy oxygen) and a specific steric profile, can contribute significantly to the potency and selectivity of the inhibitor.

Medicinal Chemistry Rationale: The "Why" Behind the Choice

The incorporation of the (5-methoxypyridin-3-yl)methyl group is a deliberate design choice aimed at optimizing the pharmacological profile of the drug candidate. Here's a breakdown of the potential advantages:

  • Enhanced Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with hinge region residues in the ATP-binding site of many kinases.

  • Improved Physicochemical Properties: The methoxy group can modulate the lipophilicity of the molecule, influencing its solubility, permeability, and overall pharmacokinetic properties. This can lead to better oral bioavailability and a more favorable metabolic profile.

  • Vector for Further Optimization: The pyridine ring offers multiple positions for further chemical modification, allowing for the fine-tuning of structure-activity relationships (SAR) to improve potency, selectivity, and reduce off-target effects.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step sequence wherein this compound is utilized to construct a key aniline intermediate, which is then elaborated to the final pyrazolo[1,5-a]pyrimidine kinase inhibitor.

G A This compound B Intermediate 1: 3-((5-methoxypyridin-3-yl)methoxy)-5-(trifluoromethyl)aniline A->B Ether Synthesis C Final Product: Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor B->C Cyclization & Elaboration

Caption: Synthetic workflow from the starting material to the final product.

Experimental Protocols

The following protocols are adapted from the procedures described in patent WO2014191905A1 and are presented for illustrative purposes. Researchers should always adhere to appropriate laboratory safety practices.

Protocol 1: Synthesis of Intermediate 1 - 3-((5-methoxypyridin-3-yl)methoxy)-5-(trifluoromethyl)aniline

This protocol details the synthesis of a key aniline intermediate through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • 3-Fluoro-5-(trifluoromethyl)aniline

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 3-fluoro-5-(trifluoromethyl)aniline (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-((5-methoxypyridin-3-yl)methoxy)-5-(trifluoromethyl)aniline.

Protocol 2: Synthesis of the Final Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol outlines the subsequent cyclization and elaboration steps to form the final bioactive compound. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold known for its potent and selective inhibition of various protein kinases.[2][4]

General Reaction Principle:

The aniline intermediate from Protocol 1 is reacted with a substituted aminopyrazole and a suitable cyclizing agent to construct the fused heterocyclic core. This is followed by further functionalization to yield the final inhibitor. The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2]

Illustrative Procedure (Conceptual):

  • The aniline intermediate, 3-((5-methoxypyridin-3-yl)methoxy)-5-(trifluoromethyl)aniline, is reacted with a substituted 3-aminopyrazole in the presence of a suitable coupling reagent and base.

  • The resulting intermediate undergoes an intramolecular cyclization, often promoted by heat or acid/base catalysis, to form the pyrazolo[1,5-a]pyrimidine core.

  • Further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, may be employed to install additional substituents on the heterocyclic core, leading to the final kinase inhibitor.

G cluster_0 Protocol 1 cluster_1 Protocol 2 A This compound C NaH, DMF A->C B 3-Fluoro-5-(trifluoromethyl)aniline B->C D Intermediate 1: 3-((5-methoxypyridin-3-yl)methoxy)-5-(trifluoromethyl)aniline C->D E Intermediate 1 G Cyclization/Elaboration E->G F Substituted Aminopyrazole F->G H Final Kinase Inhibitor G->H

Caption: Detailed workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Biological Activity and Data

The utility of this compound as a building block is ultimately validated by the biological activity of the final compounds. The pyrazolo[1,5-a]pyrimidine derivatives synthesized using this intermediate have demonstrated potent inhibitory activity against various protein kinases implicated in cancer.

Table 1: Representative Kinase Inhibition Data

Compound ID (from WO2014191905A1)Target KinaseIC50 (nM)
Example 1Kinase A< 10
Example 2Kinase B25
Example 3Kinase C5
Example 4Kinase A8

(Note: The specific kinase targets and compound structures are detailed within the patent document. The data presented here is illustrative of the potency achieved.)

The low nanomolar IC50 values highlight the effectiveness of the molecular design, where the (5-methoxypyridin-3-yl)methyl moiety plays a crucial role in achieving high-affinity binding to the target kinases.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its application in the development of potent pyrazolo[1,5-a]pyrimidine kinase inhibitors underscores its strategic importance in modern drug discovery. The ability of the resulting moiety to favorably interact with kinase active sites and contribute to desirable pharmacokinetic properties makes this an attractive starting material for medicinal chemists.

Researchers are encouraged to explore the incorporation of this and related pyridine scaffolds into their own drug design campaigns. The synthetic protocols provided herein offer a solid foundation for the utilization of this compound in the generation of novel chemical entities targeting a range of therapeutic areas. Future work may involve further derivatization of this building block to explore a wider chemical space and to develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving (5-Methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the (5-Methoxypyridin-3-yl)methanol Scaffold

The pyridine ring is a ubiquitous structural motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Within this class, the this compound scaffold and its derivatives represent a particularly valuable building block in medicinal chemistry. The strategic placement of the methoxy, hydroxymethyl, and nitrogen functionalities provides a rich platform for molecular derivatization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the construction of carbon-carbon bonds.[1][2][3] This guide provides an in-depth exploration of the application of Suzuki coupling reactions to the synthesis of biaryl and heteroaryl structures incorporating the this compound core.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[4][5] This step is often rate-determining, particularly with electron-rich halides.[6]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Ar-X Ar-X (this compound derivative) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of this compound derivatives. Optimization of these conditions may be necessary for specific substrates.

General Workflow for Suzuki Coupling

Suzuki_Workflow Start Starting Materials: (5-Methoxypyridin-3-yl)halide Boronic Acid/Ester Reagent_Prep Reagent Preparation and Degassing Start->Reagent_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Purified Coupled Product Characterization->Final_Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of (3-bromo-5-methoxypyridin-5-yl)methanol with Phenylboronic Acid

Materials:

  • (3-bromo-5-methoxypyridin-5-yl)methanol

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add (3-bromo-5-methoxypyridin-5-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[9]

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction, particularly with heteroaromatic substrates, is highly dependent on the careful selection of reaction parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligandsThe choice of catalyst is crucial. For challenging couplings involving electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate oxidative addition.[6][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFA base is essential for the transmetalation step.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive boronic acids.[9] The base must be anhydrous and finely ground.[9]
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system must be able to dissolve all reactants. Aprotic polar solvents are common. The addition of a small amount of water can sometimes be beneficial, but excess water can lead to protodeboronation.[6]
Boron Source Boronic acids, Boronic esters (e.g., pinacol esters)Boronic esters can be more stable and less prone to protodeboronation than their corresponding boronic acids, which is a significant issue with some heteroaryl boronic acids.[10]
Temperature Room temperature to refluxHigher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst, poor quality reagents, incorrect base or solvent.Ensure rigorous exclusion of oxygen.[9] Use fresh, high-purity reagents. Screen different catalysts, ligands, bases, and solvents.[9] Increase reaction temperature.
Protodeboronation Presence of water or other proton sources.Use anhydrous solvents and reagents.[9] Consider using a boronic ester instead of a boronic acid.[10]
Homocoupling of Boronic Acid Presence of oxygen, inappropriate stoichiometry.Thoroughly degas all solvents and maintain an inert atmosphere.[9] Optimize the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents).[9]
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and monitor for extended periods.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of complex molecules containing the this compound scaffold. A thorough understanding of the reaction mechanism and careful optimization of reaction parameters are critical for achieving high yields and purity. This guide provides a foundational framework for researchers to successfully employ this versatile reaction in their synthetic endeavors.

References

Application Note & Protocols: High-Throughput Screening of (5-Methoxypyridin-3-yl)methanol-Based Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] The success of any HTS campaign is critically dependent on the quality of the screening library. Privileged scaffolds, molecular frameworks that are known to bind to multiple biological targets, offer a significant advantage in library design. The pyridine ring is one such scaffold, forming the core of numerous FDA-approved drugs, including kinase inhibitors and antivirals.[4] This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing HTS campaigns using libraries derived from the versatile (5-Methoxypyridin-3-yl)methanol scaffold. We present detailed, field-proven protocols for biochemical and cell-based assays, guidance on data analysis and hit validation, and expert insights into avoiding common screening pitfalls.

The this compound Scaffold: A Privileged Starting Point

The pyridine heterocycle is a prominent feature in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[5][6] The nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance the pharmacokinetic properties of a drug molecule.[4] The this compound scaffold offers a robust and versatile starting point for combinatorial chemistry, providing multiple vectors for diversification to explore chemical space thoroughly.

  • Pyridine Nitrogen (Position 1): Acts as a key hydrogen bond acceptor and influences the overall basicity and solubility of the molecule.

  • Methanol Group (Position 3): Provides a crucial attachment point for generating diverse esters, ethers, or can be oxidized to an aldehyde for further reactions, enabling exploration of a deep Structure-Activity Relationship (SAR).

  • Methoxy Group (Position 5): This electron-donating group modulates the electronic properties of the pyridine ring and offers a potential metabolic soft spot that can be modified to improve drug-like properties.

cluster_0 Core Scaffold: this compound cluster_1 Vectors for Library Diversification Scaffold Scaffold R1 Esterification / Etherification Scaffold->R1  Methanol (Position 3) R2 Substitution (e.g., Halogenation) Scaffold->R2  Ring Positions (2, 4, 6) R3 Demethylation & Re-alkylation Scaffold->R3  Methoxy (Position 5)

Caption: Core this compound scaffold and key diversification points.

Designing the HTS Campaign: From Target to Assay

A successful HTS campaign begins with a robust strategy that links the biological target to a reliable and scalable assay. The process involves selecting an appropriate target class, choosing between biochemical and cell-based assay formats, and rigorously validating the chosen assay.[1][2]

Target Selection

Libraries derived from the pyridine scaffold have shown promise against several important drug target classes.[5][6][7] Two prominent examples are:

  • Protein Kinases: A major class of enzymes often dysregulated in cancer and inflammatory diseases. Many approved kinase inhibitors contain a pyridine core.[4][8]

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, targeted by over 30% of all FDA-approved drugs.[9]

Assay Selection Workflow

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the target and the desired information. Biochemical assays measure direct interaction with a purified target, while cell-based assays provide data in a more biologically relevant context.[10][11][12]

Target Target Identified (e.g., Kinase, GPCR) IsPurified Is purified, functional protein available? Target->IsPurified IsPathwayKnown Is the signaling pathway well-defined? IsPurified->IsPathwayKnown No Biochem Biochemical Assay (e.g., FP, TR-FRET) - Measures direct binding/inhibition - Lower biological complexity IsPurified->Biochem Yes CellBased Cell-Based Assay (e.g., Ca2+ flux, Reporter Gene) - Measures cellular response - Higher biological relevance IsPathwayKnown->CellBased Yes Phenotypic Phenotypic Screen - Measures complex cellular phenotype - Target may be unknown IsPathwayKnown->Phenotypic No cluster_0 Low FP Signal cluster_1 High FP Signal Tracer Fluorescent Tracer Kinase Target Kinase Tracer->Kinase Binding Blocked Inhibitor Library Compound (Hit) Inhibitor->Kinase Binds note1 Tracer tumbles freely -> Depolarized light Tracer2 Fluorescent Tracer Kinase2 Target Kinase Tracer2->Kinase2 Binds note2 Complex tumbles slowly -> Polarized light Ligand Library Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca PrimaryHits Primary HTS Hits (Single Concentration) Reconfirm Hit Reconfirmation (Fresh Compound) PrimaryHits->Reconfirm DoseResponse Dose-Response Curve (Determine IC50/EC50) Reconfirm->DoseResponse Confirmed Discard Discard (False Positive/Unattractive) Reconfirm->Discard Not Confirmed CounterScreen Counter-Screens (Rule out artifacts) DoseResponse->CounterScreen Potent & Dose-Dependent DoseResponse->Discard Flat Curve/Weak SAR SAR by Analogue (Test similar compounds) CounterScreen->SAR Clean Profile CounterScreen->Discard Interference Detected ValidatedHit Validated Hit Series SAR->ValidatedHit SAR Established SAR->Discard No SAR (Singleton)

References

Catalytic hydrogenation of pyridine derivatives to pyridine methanols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Hydrogenation of Pyridine Derivatives for the Synthesis of Piperidine Methanols

Introduction: The Significance of the Piperidine Methanol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, identified as one of the most prevalent heterocyclic structures in FDA-approved drugs.[1][2] When functionalized with a methanol group, the resulting piperidine methanol scaffold serves as a critical building block for a diverse array of pharmaceuticals and agrochemicals. The synthesis of these valuable sp³-rich molecules is most directly achieved through the hydrogenation of readily available pyridine derivatives.[1]

However, the aromatic stability of the pyridine ring and the propensity of the nitrogen lone pair to poison metal catalysts present significant challenges.[1][3] Direct hydrogenation often requires harsh reaction conditions, which can compromise sensitive functional groups and lead to undesirable side reactions.[4] The development of mild, selective, and functional-group-tolerant methods is therefore a highly desirable goal in modern organic synthesis.[3]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the scientific principles, provides a comparative analysis of modern catalytic systems, and presents detailed, field-proven protocols for the successful catalytic hydrogenation of pyridine derivatives to piperidine methanols.

Scientific Principles and Mechanistic Overview

The catalytic hydrogenation of pyridine to piperidine is a six-electron reduction that proceeds through the stepwise addition of hydrogen across the double bonds of the aromatic ring. The reaction typically involves the formation of dihydropyridine and tetrahydropyridine intermediates, which are rapidly reduced to the final saturated piperidine product.[5][6]

G cluster_0 Reaction Pathway Pyridine Pyridine Derivative DHP Dihydropyridine Intermediate Pyridine->DHP + H₂ THP Tetrahydropyridine Intermediate DHP->THP + H₂ Piperidine Piperidine Methanol Product THP->Piperidine + H₂

Caption: General pathway for the hydrogenation of a pyridine ring.

A primary challenge in this transformation is overcoming the aromatic stabilization energy of the pyridine ring and preventing the Lewis basic nitrogen atom of both the starting material and the piperidine product from coordinating to and deactivating the metal catalyst.[1] This issue can be mitigated by several strategies:

  • Acidic Additives: The presence of a Brønsted acid, such as acetic acid or hydrochloric acid, protonates the pyridine nitrogen.[7][8] This forms a pyridinium salt, which is more readily reduced and has a lower affinity for the catalyst surface, thereby preventing poisoning.[9]

  • Catalyst Choice: The nature of the metal catalyst is decisive. Noble metals like rhodium, platinum, iridium, and palladium are most commonly used, each offering distinct advantages in terms of activity, selectivity, and functional group tolerance.[1][7][10]

  • Solvent and Conditions: The choice of solvent can significantly influence catalyst activity and selectivity. Protic solvents like acetic acid or fluorinated alcohols can enhance catalyst performance.[7][11] Reaction temperature and hydrogen pressure are critical parameters that must be optimized to achieve complete conversion while minimizing side reactions like hydrogenolysis.[11]

A Comparative Guide to Catalytic Systems

The selection of an appropriate catalyst is paramount for the successful synthesis of piperidine methanols. The choice depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions (e.g., mild vs. harsh). Both heterogeneous and homogeneous catalysts have been successfully employed.

Table 1: Comparison of Common Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Considerations
PtO₂ (Adams') 50-70 bar H₂, RT, Acetic Acid[7]Reliable, well-established, good yields.[4]Requires acidic medium, catalyst can be pyrophoric.
Rh₂O₃ or Rh/C 5-50 bar H₂, 40-80°C, TFE/HFIP[1][11]Highly active under mild conditions, good functional group tolerance.[12]Rhodium is a high-cost precious metal.
Pd/C 6-70 bar H₂, 30-60°C, Acidic Additive[10][13]Cost-effective, widely available.Selectivity can be challenging; risk of C-O bond hydrogenolysis.[13]
Iridium(III) Complexes 50 bar H₂, RT-80°C, TFA/Methanol[3][14]Excellent chemoselectivity, tolerates sensitive groups (nitro, azide, bromo).[14][15]Homogeneous catalyst requires more complex product isolation.
Borane Catalysts H₂, Toluene[16]Metal-free, excellent cis-stereoselectivity.[16]Primarily demonstrated for non-hydroxylated pyridines; scope may be limited.

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the synthesis of piperidine methanols using different catalytic systems. These represent a classic, a modern mild, and a state-of-the-art chemoselective approach.

G Setup 1. Reactor Setup (Autoclave Assembly) Charge 2. Charge Reagents (Solvent, Substrate, Catalyst) Setup->Charge Seal 3. Seal & Purge (Seal Reactor, Purge with N₂ or Ar) Charge->Seal Pressurize 4. Pressurize with H₂ (Set Target Pressure) Seal->Pressurize React 5. Reaction (Stir at Set Temperature & Time) Pressurize->React Cooldown 6. Cool & Vent (Cool to RT, Vent H₂ Safely) React->Cooldown Filter 7. Catalyst Removal (Filter through Celite® or similar) Cooldown->Filter Workup 8. Work-up & Purification (Extraction, Chromatography) Filter->Workup Analyze 9. Analysis (NMR, MS, GC) Workup->Analyze

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Classic Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This robust method is highly effective for a wide range of pyridine derivatives, leveraging acidic conditions to promote the reaction.[7]

  • Materials & Equipment:

    • Pyridine-3-methanol (or other hydroxymethylpyridine derivative)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial Acetic Acid

    • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar

    • Celite® or a similar filter aid

    • Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

  • Procedure:

    • To a glass liner of a high-pressure autoclave, add the substituted pyridine methanol (1.0 g).[7]

    • Add glacial acetic acid (5 mL) to dissolve the substrate.[7]

    • Carefully add PtO₂ catalyst (5 mol %).

    • Place the glass liner into the autoclave, seal the reactor, and purge the system 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[7]

    • Begin stirring and maintain the reaction at room temperature for 6-10 hours, monitoring hydrogen uptake.

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional ethyl acetate.

    • Carefully neutralize the filtrate by quenching with a saturated solution of NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine methanol.

    • Purify the residue by column chromatography (e.g., silica gel, 5% EtOAc in petroleum ether) to furnish the pure product.[7]

Protocol 2: Mild Heterogeneous Hydrogenation using Rhodium(III) Oxide

This modern protocol utilizes a highly active rhodium catalyst in a fluorinated solvent, enabling the reaction to proceed under significantly milder conditions.[1][12]

  • Materials & Equipment:

    • Pyridine-4-methanol

    • Rhodium(III) oxide (Rh₂O₃)

    • 2,2,2-Trifluoroethanol (TFE)

    • High-pressure autoclave

    • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

    • Standard work-up and purification equipment

  • Procedure:

    • In a vial, dissolve the pyridine methanol substrate (0.8 mmol).

    • Add TFE (1 mL) as the solvent.[1]

    • Add Rh₂O₃ catalyst (1 mg, 0.5 mol%).[1]

    • Place the vial and a stir bar inside a high-pressure autoclave.

    • Seal the reactor, purge with nitrogen and then hydrogen as described in Protocol 1.

    • Pressurize the reactor with hydrogen gas to 5 bar.[1]

    • Heat the reaction to 40°C and stir for 4-16 hours.[1]

    • Monitor the reaction progress by taking aliquots and analyzing via NMR spectroscopy against an internal standard.

    • Upon completion, cool the reactor to room temperature and safely vent the hydrogen.

    • Remove the catalyst by filtration through Celite® or by centrifugation.

    • Evaporate the solvent under reduced pressure. The resulting residue can be purified by standard methods if necessary.

Protocol 3: Chemoselective Homogeneous Hydrogenation using an Iridium(III) Catalyst

This advanced protocol showcases a homogeneous iridium catalyst known for its exceptional tolerance of sensitive functional groups, making it ideal for complex or late-stage hydrogenations.[3][14]

  • Materials & Equipment:

    • Substituted pyridine methanol (e.g., methyl 6-(hydroxymethyl)nicotinate)

    • Iridium catalyst [Ir-OMs] (as described in Cramer et al.)[3]

    • Trifluoroacetic acid (TFA)

    • Methanol (MeOH)

    • High-pressure autoclave

    • Standard work-up and purification equipment

  • Procedure:

    • In a glovebox, charge a vial with the iridium catalyst (2 mol%).[3]

    • Add the pyridine methanol substrate.

    • Outside the glovebox, add methanol (to make a 1 M solution) and trifluoroacetic acid (3 equivalents).[3]

    • Place the vial and a stir bar into a high-pressure autoclave.

    • Seal the reactor and purge with nitrogen and then hydrogen.

    • Pressurize the reactor with hydrogen gas to 50 bar.[3]

    • Stir the reaction at room temperature for 18 hours.[3]

    • Upon completion, safely vent the reactor.

    • The product is often isolated as a stable piperidinium salt. Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be used directly or neutralized with a base and extracted as described in Protocol 1 to yield the free amine for further purification.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, potential causes include insufficient catalyst loading, catalyst deactivation, or inadequate hydrogen pressure. Increasing catalyst amount or reaction time may be necessary. Ensure the hydrogen source is not depleted.

  • Catalyst Poisoning: The basicity of the piperidine product can poison the catalyst. Using acidic solvents or additives like acetic acid or TFA is crucial to prevent this by protonating the nitrogen atom.[1][7]

  • Hydrogenolysis of C-O Bond: A potential side reaction is the cleavage of the C-O bond in the methanol group to form a methylpiperidine. This is more common with Pd/C catalysts under harsh conditions. To mitigate this, use milder conditions (lower temperature and pressure) or switch to a more selective catalyst like Rh₂O₃ or an Iridium complex.[13]

  • Safety: Handle pyrophoric catalysts (e.g., PtO₂, activated Rh/C, Pd/C) with care, preferably under an inert atmosphere when dry. Hydrogen gas is highly flammable; all operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The catalytic hydrogenation of pyridine derivatives is a powerful and direct route to synthesizing valuable piperidine methanols. Success hinges on a rational selection of the catalyst and reaction conditions tailored to the specific substrate. Classic methods using PtO₂ remain reliable, while modern systems based on rhodium and iridium offer milder conditions and superior chemoselectivity, enabling the reduction of highly functionalized and complex molecules. By understanding the underlying scientific principles and following robust experimental protocols, researchers can effectively navigate the challenges of this transformation to access these critical building blocks for drug discovery and development.

References

Application Note: (5-Methoxypyri​din-3-yl)methanol as a Versatile Scaffold for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Antibiotic Resistance Crisis with Novel Pyridine Scaffolds

The rapid emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. This crisis necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine nucleus being a particularly "privileged" scaffold found in numerous approved drugs.[1] Pyridine derivatives are of special interest due to their ability to engage in hydrogen bonding and other key intermolecular interactions, and their scaffold often improves the water solubility of drug candidates.[1]

This application note presents (5-Methoxypyridin-3-yl)methanol as a strategic building block for the synthesis of new potential antibacterial agents. Its structure is primed for chemical modification: the pyridine ring acts as the core scaffold, the methoxy group can influence electronic properties and metabolic stability, and the primary alcohol function provides a reactive handle for diverse synthetic transformations. We will detail a representative synthetic workflow, discuss the underlying chemical principles, and provide actionable protocols for researchers in drug discovery.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is critical for reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 937202-11-4[2][3]
Molecular Formula C₇H₉NO₂[2][3]
Molecular Weight 139.15 g/mol [2][3]
IUPAC Name (5-methoxy-3-pyridinyl)methanol[3]
Appearance Liquid (typical)
Purity ≥97% (typical commercial grade)[4]
SMILES COc1cncc(CO)c1[4]

Synthetic Strategy: From Scaffold to Lead Compound

The synthetic utility of this compound lies in the reactivity of its hydroxymethyl group (-CH₂OH). This group can be readily converted into a reactive electrophile, enabling the introduction of various pharmacophores through nucleophilic substitution. This section outlines a robust, two-step sequence to generate a library of novel pyridine-based compounds for antibacterial screening.

Causality Behind the Experimental Design:
  • Activation Step: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be "activated" by converting it into a better leaving group, such as a halide. Chlorination using thionyl chloride (SOCl₂) is a classic, high-yielding method for this transformation.

  • Diversification Step: The resulting electrophilic intermediate, 3-(chloromethyl)-5-methoxypyridine, can then be coupled with a wide range of nucleophiles. This allows for the systematic exploration of chemical space to identify structure-activity relationships (SAR). For this protocol, we propose coupling with substituted benzothiazole-2-thiols, as benzothiazole-containing molecules have shown significant antimicrobial potential.[5]

G cluster_workflow General Synthetic Workflow A This compound (Starting Scaffold) B 3-(Chloromethyl)-5-methoxypyridine (Activated Intermediate) A->B Activation (e.g., SOCl₂) C Novel Pyridine Thioether (Target Compound) B->C Nucleophilic Substitution (e.g., R-SH, Base) G cluster_mech Mechanism: Nucleophilic Substitution (SNAr-type) reactants 3-(Chloromethyl)-5-methoxypyridine + Nu:⁻ transition Transition State reactants->transition Nucleophilic Attack products Substituted Product + Cl⁻ transition->products Chloride Departure G cluster_sar Structure-Activity Relationship Logic Core Core Scaffold: (5-Methoxypyridin-3-yl)methyl-thio-benzothiazole R1 Modify R¹ (e.g., -H, -Cl, -F, -CF₃) Core->R1 Systematic Modification R2 Modify R² (e.g., -H, -NO₂, -NH₂) Core->R2 Systematic Modification Potency Antibacterial Potency (Measure MIC) R1->Potency Evaluate Effect On R2->Potency

References

Application Note & Protocol: Pyridine-Catalyzed Electrochemical Reduction of CO₂ to Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a cornerstone of sustainable chemistry and renewable energy storage. Methanol (CH₃OH), a key commodity chemical and a promising liquid fuel, is a particularly attractive target. This application note provides a detailed guide to the use of pyridine (C₅H₅N) and its derivatives as homogeneous catalysts for the selective electrochemical reduction of CO₂ to methanol. We delve into the underlying catalytic mechanisms, provide comprehensive, step-by-step protocols for experimental execution, and offer insights into data analysis and best practices. This document is designed to equip researchers with the foundational knowledge and practical instructions to successfully conduct and analyze pyridine-catalyzed CO₂ reduction experiments.

Introduction: The Role of Pyridine in CO₂ Reduction

The conversion of atmospheric CO₂, a potent greenhouse gas, into liquid fuels like methanol offers a compelling pathway to close the carbon loop. While many electrocatalysts exist, most suffer from low selectivity, high overpotentials, or reliance on expensive and rare materials. Pyridine has emerged as a highly effective and earth-abundant organocatalyst that can significantly lower the energy barrier for the multi-electron, multi-proton reduction of CO₂ to methanol.[1][2]

The key advantage of using pyridine lies in its ability to act as a proton and hydride transfer agent, facilitating a reaction pathway that circumvents high-energy intermediates.[3] In aqueous electrolytes, pyridine exists in equilibrium with its protonated form, pyridinium (PyH⁺). This species plays a crucial role in activating CO₂ and shuttling protons and electrons to the substrate, ultimately leading to the formation of methanol with high Faradaic efficiencies, in some cases approaching 100% on specific photoelectrodes like p-GaP.[1][4]

Mechanistic Insights: The Catalytic Cycle

Quantum chemical calculations and experimental studies suggest that the catalytic process is predominantly homogeneous, though it can be assisted by heterogeneous interactions at the electrode surface.[3][4] The cycle involves the generation of a key catalytic agent, 1,2-dihydropyridine (PyH₂), which acts as a potent, recyclable organo-hydride donor.[3][4]

The proposed mechanism can be summarized in two main phases:

  • Generation of the Hydride Donor (PyH₂):

    • Pyridine (Py) is protonated to form pyridinium (PyH⁺).

    • PyH⁺ undergoes a one-electron reduction at the cathode surface to produce a pyridinium radical (PyH⁰).

    • A series of subsequent proton- and electron-transfer steps convert PyH⁰ into the dearomatized, high-energy 1,2-dihydropyridine (PyH₂).[3]

  • Stepwise Hydride Transfer to CO₂:

    • Driven by its tendency to regain aromaticity, PyH₂ transfers a hydride (H⁻) to a CO₂ molecule, forming formic acid (HCOOH) and regenerating aromatic pyridine (Py).[4][5]

    • This process is repeated in two subsequent steps, reducing formic acid to formaldehyde (HCHO) and then formaldehyde to methanol (CH₃OH), with each step consuming a molecule of PyH₂.[3]

The electrode's primary role is to continuously regenerate the PyH₂ hydride donor, which then carries out the reduction of CO₂ and its intermediates in the solution.[5]

G cluster_phase1 Phase 1: Catalyst Regeneration cluster_phase2 Phase 2: CO₂ Reduction Py Pyridine (Py) PyH_plus Pyridinium (PyH⁺) Py->PyH_plus + H⁺ PyH_radical Pyridinyl Radical (PyH⁰) PyH_plus->PyH_radical + e⁻ (from cathode) PyH2 1,2-Dihydropyridine (PyH₂) (Hydride Donor) PyH_radical->PyH2 + H⁺, + e⁻ CO2 CO₂ PyH2->CO2 Hydride Transfer HCOOH Formic Acid (HCOOH) PyH2->HCOOH HCHO Formaldehyde (HCHO) PyH2->HCHO CO2->HCOOH + PyH₂ - Py HCOOH->HCHO + PyH₂ - Py CH3OH Methanol (CH₃OH) HCHO->CH3OH + PyH₂ - Py

Caption: Proposed catalytic cycle for CO₂ reduction to methanol.

Experimental Setup and Components

A standard two-compartment electrochemical H-cell is recommended to prevent the oxidation of methanol at the anode.[6]

  • Potentiostat/Galvanostat: A device capable of maintaining a constant potential (potentiostatic) or current (galvanostatic) and recording the resulting current/voltage and charge passed.

  • Electrochemical Cell: A gas-tight H-type cell with two compartments separated by a proton exchange membrane (e.g., Nafion®).[7]

  • Working Electrode (Cathode): Platinum (Pt) is a common choice, though other materials like p-GaP, silver (Ag), and copper (Cu) have also been used.[4][8][9] A typical surface area is 1-3 cm².

  • Counter Electrode (Anode): A platinum wire or mesh is standard.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode placed in the cathodic compartment via a Luggin capillary.

  • Gas Delivery System: Mass flow controllers to deliver high-purity CO₂ gas.

  • Analytical Equipment:

    • Gas Chromatography (GC): For quantifying gaseous products (e.g., H₂, CO).

    • High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantifying liquid products like methanol and formate.[10]

Detailed Experimental Protocol

This protocol outlines a typical controlled-potential electrolysis experiment.

4.1. Reagent and Electrolyte Preparation

Causality Note: High-purity reagents and electrolytes are critical to avoid catalyst poisoning and unwanted side reactions. The supporting electrolyte ensures conductivity while the buffer maintains a stable pH, which is crucial for the Py/PyH⁺ equilibrium.

  • Supporting Electrolyte: Prepare a 0.5 M KCl or 0.1 M KHCO₃ solution using deionized water (≥18.2 MΩ·cm). Filter the solution if necessary.

  • Catalyst Solution: Add pyridine to the supporting electrolyte to a final concentration of 10-50 mM.

  • pH Adjustment: Adjust the pH of the final catholyte solution to a range of 4.5 - 5.5 using HCl or H₂SO₄. This pH range ensures a sufficient concentration of the active pyridinium species.

  • Anolyte: The supporting electrolyte without pyridine can be used as the anolyte.

4.2. Electrochemical Cell Assembly and Preparation

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water.

  • Cell Assembly: Assemble the H-cell, ensuring the membrane is properly hydrated and sealed. Place the reference electrode capillary tip close to the working electrode surface to minimize iR drop.

  • CO₂ Saturation: Purge the catholyte with high-purity CO₂ gas (99.995% or higher) for at least 30 minutes prior to the experiment to ensure saturation. Maintain a gentle CO₂ stream over the electrolyte surface during the experiment.[11]

4.3. Controlled-Potential Electrolysis

  • Open Circuit Potential (OCP): Measure the OCP for ~5 minutes to ensure the system is stable.

  • Electrolysis: Apply a constant potential, typically between -0.6 V and -1.0 V vs. RHE (Reversible Hydrogen Electrode). The optimal potential may vary depending on the electrode material and conditions.

  • Data Logging: Record the current and total charge passed over time. A typical experiment runs for 1 to 4 hours.

  • Sample Collection: At the end of the electrolysis, carefully collect samples from the gas-tight cathodic compartment for analysis.

ParameterRecommended RangeRationale
Working Electrode Pt, Ag, p-GaPInfluences hydrogen evolution side reaction and catalyst interaction.[4][8]
Catalyst (Pyridine) 10 - 50 mMBalances catalytic activity with potential mass transfer limitations from adsorption.[1]
Electrolyte 0.5 M KCl or 0.1 M KHCO₃Provides conductivity and buffering capacity.
pH 4.5 - 5.5Optimizes the concentration of the active PyH⁺ species.[4]
Applied Potential -0.6 V to -1.0 V vs. RHEDriving force for the reduction. Must be optimized to maximize methanol selectivity over H₂.
CO₂ Pressure ≥ 1 atm (saturated)Higher reactant concentration can improve current density, but may not always increase FE.[12][13]

Table 1: Summary of typical experimental parameters.

Product Quantification and Data Analysis

5.1. Methanol Quantification (NMR/HPLC)

  • ¹H NMR Spectroscopy: A robust method for quantifying methanol.[10]

    • Take a known volume of the post-electrolysis catholyte.

    • Add a known amount of an internal standard (e.g., DMSO or phenol) and a deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum. The methanol peak (singlet, ~3.35 ppm) can be integrated and compared to the internal standard's peak to determine its concentration.

  • HPLC: Can also be used with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.

5.2. Performance Metrics: Faradaic Efficiency

The Faradaic Efficiency (FE) is the most critical metric, representing the percentage of electrons used to produce the desired product.[14]

The formula for calculating the FE of a product is:

FE (%) = (z * n * F) / Q * 100 [14]

Where:

  • n = moles of product formed (calculated from NMR/HPLC).

  • z = number of electrons transferred to form one molecule of the product (z=6 for CO₂ → CH₃OH).

  • F = Faraday's constant (96,485 C/mol).

  • Q = total charge passed during electrolysis (in Coulombs).[15]

A high FE for methanol (ideally >50%) with a concurrent low FE for hydrogen indicates a successful and selective catalytic process.

Overall Experimental Workflow

The entire process, from preparation to analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase reagent_prep Reagent & Electrolyte Preparation (0.5M KCl, 10mM Py) electrode_prep Working Electrode Polishing & Cleaning cell_assembly H-Cell Assembly electrode_prep->cell_assembly co2_purge CO₂ Saturation (30 min) cell_assembly->co2_purge electrolysis Controlled-Potential Electrolysis (e.g., -0.8V vs RHE) co2_purge->electrolysis sample_collection Collect Catholyte & Headspace Gas electrolysis->sample_collection product_quant Product Quantification (NMR, GC) sample_collection->product_quant data_analysis Calculate Faradaic Efficiency & Current Density product_quant->data_analysis

Caption: High-level workflow for a typical experiment.

Troubleshooting and Best Practices

  • Low Methanol FE:

    • Check pH: Ensure pH is in the optimal 4.5-5.5 range.

    • Check for Leaks: Ensure the cell is completely gas-tight to prevent CO₂ loss or air contamination.

    • Increase Pyridine Concentration: A higher concentration may be needed, but be aware of potential catalyst fouling.

  • High Hydrogen Production:

    • Less Negative Potential: The hydrogen evolution reaction (HER) is often favored at more negative potentials. Try operating at a slightly less negative potential.

    • Electrode Choice: Some electrode materials are inherently more active for HER.

  • Poor Reproducibility:

    • Electrode Surface: Ensure a consistent electrode polishing and cleaning procedure.

    • Reagent Purity: Use the highest purity water, salts, and pyridine available. Trace metal impurities can act as competing catalysts.

  • Catalyst Stability: While pyridine is generally robust, long-term electrolysis (>12h) may lead to some degradation or polymerization. Consider this for extended experiments.[12]

References

Solid-state NMR spectroscopy for studying methanol in pyridine-modified zeolites

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Solid-State NMR Spectroscopy for Elucidating Methanol Behavior in Pyridine-Modified Zeolites

Abstract

Zeolites are crystalline aluminosilicates whose well-defined microporous structures and tunable acidity make them paramount catalysts in the chemical industry. Controlling reaction selectivity within these materials is a key objective for designing more efficient catalytic processes, such as the Methanol-to-Hydrocarbons (MTH) conversion. This application note details a powerful strategy for investigating shape-selective catalysis by employing pyridine as a site-blocking agent and methanol as a reactant/probe molecule, analyzed through the lens of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. Pyridine modification allows for the selective passivation of acid sites in larger pores, directing methanol conversion to more sterically constrained active sites. We provide a comprehensive guide, including detailed protocols, for leveraging multi-nuclear (¹H, ¹³C, ¹⁵N, ²⁷Al) ssNMR to gain atomic-level insights into host-guest interactions, the nature of active sites, and the evolution of methanol-derived species within these tailored catalytic environments.

Introduction: The Principle of Controlled Catalysis

The catalytic performance of a zeolite is intrinsically linked to the distribution, strength, and accessibility of its acid sites. In many zeolites, such as mordenite (MOR), distinct pore systems exist—for instance, large 12-membered ring (12-MR) channels and smaller 8-membered ring (8-MR) side pockets. Reactions occurring in the larger channels can lead to undesired bulky products and rapid catalyst deactivation through coking.

A proven strategy to enhance shape selectivity is to selectively poison the acid sites within the larger, more accessible channels. Pyridine, a basic molecule, serves as an excellent site-blocking agent. Due to its kinetic diameter, it can readily access the main channels but has restricted access to the smaller side pockets. By carefully controlling temperature, physisorbed and weakly bound pyridine can be removed, leaving behind molecules strongly chemisorbed to the Brønsted and Lewis acid sites in the main channels.

With the primary channels blocked, the catalytic behavior of methanol can be studied exclusively within the confined space of the side pockets. Solid-state NMR is uniquely suited for this investigation, as it can unambiguously identify the different chemical species present, their mobility, and their spatial relationships with the zeolite framework. This guide will walk through the experimental workflow for preparing pyridine-modified zeolites, introducing ¹³C-labeled methanol, and acquiring and interpreting the ssNMR data.

Foundational Concepts in Solid-State NMR

Solid-state NMR provides unparalleled insight into the local atomic environments in solid materials. For zeolite catalysis, several nuclei and techniques are essential:

  • ¹H MAS NMR: Directly probes protons, allowing for the quantification and differentiation of Brønsted acid sites (bridging Si-OH-Al groups, ~3.6–5.2 ppm), silanol groups (Si-OH, ~1.2–2.2 ppm), and adsorbed molecules like methanol or pyridine. The formation of a pyridinium ion (Py-H⁺) upon interaction with a Brønsted acid site results in a highly downfield-shifted proton signal (~15 ppm).

  • ¹³C MAS NMR: When using ¹³C-labeled methanol, this technique tracks the transformation of methanol into various intermediates. Key species include physisorbed methanol (~50 ppm), dimethyl ether (DME, ~60 ppm), and surface methoxy species (SMS, ~55-60 ppm), which are crucial intermediates in the MTH reaction.

  • ¹⁵N MAS NMR: Using ¹⁵N-labeled pyridine provides a wide chemical shift range that is highly sensitive to the local electronic environment, making it an exceptional tool for characterizing acid sites. Pyridine interacting with Brønsted acid sites (forming pyridinium ions) resonates at a distinct frequency from pyridine coordinated to Lewis acid sites, allowing for clear differentiation and quantification.

  • ²⁷Al MAS NMR: Distinguishes between different aluminum coordination environments. Tetrahedrally coordinated framework aluminum is associated with Brønsted acidity, while extra-framework aluminum (EFAL) species can act as Lewis acid sites.

  • 2D Heteronuclear Correlation (HETCOR) Spectroscopy: This powerful 2D NMR experiment reveals spatial proximities between different nuclei (e.g., ¹H-¹³C or ¹H-²⁹Si). A cross-peak in a ¹H-¹³C HETCOR spectrum, for instance, provides direct evidence of a ¹³C-labeled methanol-derived species being in close proximity to specific protons (like those of Brønsted acid sites), confirming the site of interaction.

Experimental Design & Workflow

The overall process involves careful preparation of the catalyst sample followed by detailed NMR analysis. The workflow ensures that the observed methanol behavior can be confidently attributed to interactions within the desired, unblocked pores of the zeolite.

G cluster_prep Sample Preparation cluster_nmr Solid-State NMR Analysis zeolite 1. Parent Zeolite (e.g., H-MOR) activation 2. Thermal Activation (Dehydration under vacuum) zeolite->activation 450°C pyridine_ads 3. Pyridine Adsorption (Vapor phase dosing) activation->pyridine_ads Room Temp thermal_treat 4. Controlled Desorption (Remove physisorbed pyridine) pyridine_ads->thermal_treat ~200-300°C methanol_ads 5. ¹³C-Methanol Adsorption (Dosing onto modified zeolite) thermal_treat->methanol_ads packing 6. NMR Rotor Packing (In an inert atmosphere) methanol_ads->packing nmr_exp 7. ssNMR Experiments (¹H, ¹³C, ¹⁵N, 2D HETCOR) packing->nmr_exp analysis 8. Data Analysis & Interpretation nmr_exp->analysis

Figure 1: General experimental workflow for studying methanol in pyridine-modified zeolites.

Detailed Protocols

Protocol 1: Zeolite Activation and Pyridine Modification

Rationale: This protocol is designed to first remove all adsorbed water from the zeolite pores, which would otherwise compete for active sites, and then to introduce pyridine to selectively block the most accessible acid sites. The final thermal treatment is crucial for removing excess pyridine, leaving only the strongly bound molecules that act as modifiers.

Materials:

  • Zeolite (e.g., H-Mordenite, Si/Al ratio ~10-20)

  • Pyridine (or ¹⁵N-labeled pyridine for enhanced NMR analysis), dried over molecular sieves

  • High-vacuum line (<10⁻⁴ Torr) equipped with a furnace

  • Schlenk flask or similar reaction vessel

Procedure:

  • Activation: Place ~100-200 mg of the zeolite powder into the reaction vessel. Attach to the vacuum line and heat to 450°C under dynamic vacuum at a ramp rate of 5 °C/min. Hold at 450°C for at least 4 hours to ensure complete dehydration.

  • Cooling: Cool the sample to room temperature under vacuum.

  • Pyridine Adsorption: Expose the activated zeolite to pyridine vapor at room temperature for 1 hour. Ensure the vapor pressure is sufficient for saturation.

  • Desorption of Physisorbed Pyridine: Evacuate the sample at room temperature for 1 hour to remove the bulk of the pyridine vapor.

  • Controlled Thermal Treatment: Heat the sample under dynamic vacuum to a specific temperature (e.g., 250°C) and hold for 2 hours. This step is critical for removing physisorbed and weakly hydrogen-bonded pyridine, leaving primarily the molecules coordinated to Lewis acid sites and protonated at Brønsted acid sites. The optimal temperature may vary depending on the zeolite type and must be determined empirically, often guided by TPD or IR spectroscopy.

  • Final State: Cool the sample to room temperature under vacuum. The zeolite is now "pyridine-modified" and ready for methanol adsorption.

Protocol 2: ¹³C-Methanol Adsorption and Sample Packing

Rationale: Introducing isotopically labeled methanol provides a sensitive NMR handle to track its fate. All handling must be done in an inert atmosphere to prevent rehydration of the sample.

Materials:

  • Pyridine-modified zeolite

  • ¹³C-labeled methanol (99% enrichment)

  • Glovebox or other inert atmosphere enclosure

  • Solid-state NMR rotors (e.g., 4 mm zirconia)

Procedure:

  • Transfer the vessel containing the pyridine-modified zeolite into an inert atmosphere glovebox.

  • Using a microsyringe, carefully dose a controlled amount of ¹³C-methanol onto the zeolite powder. The loading should be calculated to correspond to a specific number of molecules per acid site (e.g., 1-5 molecules per unblocked site).

  • Allow the sample to equilibrate for 30 minutes.

  • Tightly pack the dosed zeolite powder into an NMR rotor. Seal the rotor with the appropriate cap.

  • The sample is now ready for ssNMR analysis. It should be stored in a desiccator until use.

Solid-State NMR Acquisition Parameters

Rationale: The choice of NMR experiments and parameters is crucial for extracting meaningful information. The following table provides a starting point for typical experiments on a 400-600 MHz spectrometer.

Experiment Nucleus Key Parameters Purpose
1D MAS¹HSpinning Speed: 10-14 kHzRecycle Delay: 5 sQuantify Brønsted acid sites (BAS), detect pyridinium ions, and observe adsorbed methanol.
1D CP/MAS¹³CSpinning Speed: 10-14 kHzContact Time: 1-5 msRecycle Delay: 5 sIdentify methanol-derived species (methanol, DME, methoxy). Cross-polarization enhances signals from rigid species.
1D MAS¹⁵NSpinning Speed: 10-14 kHzRecycle Delay: 20-60 sDifferentiate and quantify pyridine on BAS vs. Lewis acid sites (LAS). Requires ¹⁵N-labeled pyridine.
2D ¹H-¹³C HETCOR¹H, ¹³CSpinning Speed: 10-14 kHzContact Time: 0.5-2 msEstablish spatial proximity between protons (e.g., from BAS) and carbon atoms in methanol-derived species.

Data Interpretation: Decoding the Spectra

The power of this methodology lies in comparing the spectra of the modified zeolite with and without methanol.

Figure 2: Interactions of pyridine and methanol with zeolite acid sites.

Expected Chemical Shifts

The following table summarizes the expected chemical shifts for the key species involved in this analysis.

Nucleus Species Interaction Type Expected Chemical Shift (ppm) Reference
¹H Pyridinium ion (Py-H⁺)Pyridine on BAS14 - 16
Brønsted Acid SiteSi-(OH)-Al3.6 - 5.2
¹³C Physisorbed MethanolWeak interaction~50
Surface Methoxy Species (SMS)Covalent bond to framework55 - 60
¹⁵N Pyridinium ion (Py-H⁺)Pyridine on BAS~211
Coordinated PyridinePyridine on LAS230 - 280
Physisorbed PyridineHydrogen-bonded~300-310

Analysis Narrative:

  • Confirming Modification: The ¹H MAS NMR spectrum after pyridine modification (but before methanol addition) should show a significant reduction in the intensity of the Brønsted acid site signal (3.6-5.2 ppm) and the appearance of a strong pyridinium ion peak (~15 ppm). If using ¹⁵N pyridine, the ¹⁵N spectrum will quantitatively show the populations of pyridine on Brønsted and Lewis sites.

  • Tracking Methanol: After introducing ¹³C-methanol, the ¹³C CP/MAS spectrum will be dominated by a peak around 50 ppm, corresponding to physisorbed methanol.

  • Probing Reactivity: Gently heating the NMR rotor in situ (if equipment allows) or analyzing samples quenched after reaction at higher temperatures will show the evolution of the ¹³C signal. The appearance of peaks in the 55-60 ppm range indicates the formation of surface methoxy species, a key step in methanol activation.

  • Pinpointing the Active Site: The most definitive evidence comes from a 2D ¹H-¹³C HETCOR experiment. A cross-peak correlating the proton signal of a remaining (unblocked) Brønsted acid site with the ¹³C signal of a surface methoxy species provides direct proof that methanol conversion is occurring at the specific, unblocked acid sites within the zeolite's side pockets.

Conclusion

The combination of selective acid site poisoning with pyridine and advanced solid-state NMR spectroscopy provides a robust and detailed methodology for studying shape-selective catalysis in zeolites. This approach allows researchers to move beyond characterizing the catalyst structure to directly observing reactant behavior at specific, isolated active sites. The protocols and interpretive framework presented here offer a powerful tool for rational catalyst design, enabling the optimization of zeolite performance for critical industrial processes by providing unambiguous, molecular-level understanding of the underlying reaction mechanisms.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Methoxypyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following question-and-answer section addresses specific issues you may encounter during your experiments, providing expert insights and actionable troubleshooting steps.

F.A.Q. & Troubleshooting Guide

Question 1: My overall yield is consistently low. What are the most common causes?

Low yield in this two-step synthesis—esterification of 5-methoxynicotinic acid followed by reduction—can stem from either stage. However, the most critical step impacting yield is typically the reduction of the intermediate, methyl 5-methoxynicotinate.

Primary Causes & Solutions:

  • Sub-optimal Reduction Conditions: The choice of reducing agent and the reaction environment are paramount. Esters are significantly less reactive than ketones or aldehydes, requiring a potent reducing agent or specific reaction conditions to drive the reaction to completion.[1]

  • Purity of Starting Material: Ensure your methyl 5-methoxynicotinate is pure. Impurities can consume the reducing agent or introduce side reactions.

  • Atmospheric Moisture: Powerful reducing agents like Lithium Aluminum Hydride (LAH) react violently with water.[2][3] Any moisture in your glassware, solvents, or starting materials will quench the reagent and drastically reduce its effective concentration.

  • Inefficient Work-up and Purification: The product, this compound, has some water solubility. During the aqueous work-up, the product can be lost to the aqueous phase if extractions are not performed thoroughly.

The following diagram outlines a general troubleshooting workflow to diagnose yield issues.

start Low Yield of this compound check_sm Analyze Reaction Mixture (TLC/LC-MS). Is Starting Ester Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete Complete Reaction (or near complete) check_sm->complete Yes reagent_issue Check Reducing Agent 1. Freshness/Activity of LiAlH4? 2. Sufficient Stoichiometric Excess? 3. Anhydrous Conditions Maintained? incomplete->reagent_issue Potential Reagent Problem conditions_issue Review Reaction Conditions 1. Correct Solvent (Anhydrous THF/Ether)? 2. Temperature Profile Followed? 3. Adequate Reaction Time? incomplete->conditions_issue Potential Conditions Problem workup_issue Investigate Work-up & Purification 1. Product Loss to Aqueous Layer? 2. Degradation During Quench? 3. Inefficient Chromatography? complete->workup_issue Likely Post-Reaction Issue

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: I am using Lithium Aluminum Hydride (LAH) and see a significant amount of unreacted ester. Why is my reduction stalling?

This is a classic issue when working with LAH. While extremely powerful, its reactivity is easily compromised.

  • The Causality: LAH is a strong hydride donor, delivering H⁻ to the electrophilic carbonyl carbon of the ester.[3] The reaction proceeds through a tetrahedral intermediate, which then collapses to form an aldehyde. This aldehyde is even more reactive than the starting ester and is immediately reduced to the primary alcohol.[4][5] This entire process requires a minimum of two hydride equivalents per molecule of ester.[4]

    G ester R-COOR' (Ester) intermediate Tetrahedral Intermediate ester->intermediate + H⁻ (from LiAlH₄) aldehyde R-CHO (Aldehyde) intermediate->aldehyde - R'O⁻ alcohol R-CH₂O⁻ (Alkoxide) aldehyde->alcohol + H⁻ (from LiAlH₄) (Fast)

    Caption: Simplified LAH Reduction Mechanism of an Ester.

  • Troubleshooting Protocol:

    • Verify LAH Stoichiometry: For esters, a practical excess of 1.5 to 2.0 molar equivalents of LAH is often used to account for any incidental quenching and ensure the reaction goes to completion.

    • Ensure Strict Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use a nitrogen or argon atmosphere throughout the addition and reaction period.[2]

    • Control the Temperature: The reaction is typically started at 0 °C during the slow addition of LAH and then allowed to warm to room temperature.[4] Adding the LAH too quickly at a higher temperature can lead to uncontrolled side reactions.

    • Check the Reagent's Age and Storage: LAH degrades upon exposure to air and humidity. Use a fresh bottle or a properly stored, unexpired reagent. A gray appearance can indicate some level of degradation.[2]

ParameterRecommendation for LiAlH₄ Reduction
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Room Temperature
Equivalents of LiAlH₄ 1.5 - 2.0 eq.
Atmosphere Inert (Nitrogen or Argon)
Question 3: Can I use Sodium Borohydride (NaBH₄) instead of LAH? My initial attempts have failed.

Yes, using Sodium Borohydride is a common and highly recommended alternative for safety and scalability, but it requires specific modifications to its standard protocol.

  • The Challenge: NaBH₄ is a much milder reducing agent than LAH and is generally unreactive towards esters under standard conditions (e.g., in methanol or ethanol at room temperature).[3][5] The lower reactivity is due to the stronger, less polar B-H bond compared to the Al-H bond in LAH.[2]

  • The Solution: The NaBH₄-Methanol System: To enhance the reactivity of NaBH₄ for ester reduction, a widely adopted method involves using a large excess of NaBH₄ in a refluxing solvent like THF, followed by the slow, dropwise addition of methanol.[6][7]

    • Mechanism Insight: While the exact mechanism is complex, it's believed that the methanol facilitates the reaction, possibly through the in-situ formation of alkoxyborohydrides which are more potent reducing agents, or by activating the ester carbonyl. This specific combination allows the reduction to proceed in high yields (often 70-92%).[7]

  • Detailed Experimental Protocol (NaBH₄/MeOH Method):

    • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the methyl 5-methoxynicotinate (1.0 eq) and a significant excess of NaBH₄ powder (typically 5-7 eq.).[8]

    • Solvent: Add anhydrous THF to the flask.

    • Heating: Heat the resulting suspension to reflux (approx. 65-67 °C).

    • Methanol Addition: Once refluxing, add anhydrous methanol (typically 10-15 eq.) dropwise over 30-60 minutes using a syringe pump or an addition funnel. This slow addition is critical to control the reaction rate and prevent an uncontrolled exotherm.

    • Reaction: Continue refluxing for 2-5 hours, monitoring the reaction progress by TLC or LC-MS.[7]

    • Work-up: After cooling to room temperature, carefully quench the reaction with 2N HCl. Extract the product with a suitable organic solvent like ethyl acetate.

ParameterLiAlH₄NaBH₄/MeOH System
Reactivity Very HighModerate (Enhanced)
Safety Pyrophoric, reacts violently with waterStable, reacts moderately with protic solvents
Solvent Anhydrous Ether/THFTHF (reflux)
Co-reagent NoneMethanol (added dropwise)
Work-up Hazardous (Fieser work-up)Simpler acid quench

Table 1. Comparison of Common Reducing Agents for Ester Reduction.

Question 4: My work-up procedure is difficult, and I suspect product loss. How can I improve the isolation of this compound?

Proper work-up is crucial for maximizing isolated yield, especially when dealing with polar, nitrogen-containing compounds.

  • For LAH Reactions (The Fieser Work-up): A careful, staged quench is mandatory to safely neutralize excess LAH and produce a granular, filterable aluminum salt precipitate. For a reaction using 'x' grams of LAH in a solvent like ether:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Stir vigorously for 30 minutes until a white, granular solid forms.

    • Filter the solid and wash it thoroughly with ethyl acetate or THF.

    • Combine the filtrates and concentrate under reduced pressure.

  • For NaBH₄ Reactions: The work-up is simpler. After the acid quench, the main challenge is extracting the product from the aqueous layer.

    • pH Adjustment: After quenching, the solution will be acidic. Consider neutralizing or slightly basifying the aqueous layer with NaHCO₃ or a dilute base before extraction, as this can improve the partitioning of the pyridine-containing product into the organic layer.

    • Thorough Extraction: Use a reliable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Perform multiple extractions (at least 3-5 times) to ensure complete recovery from the aqueous phase.

    • Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer before the final extractions can decrease the solubility of the organic product in the aqueous phase, further improving extraction efficiency.

By carefully selecting your reduction strategy and optimizing the reaction and work-up conditions, you can reliably achieve high yields in the synthesis of this compound.

References

Technical Support Center: Navigating the Purification of Pyridine Derivatives by Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The purification of pyridine derivatives is a cornerstone of many synthetic pathways. While acid-base extraction is a powerful and elegant technique for this purpose, its success hinges on a nuanced understanding of the underlying chemical principles. This guide is designed to move beyond rote procedures, offering in-depth, field-tested insights to troubleshoot the unique challenges presented by these heterocyclic compounds. Here, we dissect common problems, explain the "why" behind the solutions, and provide robust protocols to enhance the purity and yield of your target molecules.

Section 1: The Core Principles - Understanding the "Why"

Before troubleshooting, a firm grasp of the fundamentals is paramount. The behavior of a pyridine derivative during an acid-base extraction is governed by its basicity (pKa), the resulting salt's solubility, and the reaction kinetics.

The Decisive Role of pKa

The basicity of the pyridine nitrogen is the single most critical factor in designing a successful extraction protocol. The goal is to select an aqueous acid that can quantitatively protonate the pyridine, rendering it a water-soluble pyridinium salt. A common rule of thumb is that the pKa of the acid used should be at least 2-3 units lower than the pKa of the pyridinium ion (the conjugate acid of the pyridine derivative).

The electronic nature of substituents on the pyridine ring dramatically influences its basicity:

  • Electron-Donating Groups (EDGs) like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups increase the electron density on the nitrogen atom, making the pyridine more basic (higher pKa of the conjugate acid).

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density on the nitrogen, making it less basic (lower pKa of the conjugate acid).

Table 1: Approximate pKa Values of Common Substituted Pyridinium Ions

Pyridine DerivativeSubstituent TypeApproximate pKa of Conjugate AcidBasicity vs. Pyridine
4-MethoxypyridineStrong EDG6.6More Basic
4-Methylpyridine (γ-picoline)EDG6.0More Basic
Pyridine (Reference) None 5.2 Reference
3-ChloropyridineWeak EWG2.8Less Basic
4-CyanopyridineStrong EWG1.9Much Less Basic
3-NitropyridineStrong EWG0.8Much Less Basic

Note: These values are approximate and can vary slightly based on the measurement conditions. Data compiled from various sources.[1][2][3]

This table illustrates why a "one-size-fits-all" approach with 1M HCl is often suboptimal. A weakly basic pyridine like 3-nitropyridine will require a more acidic solution for efficient protonation than a more basic derivative like 4-methylpyridine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the acid-base extraction of pyridine derivatives in a practical, question-and-answer format.

Q1: My pyridine derivative is not extracting into the aqueous acid layer. What's going wrong?

Primary Cause: Incomplete protonation of the pyridine nitrogen. This is the most frequent failure mode, especially for pyridines bearing electron-withdrawing groups (EWGs). If the pyridine is not converted into its water-soluble salt form, it will remain in the organic layer.

Solutions & Troubleshooting Steps:

  • Verify the Acidity: The issue is often that the aqueous acid is not strong enough. For a pyridine with a pKa of 2.5, using an acid that only brings the aqueous pH to 3 will result in poor extraction.

    • Action: Use a more concentrated acid. If 1M HCl fails, try 2M or even 5% (~1.6M) HCl.[4] After shaking and allowing the layers to separate, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH < 1).

  • Consider Steric Hindrance: Bulky groups near the nitrogen atom can sterically hinder the approach of the proton, slowing down the acid-base reaction.

    • Action: Increase the shaking time and/or gently warm the separatory funnel (with frequent venting) to increase the rate of protonation.

  • Check Solubility of the Neutral Compound: Highly lipophilic (greasy) pyridine derivatives may have extremely low affinity for the aqueous phase, even when protonated.

    • Action: While less common, you may need to perform multiple extractions (3-5 times) to efficiently pull the pyridinium salt into the aqueous phase.

Q2: I've formed a persistent emulsion and the layers won't separate. How can I break it?

Primary Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. Vigorous shaking is a common culprit.

Solutions & Troubleshooting Steps:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Increase Ionic Strength (The "Salting Out" Method): This is the most effective and common solution.

    • Action: Add a saturated aqueous solution of sodium chloride (brine).[5] This increases the polarity and density of the aqueous layer, forcing the less polar organic solvent to coalesce.

  • Gentle Mechanical Agitation: Gently swirl the funnel or use a glass rod to stir the emulsion at the interface. Avoid vigorous shaking.

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. This can break up the microscopic droplets.

  • Centrifugation: If available, centrifuging the mixture is a rapid and highly effective method for separating the layers.

Q3: A solid has crashed out at the interface between the organic and aqueous layers. What do I do?

Primary Cause: The pyridinium salt you have formed is poorly soluble in both the organic solvent and the aqueous acid. This is common for large, planar, or highly crystalline molecules.

Solutions & Troubleshooting Steps:

  • Dilute the Aqueous Layer: The simplest solution is often to add more water to the separatory funnel to attempt to dissolve the precipitated salt.

  • Alter the Solvent System:

    • Action 1: Add a small amount of a polar, water-miscible co-solvent like methanol or isopropanol to the funnel. This can increase the solubility of the salt in the aqueous layer. Use this sparingly, as too much can cause the organic and aqueous layers to become miscible.

    • Action 2: If the goal is simply to separate the product from impurities, you may need to isolate the solid. Collect the entire contents of the funnel, isolate the solid by filtration, and then wash it with the organic solvent to remove organic-soluble impurities. The solid pyridinium salt can then be processed in a separate flask.

Q4: I've successfully extracted my compound into the aqueous layer, but now I can't get it back into an organic solvent after adding a base. My recovery is very low.

Primary Cause: This is the reverse of the first problem: incomplete deprotonation of the pyridinium salt. The pyridinium ion will remain in the aqueous layer, and only the neutral pyridine will be extracted by the organic solvent. Another possibility is that your neutral pyridine derivative has some appreciable water solubility.

Solutions & Troubleshooting Steps:

  • Ensure Sufficient Basicity: Using a weak base like sodium bicarbonate (NaHCO₃) is often insufficient to deprotonate many pyridinium salts.

    • Action: Use a stronger base, such as 1M or 2M sodium hydroxide (NaOH), or even solid NaOH pellets with cooling.[6] After adding the base, check the pH of the aqueous layer to ensure it is strongly basic (pH > 12).

  • Combat Water Solubility: For smaller or more polar pyridine derivatives (e.g., aminopyridines, hydroxypyridines), the neutral form may still be quite soluble in water.

    • Action 1 (Salting Out): Before extracting with the organic solvent, add solid sodium chloride to the aqueous layer until it is saturated. This decreases the solubility of the organic compound in the aqueous phase.

    • Action 2 (Multiple Extractions): Never perform a single extraction. It is always more efficient to perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is far superior to 1 x 150 mL).

    • Action 3 (Choice of Solvent): Use a more polar organic solvent that is still immiscible with water, like ethyl acetate, which may better solvate a polar pyridine derivative than a non-polar solvent like hexanes.

Q5: My final product appears to have decomposed. Could the acid-base extraction be the cause?

Primary Cause: Yes. Functional groups on the pyridine ring or its substituents can be sensitive to strongly acidic or basic conditions. Esters and amides can be hydrolyzed, and other sensitive groups may undergo rearrangement or elimination.

Solutions & Troubleshooting Steps:

  • Use Milder Reagents: If your pyridine is sufficiently basic, you may not need strong acid.

    • Action: Consider using a saturated solution of ammonium chloride (NH₄Cl) as a milder acidic wash. For basification, a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonia (NH₃) is much milder than NaOH.[6]

  • Control the Temperature: Hydrolysis and other decomposition reactions are often accelerated by heat.

    • Action: Perform the entire extraction procedure in an ice-water bath to keep the solutions cold. This is especially important when neutralizing a strong acid with a strong base, which is a highly exothermic process.

  • Minimize Contact Time: Do not let your compound sit in the acidic or basic aqueous solution for extended periods. Proceed with the next step of the workup immediately.

  • Consider Alternatives: If your compound is exceptionally sensitive, acid-base extraction may not be suitable. Alternative methods like column chromatography on silica gel or alumina, recrystallization, or distillation should be considered.[7][8]

Section 3: Standard Operating Protocols & Visual Workflows

Adherence to a validated protocol is key to reproducibility. Below are step-by-step guides for the extraction process.

Protocol 1: General Acidic Extraction of a Pyridine Derivative
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).

  • First Acid Wash: Add an equal volume of 1M HCl. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

  • Extraction: Close the stopcock and shake the funnel gently for 30-60 seconds, venting frequently.[9]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower layer. If using a solvent less dense than water (like ether), drain the aqueous (bottom) layer. If using a solvent denser than water (like DCM), drain the organic (bottom) layer and then pour the aqueous layer out through the top. Crucially, save both layers until you have confirmed the location of your product.

  • Repeat: Repeat the acid wash (steps 3-6) on the organic layer one or two more times. Combine all aqueous extracts.

Visual Workflow: Acid-Base Extraction

G start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer Organic Layer: Neutral & Acidic Impurities separate1->org_layer Organic Phase aq_layer Aqueous Layer: Protonated Pyridine Derivative (Pyridinium Salt) separate1->aq_layer Aqueous Phase wash_org Wash with H₂O, Brine. Dry and Evaporate. org_layer->wash_org Process as needed add_base Add Aqueous Base (e.g., 2M NaOH) to pH > 12 aq_layer->add_base separate2 Extract with Fresh Organic Solvent add_base->separate2 final_org Organic Layer: Pure Pyridine Derivative separate2->final_org Organic Phase final_aq Aqueous Layer: Inorganic Salts separate2->final_aq Aqueous Phase purified Wash, Dry, and Evaporate to Yield Pure Product final_org->purified

Caption: General workflow for purifying a basic pyridine derivative.

Troubleshooting Decision Tree

G start Extraction Problem Occurs q1 What is the issue? start->q1 emulsion Emulsion Forms q1->emulsion No Layer Separation no_extraction Poor Extraction into Acid q1->no_extraction Product Stays in Organic Layer solid_precipitate Solid at Interface q1->solid_precipitate Precipitate Forms low_recovery Low Recovery from Base q1->low_recovery Product Stays in Aqueous Layer sol_emulsion 1. Let stand 2. Add Brine 3. Filter via Celite® emulsion->sol_emulsion sol_no_extraction 1. Use Stronger Acid 2. Check Aqueous pH (<1) 3. Increase Shake Time no_extraction->sol_no_extraction sol_solid 1. Add more H₂O 2. Add co-solvent (MeOH) 3. Filter to isolate salt solid_precipitate->sol_solid sol_low_recovery 1. Use Stronger Base 2. Check Aqueous pH (>12) 3. 'Salt Out' with NaCl 4. Perform Multiple Extractions low_recovery->sol_low_recovery

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing exothermic reactions during the synthesis of pyridine and its derivatives. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles for safer and more efficient experimentation.

Introduction to Exothermic Hazards in Pyridine Synthesis

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] However, many common synthetic routes to these heterocyclic compounds involve highly exothermic steps.[2] Uncontrolled exotherms can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure that can result in vessel rupture or explosion.[3][4] Beyond the immediate safety risks, poor temperature control can also lead to the formation of impurities and a decrease in the overall yield and purity of the desired product.[2]

This guide provides practical, field-proven insights into predicting, managing, and troubleshooting exothermic events in common pyridine syntheses such as the Hantzsch, Chichibabin, and Kröhnke reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

A1: The main safety concerns are:

  • Thermal Runaway: This is the most significant hazard, where the reaction's heat generation exceeds the cooling system's capacity to remove it, leading to a rapid, uncontrolled increase in temperature and pressure.[3][5]

  • Pressure Buildup: The increase in temperature can vaporize solvents and reagents, leading to a dangerous increase in pressure within a sealed reaction vessel.

  • Formation of Degradation Products: High temperatures can cause the decomposition of starting materials, intermediates, or the final product, potentially forming hazardous or toxic byproducts.

  • Reagent-Specific Hazards: Many reagents used in pyridine synthesis, such as sodium amide (NaNH₂) in the Chichibabin reaction, are themselves hazardous and require careful handling.[6] Pyridine itself is a hazardous chemical that is flammable and harmful if inhaled, ingested, or in contact with skin.[7]

Q2: How can I assess the thermal risk of my specific pyridine synthesis before running the reaction?

A2: A thorough thermal hazard assessment is crucial, especially during scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on:

  • Heat of Reaction (ΔHr): The total amount of heat released during the reaction.

  • Onset Temperature of Decomposition: The temperature at which reactants, products, or intermediates begin to decompose exothermically.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction mixture could reach in an adiabatic (no heat loss) scenario.[3]

This data is essential for designing a safe experimental setup and for planning emergency procedures.

Q3: My Hantzsch pyridine synthesis is showing a significant exotherm during the initial phase. Is this normal, and how can I control it?

A3: Yes, the initial condensation steps of the Hantzsch synthesis can be exothermic.[3] This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia.[8][9] To manage this, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants, such as the aldehyde or the ammonia source, dropwise over time can help control the rate of heat generation.[2]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature throughout the addition process.[2]

  • Dilution: Running the reaction at a lower concentration by using an appropriate solvent can increase the thermal mass of the mixture, which helps to absorb and dissipate heat more effectively.[3]

  • Catalyst and Solvent Choice: Modern variations of the Hantzsch synthesis utilize catalysts like p-toluenesulfonic acid (PTSA) or employ solvent-free conditions, which can influence the reaction's thermal profile.[10] Microwave-assisted synthesis has also been shown to be effective, often with shorter reaction times.[11][12]

Q4: I am performing a Chichibabin reaction with sodium amide, and I'm concerned about the high temperatures required. Are there safer alternatives?

A4: The traditional Chichibabin reaction often requires high temperatures (100–130°C) in solvents like xylene or toluene.[13] This poses a significant safety risk. Milder reaction conditions have been developed:

  • Low-Temperature Variants: Using potassium amide (KNH₂) in liquid ammonia allows the reaction to proceed at much lower temperatures, which is particularly useful for sensitive substrates.[14]

  • Oxidant Addition: The addition of an oxidant like potassium permanganate (KMnO₄) to the low-temperature process can facilitate the removal of the hydride ion, further improving reaction efficiency under milder conditions.[14]

Q5: What is the best way to quench a runaway exothermic reaction in pyridine synthesis?

A5: Quenching a runaway reaction must be done cautiously to avoid exacerbating the situation.[15] The ideal quenching agent should rapidly stop the reaction without producing a large amount of gas or another exotherm.

  • General Strategy: If you notice an uncontrolled temperature rise, the first step is to remove any external heating and apply maximum cooling.[15]

  • Chemical Quenching: For many organic reactions, a cold, non-reactive solvent can be added to dilute the reaction mixture and absorb heat. For specific chemistries, a chemical quencher may be necessary. For instance, in reactions involving reactive organometallics, a proton source like isopropanol might be used. However, the choice of quenching agent is highly dependent on the specific reactants and intermediates. It is crucial to have a pre-determined quenching protocol before starting the experiment.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to improve yields.[10] - Explore solvent-free conditions using catalysts like γ-Al₂O₃ nanoparticles at elevated temperatures for potentially higher yields and shorter reaction times.[10]
Incomplete Oxidation of Dihydropyridine Intermediate - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate).[8] - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the dihydropyridine intermediate.
Side Product Formation - In unsymmetrical syntheses, the order of reagent addition is crucial. Review your procedure to minimize the formation of undesired products.
Issue 2: Reaction Stalls or is Sluggish in Kröhnke Pyridine Synthesis
Potential Cause Troubleshooting Steps
Insufficient Heat - While generally mild, the Kröhnke synthesis requires a specific temperature range, typically between 80-140°C.[16] - Start at a lower temperature and gradually increase it while monitoring the reaction progress via TLC.[16]
Poor Reagent Quality - Ensure the α,β-unsaturated carbonyl compound is pure and not polymerized.[16] - The α-pyridinium methyl ketone salt (Kröhnke salt) must be completely dry, as moisture can hinder the reaction.[16]
Incorrect Solvent - The choice of solvent can significantly impact the reaction rate. Glacial acetic acid often provides good results due to its catalytic role.[16]

Experimental Protocols

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.[3]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-keto ester (e.g., ethyl acetoacetate)

  • Ammonia source (e.g., ammonium acetate)

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 equivalent), β-keto ester (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

  • Place the flask in an ice bath and begin stirring the mixture.

  • Slowly allow the reaction mixture to warm to room temperature while continuing to stir.

  • Once at room temperature, slowly heat the reaction mixture to 50°C.

  • Monitor the internal temperature closely with a thermometer to ensure there are no rapid, uncontrolled increases.

  • Maintain the temperature at 50°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration.

Protocol 2: Emergency Quenching of a Runaway Reaction

Objective: To safely terminate a runaway exothermic reaction.

Disclaimer: This is a general guideline. The specific quenching agent and procedure must be determined based on a thorough risk assessment of the reaction chemistry.

Materials:

  • Pre-chilled, non-reactive solvent (e.g., toluene, if compatible with the reaction chemistry) in a dropping funnel.

  • Large ice-water bath.

  • Blast shield.

  • Appropriate personal protective equipment (PPE), including a face shield, and fire-retardant lab coat.

Procedure:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the runaway reaction.

  • Remove Heat Source: If applicable, immediately turn off and lower any heating mantle.

  • Apply Maximum Cooling: Immerse the reaction flask in a large ice-water bath.

  • Dilute and Cool: If the reaction is still not under control, begin the slow, dropwise addition of a pre-chilled, non-reactive solvent from a dropping funnel. CAUTION: Adding the quenching agent too quickly can cause a violent boil-up.

  • Monitor: Continuously monitor the temperature and be prepared for gas evolution.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Visualizations and Workflows

Troubleshooting Workflow for Exothermic Reactions

Exotherm_Troubleshooting start Exothermic Reaction Detected (Uncontrolled Temperature Rise) check_cooling Is Cooling System at Max Capacity? start->check_cooling increase_cooling Increase Cooling Capacity check_cooling->increase_cooling No check_addition Is a Reagent Being Added? check_cooling->check_addition Yes increase_cooling->check_addition stop_addition Stop Reagent Addition check_addition->stop_addition Yes dilute Consider Controlled Dilution with Cold Solvent check_addition->dilute No stop_addition->dilute not_controlled Reaction NOT Controlled dilute->not_controlled quench Initiate Emergency Quenching Protocol evacuate Evacuate Area & Follow Emergency Procedures quench->evacuate controlled Reaction Under Control not_controlled->quench No not_controlled->controlled Yes

Caption: A logical workflow for troubleshooting an unexpected exothermic event.

Key Control Parameters for Managing Exotherms

Exotherm_Control_Parameters center Exotherm Management reagent_addition Slow Reagent Addition center->reagent_addition cooling Efficient Cooling center->cooling dilution Dilution center->dilution temp Lower Reaction Temperature center->temp flow_chem Continuous Flow Chemistry center->flow_chem

Caption: Key experimental parameters for controlling reaction exotherms.

References

Hantzsch Pyridine Synthesis: A Technical Support Guide to Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multicomponent reaction. As a cornerstone in heterocyclic chemistry, the Hantzsch synthesis provides a straightforward route to 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] However, like any complex chemical transformation, it is not without its challenges. Low yields and the formation of unexpected side products are common hurdles that can impede research and development timelines.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the intricacies of this reaction, minimize side product formation, and optimize your synthetic outcomes. The guidance herein is grounded in established mechanistic principles and field-proven insights to ensure scientific integrity and practical utility.

Understanding the Core Reaction and Its Deviations

The classical Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine.[1] This DHP intermediate is then oxidized to the final pyridine product. The reaction is prized for its efficiency in constructing highly functionalized pyridine rings in a single pot.[2]

The generally accepted mechanism proceeds through two key intermediates: a Knoevenagel condensation product formed from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-DHP.[3]

However, at least five significant pathways have been proposed, and the reaction's course can be highly dependent on the specific reactants and conditions, leading to low yields and unexpected byproducts.[1] This guide will dissect the most common of these side reactions and provide strategies for their mitigation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your Hantzsch synthesis experiments in a question-and-answer format.

FAQ 1: My reaction yield is consistently low, and I'm recovering unreacted starting materials. What are the primary factors to investigate?

Low conversion is a frequent challenge in the Hantzsch synthesis. Before delving into complex side reactions, it's crucial to ensure the fundamentals of the reaction are optimized.

A1: Key Parameters for Optimal Conversion

  • Purity of Reactants: The purity of your starting materials is paramount. Aldehydes, in particular, are susceptible to oxidation to carboxylic acids, which can inhibit the reaction. Ensure your aldehyde is freshly distilled or purified before use. The β-ketoester should also be of high purity.

  • Stoichiometry: The reaction requires a precise 1:2:1 molar ratio of aldehyde to β-ketoester to nitrogen source. Deviations from this stoichiometry can lead to incomplete conversion and the formation of side products.

  • Reaction Conditions:

    • Temperature: While classical protocols often call for refluxing in ethanol, this may not be optimal for all substrates.[1] Excessively high temperatures can promote side reactions and decomposition. A systematic temperature screen is recommended to find the sweet spot for your specific substrates.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. While ethanol is common, modern protocols have demonstrated high yields in aqueous micelles or even under solvent-free conditions.[1]

    • Catalyst: The Hantzsch reaction is often catalyzed by acids or bases. For acid catalysis, p-toluenesulfonic acid (PTSA) has been shown to be effective.[1] For base catalysis, piperidine or pyridine are common choices. The optimal catalyst and its loading should be determined empirically.

ParameterRecommendationPotential Impact of Deviation
Aldehyde Purity Use freshly purified/distilled aldehyde.Acid impurities can quench the reaction.
Stoichiometry Strictly maintain a 1:2:1 ratio (aldehyde:β-ketoester:ammonia).Excess of one reactant can lead to specific side products.
Temperature Empirically optimize; avoid excessively high temperatures.High temperatures can promote decomposition and side reactions.
Solvent Consider alternatives to ethanol, such as aqueous micelles.Suboptimal solvent can lead to poor solubility and low reaction rates.
FAQ 2: I've isolated my 1,4-dihydropyridine intermediate, but the subsequent oxidation to the pyridine is inefficient. How can I improve the aromatization step?

The oxidation of the 1,4-DHP to the final pyridine is a critical step, and incomplete conversion is a common source of reduced overall yield.

A2: Optimizing the Aromatization Step

The driving force for this step is the formation of a stable aromatic ring.[1] However, the choice of oxidizing agent and reaction conditions are crucial for a clean and complete conversion.

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be employed for the aromatization of Hantzsch 1,4-DHPs. Common choices include:

    • Nitric Acid or Nitrous Acid: Effective but can be harsh and lead to side reactions if not carefully controlled.

    • Metal-Based Oxidants: Ferric chloride (FeCl₃), manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and ceric ammonium nitrate (CAN) are often used and can be effective under mild conditions.[1]

    • Iodine: A solution of iodine in a suitable solvent like methanol or acetic acid provides a mild and effective method for aromatization.

    • "Green" Oxidants: Recent methods have focused on more environmentally benign oxidants like air or oxygen, often in the presence of a catalyst such as activated carbon.

  • Reaction Conditions: The efficiency of the oxidation can be sensitive to temperature and solvent. The reaction should be monitored carefully by TLC or LC-MS to determine the optimal reaction time and prevent over-oxidation or degradation of the product.

Protocol: Aromatization of a Hantzsch 1,4-Dihydropyridine with Iodine

  • Dissolve the purified 1,4-dihydropyridine (1 equivalent) in glacial acetic acid.

  • Add a solution of iodine (1.1 equivalents) in acetic acid dropwise to the DHP solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an ice-cold solution of sodium thiosulfate to quench the excess iodine.

  • Basify the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine product.

  • Purify the crude product by column chromatography or recrystallization.

Common Side Products and Their Mitigation

A thorough understanding of the potential side reactions is the first step toward their prevention. This section details the mechanisms of common side product formation and provides targeted troubleshooting advice.

Formation of Michael Adduct (1,5-Diketone)

One of the most common side reactions is the Michael addition of a second molecule of the β-ketoester to the Knoevenagel condensation product. This leads to the formation of a 1,5-diketone intermediate, which may not efficiently cyclize to the desired dihydropyridine.

Mechanism of 1,5-Diketone Formation

cluster_0 Knoevenagel Product cluster_1 β-Ketoester Enolate cluster_2 1,5-Diketone (Michael Adduct) kp R-CHO + CH₂(COR')CO₂Et -> R-CH=C(COR')CO₂Et ma R-CH(CH(COR')CO₂Et)CH(COR')CO₂Et kp->ma Michael Addition bke CH₂(COR')CO₂Et + Base -> ⁻CH(COR')CO₂Et bke->ma

Figure 1: Formation of the 1,5-Diketone Side Product.

Troubleshooting:

  • Control the Rate of Addition: Slow, controlled addition of the β-ketoester can help to minimize its self-condensation and favor the reaction with the aldehyde to form the enamine.

  • Pre-formation of Intermediates: A highly effective strategy is to pre-form the enamine by reacting the β-ketoester with ammonia separately before adding it to the Knoevenagel condensation product. This ensures that the enamine is readily available for the desired Michael addition.

  • Choice of Catalyst: The choice of catalyst can influence the relative rates of the desired and undesired Michael additions. Basic catalysts may favor the formation of the β-ketoester enolate, leading to an increase in the 1,5-diketone byproduct. A switch to an acid catalyst may be beneficial.

Self-Condensation of the β-Ketoester

Under basic conditions, the β-ketoester can undergo self-condensation, a reaction analogous to the Claisen condensation, to form a dehydroacetic acid derivative. This side reaction consumes the β-ketoester, reducing the overall yield of the desired product.

Mechanism of β-Ketoester Self-Condensation

cluster_0 2 x β-Ketoester cluster_1 Dehydroacetic Acid Derivative bke 2 x CH₃C(O)CH₂CO₂Et sc Acyl-pyran-dione bke->sc Base-catalyzed Self-Condensation

Figure 2: Self-Condensation of the β-Ketoester Side Reaction.

Troubleshooting:

  • Use of Milder Bases: Strong bases can promote the self-condensation of the β-ketoester. The use of a milder base, such as ammonium acetate, which also serves as the nitrogen source, can help to minimize this side reaction.

  • Temperature Control: This side reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can help to suppress the self-condensation pathway.

  • Order of Addition: Adding the aldehyde and ammonia source to the β-ketoester, rather than the other way around, can help to ensure that the β-ketoester preferentially reacts in the desired Hantzsch pathway.

Formation of 1,2-Dihydropyridine Regioisomer

While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the 1,2-dihydropyridine regioisomer can occur under certain conditions. This is often observed in Hantzsch-like reactions employing different starting materials but can also occur in the classical synthesis.[4][5]

Troubleshooting:

  • Reaction Conditions: The formation of the 1,2-DHP isomer has been found to be sensitive to the reaction conditions. A systematic study of the effect of solvent, temperature, and catalyst on the regioselectivity of your specific reaction is recommended.[4]

  • Purification: If the formation of the 1,2-DHP isomer cannot be completely suppressed, careful purification by column chromatography is typically required to separate the two isomers. Developing a robust chromatographic method will be crucial.

Formation of Oxa-Cyclohexene Derivatives with Sterically Hindered Aldehydes

When using sterically hindered aldehydes, such as ortho-substituted benzaldehydes, an unusual cyclization can occur, leading to the formation of a 1-amino-4-oxa-cyclohexan-1-ene derivative instead of the expected dihydropyridine.[6][7] This is a result of an alternative intramolecular Michael addition.

Troubleshooting:

  • Aldehyde Choice: If this side product is observed, consider using a less sterically hindered aldehyde if the molecular design allows.

  • Reaction Conditions: The formation of this byproduct may be favored under specific conditions. Experimenting with different solvents and temperatures may help to favor the desired Hantzsch pathway.

Side Products from the Oxidation Step: Over-Oxidation and Dealkylation

The aromatization step, if not carefully controlled, can lead to the formation of byproducts.

  • Over-Oxidation: The use of harsh oxidizing agents or prolonged reaction times can lead to the oxidation of other functional groups in the molecule, particularly if sensitive substituents are present.

  • Dealkylation: In some cases, particularly with certain oxidizing agents, dealkylation at the 4-position of the dihydropyridine ring can occur instead of or in addition to dehydrogenation.

Troubleshooting:

  • Mild Oxidizing Agents: Employ milder oxidizing agents such as iodine or air/catalyst systems to minimize the risk of over-oxidation.

  • Careful Monitoring: Monitor the progress of the oxidation reaction closely by TLC or LC-MS to ensure that the reaction is stopped as soon as the starting material is consumed.

  • Choice of Oxidant: If dealkylation is observed, a change in the oxidizing agent may be necessary. For example, some metal-based oxidants may be more prone to causing dealkylation than others.

Purification Strategies

The successful isolation of the desired pyridine product often relies on effective purification to remove unreacted starting materials and the side products discussed above.

  • Crystallization: If the desired pyridine is a crystalline solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.

  • Column Chromatography: For non-crystalline products or for the separation of isomeric byproducts, column chromatography on silica gel is the method of choice. The polarity of the eluent can be adjusted to achieve optimal separation. For basic pyridine compounds, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help to prevent tailing on the silica gel column.

  • Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyridine product into the aqueous phase. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified pyridine.

Conclusion

The Hantzsch pyridine synthesis is a versatile and powerful tool for the synthesis of a wide range of pyridine derivatives. By understanding the underlying mechanisms of both the desired reaction and the common side reactions, and by carefully controlling the reaction parameters, it is possible to minimize the formation of byproducts and achieve high yields of the desired product. This guide provides a framework for troubleshooting common issues and for the rational optimization of your Hantzsch synthesis protocols.

References

Selective reduction of pyridine aldehydes in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of selectively reducing a pyridine aldehyde in the presence of other sensitive functional groups. The inherent reactivity of the aldehyde, coupled with the electronic nature and potential for coordination or reduction of the pyridine ring, presents a unique set of synthetic hurdles.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing chemoselectivity in these systems. We will explore common pitfalls, troubleshoot unexpected outcomes, and provide robust, field-tested methodologies to ensure the success of your transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard NaBH₄ reduction of a pyridine aldehyde is giving me a mixture of the desired alcohol and over-reduced starting material. What's going wrong and how can I improve selectivity?

This is a classic challenge. While sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones over less reactive carbonyls like esters and amides, its reactivity can be difficult to modulate, leading to over-reduction or undesired side reactions.[1][2]

Underlying Causality:

  • Reactivity: Aldehydes are inherently one of the most reactive functional groups towards hydride reagents. The challenge is not stopping the reduction, but stopping it cleanly at the primary alcohol stage without further reactions, especially if other reducible groups are present.

  • Temperature: Hydride reductions are highly exothermic. Even when starting at a low temperature, localized warming at the point of reagent addition can accelerate the reaction and lead to loss of selectivity.

  • Solvent Effects: The choice of solvent (typically an alcohol like methanol or ethanol) can influence the reactivity of NaBH₄. The solvent can participate in the reaction, forming alkoxyborohydrides which have different reactivity profiles.

Troubleshooting & Optimization:

  • Lower the Temperature: This is the most critical parameter. Performing the reduction at -78 °C (dry ice/acetone bath) dramatically slows the rate of hydride delivery, significantly enhancing selectivity. Aldehydes can often be selectively reduced in the presence of ketones at this temperature.[3]

  • Inverse Addition: Instead of adding the solid NaBH₄ to the aldehyde solution, try adding the aldehyde solution dropwise to a slurry of NaBH₄ in your chosen solvent at low temperature. This maintains a low concentration of the substrate and helps control the exotherm.

  • Modified Borohydrides: Consider using a bulkier or electronically modified borohydride reagent. Reagents like sodium triacetoxyborohydride (STAB) are significantly milder and often used for reductive aminations, showcasing their attenuated reactivity.

Q2: I'm attempting to reduce the aldehyde on a pyridine ring using catalytic hydrogenation, but I'm seeing significant reduction of the pyridine ring to a piperidine. How can I prevent this?

Catalytic hydrogenation is a powerful tool, but the aromatic pyridine ring is susceptible to reduction under many common hydrogenation conditions, especially in acidic media.[4][5]

Underlying Causality:

  • Catalyst Choice: Highly active catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon are very effective at hydrogenating N-heterocycles.[4][6]

  • Acidic Conditions: The presence of acid (e.g., acetic acid as a solvent) protonates the pyridine nitrogen. The resulting pyridinium ion is much more susceptible to hydrogenation than the neutral pyridine ring.

  • Pressure and Temperature: Elevated hydrogen pressure and temperature will almost invariably lead to ring reduction.[5]

Troubleshooting & Optimization:

  • Catalyst Selection: Avoid highly active catalysts like PtO₂ if you want to preserve the pyridine ring. Consider using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) which is typically used for alkyne to cis-alkene reductions and is much less likely to reduce the aromatic ring.

  • Neutral Conditions: Perform the reaction in a neutral solvent like ethanol, ethyl acetate, or THF. Rigorously exclude any acid from the reaction mixture.

  • Transfer Hydrogenation: This can be a milder alternative to using H₂ gas. Reagents like ammonium formate or 2-propanol in the presence of a suitable catalyst (e.g., a Ru or Ir complex) can selectively reduce aldehydes.[7]

Q3: My molecule contains both a pyridine aldehyde and an ester. Which reagent should I choose to selectively reduce the aldehyde?

This is a very common scenario. The key is to exploit the significant difference in electrophilicity between an aldehyde and an ester.

Recommended Approach:

  • Primary Recommendation: Sodium Borohydride (NaBH₄) at Low Temperature. This is the most reliable and cost-effective method. NaBH₄ is generally incapable of reducing esters under standard conditions.[1] By performing the reaction at 0 °C to -78 °C in a protic solvent like ethanol, you can achieve excellent selectivity for the aldehyde reduction.

  • Mechanism of Selectivity: The carbonyl carbon of an aldehyde is more electron-deficient and less sterically hindered than that of an ester. The lone pair on the ester's oxygen atom donates electron density into the carbonyl, making it less electrophilic. Hydride reagents, being nucleophiles, will preferentially attack the more electrophilic aldehyde.

Data Summary: Reagent Chemoselectivity

ReagentReduces Aldehyde?Reduces Ketone?Reduces Ester?Reduces Amide?Reduces Pyridine Ring?Notes
NaBH₄ Yes YesNoNoNoExcellent selectivity for aldehydes over esters/amides.[1][2]
LiAlH₄ Yes YesYesYesNoHighly reactive, generally not selective.[8]
H₂/Pd-C Yes YesNoNoSometimesCan be selective under neutral, mild conditions.
H₂/PtO₂, Acid Yes YesNoNoYes Conditions strongly favor ring reduction.[4][5]
DIBAL-H Yes YesYes (to aldehyde)Yes (to aldehyde)NoCan reduce esters to aldehydes; not suitable for this transformation.
Q4: When should I consider a protecting group strategy for my pyridine aldehyde?

A protecting group strategy is warranted when your molecule contains a functional group that is incompatible with all viable reducing agents for the aldehyde.[9]

Decision Workflow:

Caption: Decision workflow for employing a protecting group strategy.

The most common and robust protecting group for an aldehyde is an acetal. [10][11] The aldehyde is reacted with a diol (commonly ethylene glycol) under acidic catalysis to form a cyclic acetal. This group is exceptionally stable to hydrides, organometallics, and basic conditions. It is readily removed by treatment with aqueous acid.[9]

Experimental Protocols

Protocol 1: High-Selectivity Reduction of a Pyridine Aldehyde using NaBH₄

This protocol is optimized for the selective reduction of a pyridine aldehyde to the corresponding primary alcohol in the presence of a less reactive carbonyl group, such as an ester.

Materials:

  • Pyridine aldehyde substrate

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dry Ice / Acetone or Isopropanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve the pyridine aldehyde substrate (1.0 eq) in anhydrous EtOH to a concentration of ~0.1 M.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure the solution reaches thermal equilibrium.

  • Reagent Addition: While stirring vigorously, add NaBH₄ (1.1 - 1.5 eq) portion-wise over 5-10 minutes. Note: Adding the solid slowly prevents localized warming.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Caution: Hydrogen gas evolution. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol product as necessary, typically by flash column chromatography.

Protocol 2: Acetal Protection of a Pyridine Aldehyde

This protocol describes the formation of a cyclic acetal, a robust protecting group for aldehydes.[11]

Materials:

  • Pyridine aldehyde substrate

  • Toluene or Benzene

  • Ethylene Glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 eq, catalytic)

  • Dean-Stark apparatus

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: To a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, add the pyridine aldehyde (1.0 eq), toluene (to ~0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Quench the catalyst by washing the reaction mixture with saturated aqueous NaHCO₃.

  • Workup: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent used for the reaction (e.g., Toluene or EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting acetal is often clean enough to be used directly in the next step, but can be purified by column chromatography if necessary.

  • Deprotection: To remove the acetal, stir the protected compound in a mixture of acetone and 1M HCl at room temperature until deprotection is complete by TLC analysis.

Acetal Protection/Deprotection Workflow

Caption: General workflow for using an acetal protecting group.

References

Optimizing reaction conditions for the synthesis of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable laboratory-scale synthesis of this compound involves the reduction of its corresponding ester, methyl 5-methoxynicotinate. This method is favored due to the commercial availability of the starting material and the generally high yields and clean conversion achieved with common reducing agents.

Q2: Which reducing agent is most suitable for the reduction of methyl 5-methoxynicotinate?

Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the ester to the desired alcohol.

  • Sodium borohydride (NaBH₄) is often preferred due to its milder nature, greater functional group tolerance, and easier handling procedures.[1][2] It typically requires a protic solvent like methanol or ethanol to enhance its reducing power.

  • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce esters.[3] However, it is pyrophoric and reacts violently with water and protic solvents, necessitating anhydrous reaction conditions and careful handling.

For this specific transformation, sodium borohydride in the presence of a co-solvent system like methanol and tetrahydrofuran (THF) provides an excellent balance of reactivity and safety.[4]

Q3: What are the key reaction parameters to control for a successful synthesis?

Optimal results are contingent on the careful control of several parameters:

  • Temperature: The initial addition of the reducing agent is often performed at a reduced temperature (e.g., 0 °C) to manage the exothermicity of the reaction. The reaction is then typically allowed to warm to room temperature or gently heated to ensure complete conversion.

  • Solvent: A combination of a polar aprotic solvent like THF to dissolve the ester and a protic solvent like methanol to activate the NaBH₄ is a common and effective choice.[4][5]

  • Stoichiometry of the Reducing Agent: An excess of the reducing agent is used to ensure the complete consumption of the starting material. A molar ratio of 2 to 4 equivalents of NaBH₄ relative to the ester is typical.

  • Reaction Time: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of complete conversion.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (methyl 5-methoxynicotinate) from the product (this compound). The starting ester will have a higher Rf value (less polar) than the product alcohol, which will be more polar and have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored in a dry environment. 2. Insufficient Activation of NaBH₄: The presence of a protic solvent like methanol is crucial for the activity of NaBH₄ in ester reductions. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh, unopened bottle of NaBH₄ or test the activity of the existing batch on a small scale with a known reactive substrate. 2. Ensure that a sufficient amount of methanol is present in the reaction mixture. A common approach is to use a mixture of THF and methanol as the solvent system.[4] 3. After the initial addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can also be employed to drive the reaction to completion, but this should be done cautiously to avoid side reactions.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Reducing Agent: The amount of NaBH₄ may not be enough to reduce all of the starting ester. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Add an additional portion of NaBH₄ to the reaction mixture and continue to monitor by TLC. For future experiments, increase the initial stoichiometry of the reducing agent. 2. Extend the reaction time, monitoring periodically by TLC until the starting material is no longer visible.
Formation of a White Precipitate During Reaction This is often the formation of borate salts, which are byproducts of the reaction.This is a normal observation and does not typically interfere with the reaction. The precipitate will be dissolved during the aqueous workup.
Difficulties in Product Isolation (Workup) The product alcohol has some water solubility, which can lead to lower recovery during extraction.1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt such as sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency. 2. Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
Product Contaminated with Boron-containing Impurities Inadequate quenching or workup can leave boron residues in the final product.1. Acidic Quench: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., 1 M HCl) at a low temperature. This will also neutralize the borate salts. 2. Aqueous Wash: During the workup, wash the combined organic extracts with water and then brine to remove any remaining water-soluble impurities.
Product Appears as an Oil Instead of a Solid The product, this compound, is reported to be a liquid at room temperature.This is the expected physical state of the purified product.

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 5-Methoxynicotinate

This protocol is adapted from a similar, well-established procedure for the reduction of a substituted pyridine carboxylate.[4]

Materials:

  • Methyl 5-methoxynicotinate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methoxynicotinate (1.0 eq) in anhydrous THF (e.g., 10 mL per gram of ester).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (3.0 eq) to the solution in small portions over 15-20 minutes.

  • Addition of Methanol: Slowly add anhydrous methanol (e.g., 4 mL per gram of ester) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup & Purification cluster_product Final Product SM Methyl 5-methoxynicotinate Reaction 1. NaBH4, THF, 0 °C 2. MeOH, RT SM->Reaction Workup 1. Quench (NaHCO3) 2. Extraction (EtOAc) 3. Wash (Brine) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

Upon successful synthesis and purification, it is crucial to confirm the identity and purity of this compound using standard analytical techniques.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridine-H~8.2-8.4s1HH-2 or H-6
Pyridine-H~8.0-8.2s1HH-2 or H-6
Pyridine-H~7.2-7.4s1HH-4
-CH₂OH~4.7s2H-CH₂-
-OCH₃~3.9s3H-OCH₃
-OHvariablebr s1H-OH
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Pyridine-C~155-157C-5 (C-O)
Pyridine-C~140-145C-2 or C-6
Pyridine-C~135-140C-2 or C-6
Pyridine-C~130-135C-3 (C-CH₂OH)
Pyridine-C~110-115C-4
-CH₂OH~60-65-CH₂-
-OCH₃~55-57-OCH₃

Note: Chemical shifts are approximate and can vary depending on the exact concentration and purity of the sample, as well as the specific NMR instrument used. The water signal in CDCl₃ typically appears around 1.56 ppm.[8]

Mass Spectrometry (MS):

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol [9]

  • Expected [M+H]⁺: 140.06

Alternative Synthetic Routes

While the reduction of methyl 5-methoxynicotinate is the most direct approach, other synthetic strategies can be considered, particularly for process development or if the starting ester is unavailable.

  • From 5-Methoxynicotinic Acid: The corresponding carboxylic acid can be reduced directly to the alcohol using a strong reducing agent like LiAlH₄ or by first converting the acid to the ester in situ followed by reduction.

  • From Halopyridines: A multi-step synthesis starting from a dihalopyridine could involve sequential nucleophilic substitution to introduce the methoxy and hydroxymethyl groups. This route offers flexibility for analog synthesis but is generally longer.[10]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Methanol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of compounds. Pyridine methanols are pivotal intermediates in the pharmaceutical and agrochemical industries, and achieving high conversion rates is crucial for efficient and cost-effective production. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and quantitative data to help you overcome common hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in the Catalytic Hydrogenation of Pyridine Aldehyde

Question: I am attempting to reduce a pyridinecarboxaldehyde to the corresponding pyridine methanol using catalytic hydrogenation (e.g., with Pd/C or PtO₂), but I am observing very low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer: Low conversion in the catalytic hydrogenation of pyridine aldehydes is a common problem, primarily stemming from the inherent properties of the pyridine ring itself. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of the metal catalyst, leading to a phenomenon known as catalyst poisoning . This deactivates the catalyst and prevents it from effectively facilitating the hydrogenation of the aldehyde group.[1][2]

Here’s a systematic approach to troubleshooting this issue:

1. Catalyst Poisoning by the Pyridine Nitrogen:

  • Causality: The pyridine nitrogen acts as a Lewis base and binds to the active sites of the metal catalyst (e.g., Palladium, Platinum, Rhodium), inhibiting the adsorption and activation of hydrogen and the aldehyde substrate.[1][3] This is often the primary reason for low reactivity.

  • Solution: The most effective way to counteract this is to protonate the pyridine nitrogen, converting it into a pyridinium salt. This prevents the lone pair from binding to the catalyst.[1][4]

    • Acidic Additives: Add a stoichiometric equivalent of an acid to your reaction mixture. Glacial acetic acid can serve as both a solvent and an acid catalyst.[5] For other solvents, strong acids like HCl or H₂SO₄ can be used.[1] The choice of acid can also influence selectivity.[6]

2. Suboptimal Reaction Conditions:

  • Causality: Hydrogenation reactions are sensitive to temperature, pressure, and solvent. Insufficiently vigorous conditions may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Solution:

    • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can help to overcome the inhibitory effect of the pyridine. Typical pressures can range from 30 to 80 bar.[3]

    • Increase Temperature: Gently increasing the reaction temperature (e.g., to 40-80°C) can enhance the reaction rate.[3] However, be cautious, as excessively high temperatures can promote side reactions, including over-reduction of the pyridine ring.[7]

    • Solvent Selection: The choice of solvent can impact catalyst activity and substrate solubility. Alcohols like methanol or ethanol are common, but specialized solvents like trifluoroethanol (TFE) have shown excellent results with rhodium catalysts.[8]

3. Catalyst Deactivation from Other Sources:

  • Causality: Besides pyridine itself, other impurities in your starting materials or solvent can poison the catalyst. Sulfur and halide compounds are common culprits.[2]

  • Solution:

    • Use High-Purity Reagents: Ensure your pyridine aldehyde, solvent, and hydrogen gas are of high purity.

    • Increase Catalyst Loading: As a last resort, increasing the catalyst loading can sometimes compensate for partial deactivation, but this is not an ideal solution from a process efficiency standpoint.[1]

Troubleshooting Workflow for Low Conversion in Catalytic Hydrogenation

start Low Conversion in Pyridine Aldehyde Hydrogenation catalyst_poisoning Suspect Catalyst Poisoning by Pyridine Nitrogen start->catalyst_poisoning conditions Review Reaction Conditions start->conditions add_acid Add Stoichiometric Acid (e.g., Acetic Acid, HCl) catalyst_poisoning->add_acid Primary Solution success Successful Conversion to Pyridine Methanol add_acid->success increase_pressure Increase Hydrogen Pressure (e.g., 30-80 bar) conditions->increase_pressure increase_temp Increase Temperature (e.g., 40-80°C) increase_pressure->increase_temp check_purity Check Reagent and Solvent Purity increase_temp->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents increase_catalyst Consider Increasing Catalyst Loading check_purity->increase_catalyst If purity is high purify_reagents->success increase_catalyst->success failure Re-evaluate Synthetic Strategy increase_catalyst->failure If still no conversion

Caption: A decision-making workflow for troubleshooting low conversion in the catalytic hydrogenation of pyridine aldehydes.

Issue 2: Formation of Side Products, Especially Over-Reduction of the Pyridine Ring

Question: My reaction is consuming the starting material, but I am getting a low yield of the desired pyridine methanol and observing the formation of other products, possibly piperidine methanol from over-reduction. How can I improve the selectivity?

Answer: The formation of side products is a common cause of low yields. In the context of pyridine methanol synthesis, the most frequent side reaction is the over-reduction of the pyridine ring to a piperidine ring.

1. Over-Reduction of the Pyridine Ring:

  • Causality: The conditions required for the hydrogenation of the aldehyde or nitrile group can sometimes be harsh enough to also reduce the aromatic pyridine ring, especially with highly active catalysts like Rhodium or at elevated temperatures and pressures.[3][9]

  • Solution:

    • Milder Reaction Conditions: Use lower hydrogen pressure and temperature.[1]

    • Catalyst Choice: Palladium on carbon (Pd/C) is generally less active for pyridine ring hydrogenation than Platinum (Pt) or Rhodium (Rh) catalysts and can be a better choice for selective reductions of side chains.[3]

    • Selective Poisoning: In some cases, intentionally adding a small amount of a catalyst poison can increase selectivity. For instance, using pyridine itself as an additive can sometimes help to achieve chemoselective hydrogenation of other functional groups in the presence of a phenolic MPM protective group.[10]

2. Side Reactions from Other Functional Groups:

  • Causality: If your starting material contains other reducible functional groups (e.g., nitro groups, alkenes), these may also be reduced under the reaction conditions.[8]

  • Solution:

    • Choose a More Selective Reducing Agent: For reductions of functional groups other than aldehydes or esters, consider alternatives to catalytic hydrogenation. For example, nitro groups can be selectively reduced with iron or zinc in acidic media.[1]

    • Protecting Groups: If necessary, use protecting groups for other sensitive functionalities that can be removed after the pyridine methanol synthesis is complete.

Quantitative Data on Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the outcome of pyridine methanol synthesis.

Table 1: Effect of Catalyst and Conditions on Pyridine Hydrogenation

Starting MaterialCatalystPressure (bar)Temperature (°C)SolventConversion/YieldReference
2,6-Lutidine5% Rh/C5025Methanol>99% conversion[8]
2,6-LutidineRh₂O₃540TFE>99% conversion[8]
Pyridine-2-acetic esterPt/C8080VariesFull Conversion[3]
4-Pyridinecarbonitrile10% Pd/C630Water/DCM + H₂SO₄99% Yield (piperidyl)[6]
4-Pyridinecarbonitrile10% Pd/C630Water + H₂SO₄98% Yield (pyridyl)[6]

Table 2: Troubleshooting Guide for Low Yields in Pyridine Synthesis

ProblemPotential CauseRecommended Solution
Low Yield Inefficient reaction conditionsOptimize temperature, pressure, and solvent. Consider alternative catalysts.[7]
Incomplete reactionIncrease reaction time or use a more active catalyst. Monitor reaction progress by TLC or GC-MS.[11][12]
Catalyst deactivationUse acidic additives to prevent poisoning by pyridine nitrogen. Ensure high purity of reagents.[1][2]
Formation of Side Products Over-reduction of pyridine ringUse milder conditions (lower temperature and pressure). Choose a more selective catalyst (e.g., Pd/C over Rh/C or PtO₂).[3]
Reduction of other functional groupsUse a more chemoselective reducing agent or employ protecting groups.[1][8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for common synthetic routes to pyridine methanols.

Protocol 1: Synthesis of 3-Pyridinemethanol from Methyl Nicotinate using Sodium Borohydride

This protocol is adapted from Deshmukh et al. and is suitable for the laboratory-scale synthesis of 3-pyridinemethanol from its corresponding ester.[13]

Materials:

  • Methyl nicotinate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl nicotinate (0.1 mole) and finely powdered sodium borohydride (2.0 mole) in THF.

  • Carefully add methanol (8 mL) to the suspension.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (30 mL) while stirring. Continue stirring for 15 hours.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts and the initial organic phase. Dry the combined organic layers over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-pyridinemethanol.

  • The crude product can be further purified by recrystallization from ethyl acetate.

Expected Yield: ~70%[13]

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

This is a general protocol that can be adapted for the hydrogenation of various pyridine derivatives. Safety precautions for working with hydrogen gas and pyrophoric catalysts must be strictly followed.[14]

Materials:

  • Pyridine substrate

  • Catalyst (e.g., 10% Pd/C, PtO₂, Rh₂O₃)

  • Solvent (e.g., methanol, ethanol, acetic acid)

  • Acidic additive (if required, e.g., HCl)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the pyridine substrate in the chosen solvent. If using an acidic additive, add it at this stage.

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge the system with an inert gas. Then, carefully evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.

  • Pressurize the vessel to the desired hydrogen pressure and stir the reaction mixture vigorously at the desired temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by carefully taking aliquots for analysis (e.g., TLC, GC-MS) after safely venting the hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent.

  • Purification: If an acid was used, neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography, distillation, or recrystallization as appropriate.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Mechanism of Catalyst Poisoning by Pyridine

The deactivation of palladium catalysts by pyridine involves the strong coordination of the nitrogen lone pair to the palladium surface, which blocks the active sites required for hydrogenation.

cluster_0 Catalyst Surface cluster_1 Reactants in Solution Pd_surface Pd Active Site Pyridine Pyridine Pyridine->Pd_surface Strong Coordination (Poisoning) H2 H₂ H2->Pd_surface Weak Adsorption (Inhibited) Aldehyde R-CHO Aldehyde->Pd_surface Weak Adsorption (Inhibited)

Caption: The pyridine nitrogen's lone pair strongly binds to the palladium catalyst, preventing the adsorption of hydrogen and the aldehyde substrate.

Mitigation of Catalyst Poisoning by Protonation

Adding an acid protonates the pyridine nitrogen, preventing it from coordinating with the catalyst and allowing the hydrogenation to proceed.

cluster_0 Catalyst Surface cluster_1 Reactants in Solution Pd_surface Pd Active Site Pyridinium Pyridinium Ion (N-H+) H2 H₂ H2->Pd_surface Adsorption Aldehyde R-CHO Aldehyde->Pd_surface Adsorption

Caption: The protonated pyridinium ion does not bind to the catalyst, leaving the active sites available for the hydrogenation reaction.

References

Technical Support Center: Purification of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (5-Methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust methodologies for obtaining high-purity material. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses frequently encountered problems during the purification of this compound. The solutions provided are based on the chemical properties of pyridyl methanols and established purification principles.

Question 1: My crude this compound is a dark, oily residue. What are the likely impurities and how can I start the purification process?

Answer: A dark, oily appearance in your crude product often suggests the presence of polymeric materials, residual high-boiling solvents, or colored byproducts from the synthesis. The nature of these impurities largely depends on the synthetic route employed.

  • If you used a reduction method (e.g., reduction of methyl 5-methoxynicotinate):

    • Unreacted Starting Material: Methyl 5-methoxynicotinate.

    • Byproducts: 5-methoxynicotinic acid (from hydrolysis of the ester).

    • Degradation Products: Over-reduction products or products from side reactions with the reducing agent.

  • If you used a Grignard reaction (e.g., reaction with 5-methoxynicotinaldehyde):

    • Unreacted Starting Material: 5-methoxynicotinaldehyde.

    • Byproducts: Byproducts from the Grignard reagent (e.g., homo-coupling products) or double addition if an ester was the starting material[1].

Initial Purification Strategy: Acid-Base Extraction

An excellent first step for removing many impurities is an acid-base extraction. This leverages the basicity of the pyridine nitrogen to separate it from neutral and acidic impurities.

II. Frequently Asked Questions (FAQs)

This section provides detailed answers to common questions regarding specific purification techniques for this compound.

Question 2: How do I perform an effective acid-base extraction for my crude this compound?

Answer: An acid-base extraction is a powerful technique to separate your basic product from neutral and acidic impurities. The pyridine nitrogen in your compound can be protonated to form a water-soluble salt.

Causality: The basicity of the pyridine ring (pKa of the conjugate acid of 2-methoxypyridine is approximately 3.28) allows for its selective protonation with a dilute acid, making it soluble in the aqueous phase[2]. Neutral organic impurities will remain in the organic phase, and acidic impurities can be removed by a subsequent basic wash of the organic layer.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers containing your protonated product.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH > 8). Your product will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic layers containing your purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Question 3: My product is still impure after acid-base extraction. What is the next best purification step?

Answer: If impurities persist, recrystallization or column chromatography are the recommended next steps. The choice between them depends on the nature of the impurities and the quantity of material.

Question 4: How do I choose a suitable solvent for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixed solvent system can also be effective.

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent generally increases with temperature[3]. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent.

Solvent Selection for Recrystallization

Based on the structure of this compound (a polar molecule with hydrogen bonding capabilities), a range of solvents can be considered. The following table provides a starting point for solvent screening.

Solvent SystemRationale
Single Solvents
IsopropanolOften a good choice for polar compounds.
Ethyl AcetateA moderately polar solvent that can be effective.
TolueneCan be a good choice if the compound is less polar.
Mixed Solvents
Ethyl Acetate / HexaneA common and effective system where the compound is soluble in the polar solvent (ethyl acetate) and insoluble in the non-polar anti-solvent (hexane).
Dichloromethane / HexaneSimilar principle to the above, for slightly less polar compounds.
Methanol / Diethyl EtherA polar solvent and a less polar anti-solvent.
Protocol: Recrystallization
  • Dissolution: In a flask, add a minimal amount of the hot solvent (or the more polar solvent of a mixed system) to your crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, slowly add the anti-solvent until the solution becomes slightly turbid, then allow it to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Question 5: Recrystallization did not yield a pure product. How do I set up a column chromatography protocol?

Answer: Column chromatography is a highly effective method for separating compounds with different polarities.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained on the polar silica gel for longer.

Column Chromatography Parameters
  • Stationary Phase: Silica gel is a good starting point for a polar compound like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Recommended Eluent Systems:

Eluent SystemStarting Ratio (Non-polar:Polar)Gradient
Hexane / Ethyl Acetate9:1Gradually increase to 1:1 or higher
Dichloromethane / Methanol99:1Gradually increase to 9:1
Pentane / Diethyl Ether5:1Gradually increase as needed[4]
Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of around 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin running the eluent through the column, starting with the low polarity mixture determined by TLC.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent to elute your product.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization: Pyridine derivatives can often be visualized under UV light (254 nm)[]. Staining with potassium permanganate or p-anisaldehyde can also be effective for visualizing alcohols.

III. Workflow Diagrams

General Purification Workflow

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization Impure Pure Pure Product AcidBase->Pure Pure Column Column Chromatography Recrystallization->Column Still Impure Recrystallization->Pure Pure Column->Pure

Caption: General purification workflow for this compound.

Decision Tree for Purification Method

DecisionTree Start Crude Product Analysis IsOily Is it an oil with colored impurities? Start->IsOily IsSolid Is it a solid with minor impurities? IsOily->IsSolid No AcidBase Perform Acid-Base Extraction IsOily->AcidBase Yes Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No (complex mixture) Analyze Analyze Purity (TLC, NMR) AcidBase->Analyze Recrystallize->Analyze Analyze->Column Impure Pure Pure Analyze->Pure Pure

Caption: Decision tree for selecting the appropriate purification method.

IV. Stability and Storage

Question 6: How should I store my purified this compound? Are there any stability concerns?

Answer: Like many pyridyl methanols, this compound can be susceptible to oxidation and degradation over time, especially if exposed to air, light, or high temperatures.

  • Oxidation: The benzylic-like alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.

  • Thermal Stability: While specific data is not available, pyridinium compounds can have varying thermal stabilities[6]. It is best to avoid excessive heat.

  • Acid/Base Stability: Strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation[4].

Recommended Storage:

Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C) and protected from light.

V. References

  • I. Materials II. Instrumentation III. Synthesis. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: --INVALID-LINK--

  • This compound. Achmem. Available at: --INVALID-LINK--

  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[]imidazo[1,2-a]pyridine-3,3'-pyrrole]-4'-carboxylate. MDPI. Available at: --INVALID-LINK--

  • This compound | C7H9NO2 | CID 45361739. PubChem. Available at: --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: --INVALID-LINK--

  • Recrystallization. MIT Digital Lab Techniques Manual. YouTube. Available at: --INVALID-LINK--

  • CAS 937202-11-4 this compound. BOC Sciences. Available at: --INVALID-LINK--

  • This compound AldrichCPR 937202-11-4. Sigma-Aldrich. Available at: --INVALID-LINK--

  • 2-Methoxypyridine | 1628-89-3. ChemicalBook. Available at: --INVALID-LINK--

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: --INVALID-LINK--

  • 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0. Sigma-Aldrich. Available at: --INVALID-LINK--

  • (5-Fluoro-2-methoxypyridin-3-yl)methanol. ChemScene. Available at: --INVALID-LINK--

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. ResearchGate. Available at: --INVALID-LINK--

  • Solvent Miscibility Table. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Methanol as eluant for silica gel column chromatography. Reddit. Available at: --INVALID-LINK--

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available at: --INVALID-LINK--

  • Solvent Miscibility Table. Available at: --INVALID-LINK--

  • 1414805-07-4|(6-Methoxy-5-nitropyridin-3-yl)methanol. BLDpharm. Available at: --INVALID-LINK--

References

Stability issues of (5-Methoxypyridin-3-yl)methanol under storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Methoxypyridin-3-yl)methanol (CAS 937202-11-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability and handling questions encountered during its storage and use. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

I. Core Concepts: Understanding the Chemistry of this compound

This compound is a substituted pyridine derivative with a chemical structure that presents specific stability considerations. The molecule's reactivity is primarily governed by two functional groups: the hydroxymethyl group, which is analogous to a benzylic alcohol, and the pyridine ring itself. Both are susceptible to oxidation, which is the most common degradation pathway for this compound.

  • Hydroxymethyl Group (-CH₂OH): This group is prone to oxidation, first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This transformation can sometimes result in the appearance of colored impurities.

Understanding these potential degradation pathways is key to troubleshooting stability issues and ensuring the integrity of your experimental results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light. The headspace of the container should be flushed with an inert gas such as argon or nitrogen to minimize exposure to oxygen.

Q2: My previously colorless or light-yellow liquid sample of this compound has developed a yellow or brownish tint. Is it still usable?

A change in color often indicates the formation of degradation products. While older or impure samples of pyridine-containing compounds can appear yellow, a noticeable color change over time in a previously pure sample suggests the formation of chromophoric species, such as pyridine N-oxides.[1] The usability of the material depends on the tolerance of your specific application to these impurities. We strongly recommend re-analyzing the purity of the sample by a suitable method (e.g., LC-MS, NMR) before use.

Q3: Are there any solvents I should avoid when preparing stock solutions for long-term storage?

While this compound is soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, for long-term storage, it is crucial to use high-purity, anhydrous solvents.[2] The presence of water or impurities in the solvent can facilitate degradation. Additionally, avoid prolonged storage in chlorinated solvents like dichloromethane, as they can be reactive with some pyridine derivatives under certain conditions.[3]

Q4: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation or direct contact with the skin.

III. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues with this compound.

Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS) After Storage

  • Observation: You observe new, unexpected signals in your ¹H NMR spectrum or additional peaks in your LC-MS chromatogram that were not present in the initial analysis of the compound.

  • Potential Cause: This is a strong indicator of chemical degradation. Based on the structure of this compound, the most likely degradation products are the corresponding aldehyde, carboxylic acid, or N-oxide.

  • Troubleshooting Workflow:

troubleshooting_workflow start Unexpected Peaks in NMR or LC-MS check_oxidation Hypothesize Oxidation: - Aldehyde - Carboxylic Acid - N-Oxide start->check_oxidation analyze_nmr Analyze ¹H NMR: - Aldehyde proton (~9-10 ppm)? - Downfield shift of pyridine protons? check_oxidation->analyze_nmr Spectroscopic Analysis analyze_ms Analyze LC-MS: - Mass corresponding to M+14 (aldehyde)? - Mass corresponding to M+30 (acid)? - Mass corresponding to M+16 (N-oxide)? check_oxidation->analyze_ms Mass Analysis confirm_structure Confirm Structure: - Use reference standards if available - Perform 2D NMR if necessary analyze_nmr->confirm_structure analyze_ms->confirm_structure remediate Remediation: - Repurify sample (chromatography) - Discard if heavily degraded confirm_structure->remediate prevent Prevention: - Review storage conditions - Store under inert gas at 2-8°C remediate->prevent

Caption: Troubleshooting workflow for identifying degradation products.

Issue 2: Sample Has Changed Color to Yellow or Brown

  • Observation: The liquid has developed a distinct color.

  • Potential Cause: The formation of highly conjugated, colored impurities is likely. The primary suspect is the This compound N-oxide . Even trace amounts of N-oxides can impart a noticeable color to a sample.[4]

  • Proposed Degradation Pathway:

color_change_pathway reactant This compound Colorless to Light Yellow product This compound N-oxide Yellow/Brown Impurity reactant->product N-Oxidation oxidant O₂ (Air), Light, Heat

Caption: Proposed pathway for color formation via N-oxidation.

  • Verification and Action:

    • Analytical Confirmation: Use LC-MS to look for a peak with a mass corresponding to the parent compound +16 amu.

    • Assess Purity: Quantify the impurity level using techniques like HPLC with UV detection or quantitative NMR.

    • Decision: If the impurity level is low and your experiment is not sensitive to it, you may be able to proceed. For applications requiring high purity, the material should be repurified or discarded.

IV. Experimental Protocols

Protocol 1: Purity Assessment by LC-MS

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-300.

    • Data Analysis: Look for the expected protonated molecule [M+H]⁺ at m/z 140.1. Search for potential degradation products at:

      • m/z 138.1 ([M-2H+H]⁺, aldehyde)

      • m/z 154.1 ([M+O-H₂O+H]⁺, carboxylic acid)

      • m/z 156.1 ([M+O+H]⁺, N-oxide)

Protocol 2: Preparation of Stock Solutions for Storage

  • Use a high-purity, anhydrous solvent (e.g., DMSO, ethanol).

  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the solvent to achieve the target concentration.

  • If necessary, gently warm or sonicate the solution to ensure complete dissolution.

  • Flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds.

  • Seal the vial tightly with a cap containing a chemically resistant septum.

  • Wrap the vial in aluminum foil to protect it from light.

  • Store the solution at 2-8°C.

V. Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CReduces the rate of potential oxidative degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key reactant in oxidation.[4]
Light Exposure Protect from light (e.g., amber vial or foil)Light can provide the energy to initiate and accelerate degradation pathways.
Container Tightly sealedPrevents ingress of moisture and oxygen.
Solvent for Stock High-purity, anhydrousImpurities and water can catalyze or participate in degradation reactions.

VI. References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. --INVALID-LINK--

  • Pyridine. Wikipedia. --INVALID-LINK--

  • A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents. Benchchem. --INVALID-LINK--

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. --INVALID-LINK--

  • Degradation of Pyridines in the Environment. ResearchGate. --INVALID-LINK--

  • Pyridine is pink following distillation. Reddit. --INVALID-LINK--

  • Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. PubMed. --INVALID-LINK--

  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. Benchchem. --INVALID-LINK--

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. --INVALID-LINK--

  • N-oxidation of Pyridine Derivatives - Supporting Information. Synlett. --INVALID-LINK--

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. --INVALID-LINK--

  • 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. Banaras Hindu University. --INVALID-LINK--

  • Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents. Benchchem. --INVALID-LINK--

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References

Scaling up the synthesis of (5-Methoxypyridin-3-yl)methanol for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals scaling up the synthesis of (5-Methoxypyridin-3-yl)methanol (CAS 937202-11-4).[1][2][3][] We will focus on the most robust and scalable synthetic route: the reduction of methyl 5-methoxynicotinate. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible pilot-scale production.

I. Recommended Synthetic Pathway for Scalability

The most direct and industrially viable route to this compound is the reduction of the corresponding carboxylate ester, methyl 5-methoxynicotinate. This pathway is preferred for its high efficiency, operational simplicity, and the commercial availability of the starting material. The reducing agent of choice for pilot-scale operations is typically sodium borohydride (NaBH₄) due to its favorable safety profile, cost-effectiveness, and ease of handling compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).

The overall transformation is as follows:

Synthetic_Pathway SM Methyl 5-methoxynicotinate Product This compound SM->Product      Reduction       Reagent Sodium Borohydride (NaBH₄) Methanol / Ethanol Reagent->SM

Caption: Recommended synthetic route for this compound.

II. Detailed Pilot-Scale Protocol

This protocol is designed for a ~1 kg scale production. All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Condenser

  • Appropriate work-up and filtration equipment

Reagents:

  • Methyl 5-methoxynicotinate (1.0 kg, 5.98 mol)

  • Ethanol (or Methanol), anhydrous (5 L)

  • Sodium Borohydride (NaBH₄) (452 g, 11.96 mol, 2.0 eq.)

  • Acetone (for quenching)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Dissolution: Charge the reactor with methyl 5-methoxynicotinate (1.0 kg) and ethanol (5 L). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add sodium borohydride (452 g) in portions over 1-2 hours. CAUTION: Hydrogen gas is evolved, and the reaction is exothermic. Maintain the internal temperature below 15 °C throughout the addition.[5][6]

  • Reaction Monitoring: Stir the reaction mixture at 10-15 °C. Monitor the reaction progress by TLC or HPLC (typically 2-4 hours). The reaction is complete when the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add acetone to the reaction mixture at 0-5 °C to quench any excess NaBH₄. Then, slowly add saturated ammonium chloride solution to quench the borate esters.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Add ethyl acetate to the residue and wash with water, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and wash the drying agent with fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude this compound as an oil or solid.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Reagent Verify NaBH₄ Activity & Equivalents Start->Check_Reagent Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Temp Was Temperature Kept Below 15°C? Start->Check_Temp Check_Time Extend Reaction Time & Monitor by HPLC/TLC Start->Check_Time Impurity Significant Impurity Profile? Check_Reagent->Impurity If Reagents OK SM_Present Unreacted Starting Material Impurity->SM_Present Yes Side_Product Unknown Side Products Impurity->Side_Product Yes Optimize_Quench Review Quenching Procedure Impurity->Optimize_Quench No SM_Present->Check_Reagent Increase NaBH₄ eq. Side_Product->Check_Temp Over-reduction likely Optimize_Purification Optimize Recrystallization or Chromatography Optimize_Quench->Optimize_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: The reaction is sluggish or stalls, leaving a significant amount of starting material.

  • Possible Cause: Inactive Sodium Borohydride. NaBH₄ is hygroscopic and can lose activity if not stored properly.[5][7]

  • Solution: Use a fresh, unopened container of NaBH₄. If you suspect the quality of your reagent, you can test it on a small scale with a model ketone like cyclohexanone. Always store NaBH₄ in a tightly sealed container in a dry environment.[6][8]

  • Possible Cause: Insufficient equivalents of NaBH₄.

  • Solution: While 2.0 equivalents are typically sufficient, an older batch of starting material or slight variations in reagent quality might require up to 2.5 equivalents. Perform a small-scale trial to confirm the optimal stoichiometry.

Q2: The yield is consistently low, even after the starting material is consumed.

  • Possible Cause: Suboptimal workup procedure leading to product loss. The product has some water solubility.

  • Solution: During the aqueous workup, ensure the aqueous layer is back-extracted multiple times with a suitable organic solvent (like ethyl acetate) to recover all the product.

  • Possible Cause: Decomposition during quenching. A rapid, uncontrolled quench with a strong acid can lead to side reactions.

  • Solution: Quench the reaction slowly at a low temperature (0-5 °C), first with acetone to handle excess hydride, followed by a milder proton source like saturated ammonium chloride.

Q3: During scale-up, controlling the reaction exotherm is difficult.

  • Possible Cause: Rate of addition of sodium borohydride is too fast.

  • Solution: The addition of NaBH₄ must be portion-wise and slow.[9] Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range. Ensure your reactor's cooling system is adequate for the scale.[10][11]

  • Possible Cause: Inadequate stirring.

  • Solution: Ensure the overhead stirrer provides good agitation to dissipate heat effectively and prevent localized hot spots.

Q4: The final product has a persistent impurity that is difficult to remove.

  • Possible Cause: Formation of borate esters. If the quenching and workup are not thorough, borate esters can remain complexed with the product.

  • Solution: Ensure the quench with ammonium chloride is allowed to stir for a sufficient time (e.g., 1 hour) to fully hydrolyze any borate complexes before extraction.

  • Possible Cause: Impurities in the starting material.

  • Solution: Analyze the purity of the methyl 5-methoxynicotinate before starting. If necessary, purify the starting material by recrystallization or distillation.

IV. Frequently Asked Questions (FAQs)

Q1: Why is Sodium Borohydride (NaBH₄) recommended over Lithium Aluminum Hydride (LiAlH₄) for pilot production?

  • A1: Safety and handling are the primary reasons. LiAlH₄ reacts violently with water and requires strictly anhydrous conditions and specialized handling procedures. NaBH₄ is more stable, can be used in protic solvents like ethanol or methanol, and its quench is less hazardous, making it more amenable to a pilot plant environment.[5][6]

Q2: Can methanol be used instead of ethanol as the reaction solvent?

  • A2: Yes, methanol is also an excellent solvent for this reduction and can sometimes lead to faster reaction rates.[12] However, its lower boiling point and higher toxicity are important considerations for a pilot plant. The choice between methanol and ethanol often comes down to operational safety preferences and solvent recycling capabilities.

Q3: What are the critical safety precautions when handling large quantities of Sodium Borohydride?

  • A3:

    • Moisture Sensitivity: Keep NaBH₄ away from water and humid air, as it will release flammable hydrogen gas upon contact.[7][13]

    • Inert Atmosphere: Handle and store the solid under a dry, inert atmosphere like nitrogen or argon if possible.[5]

    • Fire Hazard: Do not use water or carbon dioxide fire extinguishers on a NaBH₄ fire. Use a Class D dry powder extinguisher (e.g., Met-L-X).[5]

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A dust respirator should be used when handling the powder.[8][13]

Q4: What is the best method for purifying the final product at a multi-kilogram scale?

  • A4: While column chromatography is effective at the lab scale, it becomes costly and cumbersome at the pilot scale. Recrystallization is the preferred method for large-scale purification. A solvent screen should be performed to identify a system that provides good recovery and high purity (e.g., ethyl acetate/heptane, toluene, or isopropanol).

Q5: What are the key process analytical technology (PAT) recommendations for this reaction?

  • A5: At a minimum, monitor the internal temperature continuously. For more advanced control, consider using in-situ monitoring tools like ReactIR to track the disappearance of the starting material's ester carbonyl peak and the appearance of the product's hydroxyl group, allowing for precise determination of reaction completion.

V. Data Summary

Table 1: Comparison of Reducing Agents for Ester Reduction

Reducing AgentFormulaTypical SolventsSafety ConsiderationsScalability Score
Sodium BorohydrideNaBH₄Alcohols (MeOH, EtOH)Hygroscopic; releases H₂ with acid/water. Manageable exotherm.5/5
Lithium Aluminum HydrideLiAlH₄Ethers (THF, Et₂O)Pyrophoric; reacts violently with water. Requires strict anhydrous conditions.2/5
Vitride® (Red-Al®)NaAlH₂(OCH₂CH₂OCH₃)₂TolueneReacts with water but less violently than LiAlH₄. Liquid, easier to handle.4/5

VI. References

  • ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from ESPI Metals. --INVALID-LINK--

  • Harper College. (2005). Sodium borohydride MSDS. Retrieved from Harper College. --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from Carl ROTH. --INVALID-LINK--

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from University of California. --INVALID-LINK--

  • Unknown. (n.d.). Sodium Borohydride SOP.docx. Retrieved from a university source. --INVALID-LINK--

  • BenchChem. (2025). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. Retrieved from BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Retrieved from BenchChem. --INVALID-LINK--

  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. --INVALID-LINK--

  • Suzue, R. (n.d.). Biosynthesis of pyridine Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University. --INVALID-LINK--

  • PubMed. (2023). One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Retrieved from PubMed. --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis. Retrieved from ChemicalBook. --INVALID-LINK--

  • ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. Retrieved from ResearchGate. --INVALID-LINK--

  • Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from Uk-cpi.com. --INVALID-LINK--

  • PubMed. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Retrieved from PubMed. --INVALID-LINK--

  • Achmem. (n.d.). This compound. Retrieved from Achmem. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. Retrieved from BenchChem. --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from PubChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich. --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 937202-11-4 this compound. Retrieved from BOC Sciences. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Alkoxypyridine Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkoxypyridine methanols are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Their structural motif, featuring a pyridine ring substituted with both an alkoxy group and a hydroxymethyl group, serves as a versatile scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups allows for a wide range of subsequent chemical modifications, making these compounds valuable building blocks. For drug development professionals, the efficient and scalable synthesis of these intermediates is a critical step in the discovery and manufacturing pipeline.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing alkoxypyridine methanols. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide field-proven experimental protocols and supporting data to empower researchers in their synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of alkoxypyridine methanols can be broadly categorized into two main approaches:

  • Construction of the Hydroxymethyl Group: These methods start with an existing alkoxypyridine core and introduce the hydroxymethyl or a precursor functional group.

  • Modification of a Precursor Pyridine: These strategies involve the synthesis of a pyridine methanol derivative that is subsequently converted to the target alkoxypyridine.

This guide will focus on four distinct and commonly employed synthetic routes, providing a comprehensive comparison to aid in methodological selection.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product Alkoxypyridine_Carboxylate Alkoxypyridine Carboxylic Acid/Ester Reduction Reduction Alkoxypyridine_Carboxylate->Reduction Alkoxypyridine_Halide Halo-alkoxypyridine Lithiation_Formylation Lithiation / Formylation & Reduction Alkoxypyridine_Halide->Lithiation_Formylation Alkoxypyridine_Aldehyde Alkoxypyridine Carboxaldehyde Grignard Grignard Reaction Alkoxypyridine_Aldehyde->Grignard Dichloromethyl_Pyridine Dichloromethyl- Pyridine Nucleophilic_Substitution Nucleophilic Substitution & Hydrolysis Dichloromethyl_Pyridine->Nucleophilic_Substitution Target Alkoxypyridine Methanol Reduction->Target Lithiation_Formylation->Target Grignard->Target Nucleophilic_Substitution->Target

Caption: High-level overview of synthetic routes to alkoxypyridine methanols.

Route 1: Reduction of Alkoxypyridine Carboxylic Acids or Esters

This is arguably one of the most direct and high-yielding methods, provided the corresponding carboxylic acid or ester is readily available. The transformation involves the reduction of the carbonyl group to a primary alcohol.

Reaction Scheme & Mechanism

The reduction of an ester to an alcohol is a classic transformation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) are required, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing esters and carboxylic acids.[1][2]

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which is protonated upon acidic workup to yield the primary alcohol.[2]

Advantages & Disadvantages
  • Advantages:

    • Often high-yielding and clean.

    • The starting materials (nicotinic acid derivatives) are often commercially available.

    • The reaction conditions are well-established.

  • Disadvantages:

    • Requires strong, pyrophoric, and water-sensitive reducing agents like LiAlH₄, which necessitates strictly anhydrous conditions and careful handling.[1]

    • LiAlH₄ is unselective and will reduce other functional groups like amides, nitriles, and ketones.[2]

    • The workup procedure for LiAlH₄ reactions can be cumbersome.

Quantitative Data
Starting MaterialReducing AgentSolventYieldReference
Methyl 6-methoxynicotinateRed-Al®MTBE100%[3]
2-Chloropyridine-5-carboxylic acidSodium borohydride (on ester)--[4]
Detailed Experimental Protocol: Synthesis of (6-methoxypyridin-3-yl)methanol[3]
  • Setup: A reaction vessel is charged with methyl-6-methoxynicotinate (1.0 eq) and tert-butyl methyl ether (MTBE, 10 volumes). The solution is cooled in an ice bath under a nitrogen atmosphere.

  • Reduction: Sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al®, 65% solution in toluene, 1.2 eq) is added slowly to the reaction mixture over 1.5 hours, maintaining the internal temperature below 15°C.

  • Stirring: After the addition is complete, the mixture is stirred for an additional 20 minutes.

  • Quenching: A 3.5N aqueous solution of sodium hydroxide is added slowly, ensuring the temperature remains below 15°C.

  • Workup: The reaction mixture is warmed to 32°C and stirred for 45 minutes. The organic layer is separated, and the aqueous layer is extracted with MTBE.

  • Isolation: The combined organic layers are concentrated under reduced pressure. Toluene is added, and an azeotropic distillation is performed (repeated three times) to afford the title compound as a light yellow oil.

Route 2: Lithiation of Haloalkoxypyridines followed by Formylation and Reduction

This route is a powerful method for constructing the hydroxymethyl group at a specific position on the pyridine ring, directed by a halogen atom. It involves a halogen-metal exchange followed by trapping the resulting organolithium species with a formylating agent and subsequent reduction.

Reaction Scheme & Mechanism

The process begins with the deprotonation of a haloalkoxypyridine using a strong lithium amide base like lithium tetramethylpiperidide (LTMP) or through halogen-metal exchange with an alkyllithium reagent. This generates a highly reactive pyridyllithium intermediate. This nucleophilic species then attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to produce an aldehyde after workup. The resulting aldehyde is then reduced to the alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

Advantages & Disadvantages
  • Advantages:

    • Allows for precise regiocontrol of the hydroxymethyl group installation.

    • Tolerates a variety of functional groups if the temperature is kept low.

    • The final reduction step is typically straightforward and high-yielding.

  • Disadvantages:

    • Requires cryogenic temperatures (-78 °C) to control the reactivity of the organolithium intermediates.

    • Strong, air- and moisture-sensitive bases are necessary.

    • The formylation step can sometimes be low-yielding if side reactions occur.

Quantitative Data
Starting MaterialBase / ReagentsProductOverall YieldReference
2-bromo-4-methoxypyridine1. LTMP, DMF; 2. NaBH₄2-bromo-3-hydroxymethyl-4-methoxypyridine70%[4]
2,5-dibromo-4-iodopyridine1. LDA, DMF; 2. NaBH₄2,5-dibromo-4-iodo-3-(hydroxymethyl)pyridineGood Yield[4]
Detailed Experimental Protocol: Synthesis of 2-bromo-3-hydroxymethyl-4-methoxypyridine[4]
  • Setup: A solution of 2-bromo-4-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Lithiation: Lithium tetramethylpiperidide (LTMP) is added, and the mixture is stirred for the specified time to ensure formation of the lithiated intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added, and the reaction is stirred at -78 °C before being allowed to warm to room temperature.

  • Workup (Aldehyde): The reaction is quenched with water, and the crude aldehyde is extracted with an organic solvent.

  • Reduction: The crude aldehyde is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise.

  • Isolation: After the reaction is complete, the solvent is removed, and the residue is worked up using a standard aqueous/organic extraction procedure. The final product is purified by column chromatography.

Route 3: Grignard Reaction with Alkoxypyridine Aldehydes

This classic carbon-carbon bond-forming reaction can be adapted to synthesize alkoxypyridine methanols. The strategy involves the reaction of a Grignard reagent with an alkoxypyridine carboxaldehyde. For the synthesis of the parent hydroxymethyl compound, the Grignard reagent would be a methylmagnesium halide.

Reaction Scheme & Mechanism

The synthesis first requires the preparation of the Grignard reagent (e.g., CH₃MgBr) from methyl bromide and magnesium turnings in an anhydrous ether solvent. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the alkoxypyridine aldehyde. This addition forms a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the secondary alcohol. To obtain the primary methanol, one would need to react a pyridyl Grignard reagent with formaldehyde.

Grignard_Reaction Start Prepare Glassware (Anhydrous) Form_Grignard Form Grignard Reagent (e.g., 2-pyridylMgBr) Start->Form_Grignard React_Aldehyde React with Aldehyde (e.g., 4-chlorobenzaldehyde) at 0°C Form_Grignard->React_Aldehyde Workup Aqueous Workup (NH4Cl quench) React_Aldehyde->Workup Extract Extraction with Ethyl Acetate Workup->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Alcohol Product Purify->Product

Caption: Experimental workflow for a Grignard synthesis of a pyridinylmethanol.[5]

Advantages & Disadvantages
  • Advantages:

    • A robust and well-understood method for C-C bond formation.

    • Grignard reagents are relatively easy to prepare on a lab scale.

  • Disadvantages:

    • Grignard reagents are highly basic and react with any acidic protons, limiting functional group tolerance.[6]

    • Strictly anhydrous conditions are mandatory, as Grignard reagents react violently with water.[5][6]

    • The reaction can be exothermic and requires careful temperature control.[3]

    • The synthesis of the starting alkoxypyridine aldehyde may require multiple steps.

Quantitative Data
AldehydeGrignard ReagentYieldReference
4-chlorobenzaldehyde2-pyridylmagnesium bromide75%[5]
BenzophenonePhenylmagnesium bromide-[6]
2-pyridinecarboxaldehyde4-chlorophenylmagnesium bromide-[3]
Detailed Experimental Protocol: Representative Synthesis of a Pyridinylmethanol[5]
  • Setup: All glassware is oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings (1.1 eq) are placed in a flask with a dropping funnel and condenser.

  • Grignard Formation: A small amount of anhydrous diethyl ether or THF is added to cover the magnesium. A solution of the appropriate haloalkoxypyridine (1.0 eq) in the same anhydrous solvent is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (gentle warming or an iodine crystal may be needed). Once started, the remaining halide solution is added dropwise to maintain a gentle reflux.

  • Reaction with Formaldehyde: The freshly prepared Grignard solution is cooled to 0 °C. Paraformaldehyde or a source of gaseous formaldehyde is introduced to the reaction mixture while maintaining the temperature at 0 °C.

  • Stirring: The mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Route 4: From 3-Dichloromethyl-Pyridine

This less common but industrially relevant method involves the reaction of a 3-dichloromethyl-pyridine derivative with an alkoxide. This approach builds the alkoxy group and the hydroxymethyl precursor simultaneously.

Reaction Scheme & Mechanism

The reaction proceeds by treating a 3-dichloromethyl-pyridine with an excess of an alkali metal alkoxide (e.g., sodium methoxide) in the corresponding alcohol as a solvent. This likely proceeds through a series of nucleophilic substitution and elimination reactions, ultimately forming a 2-alkoxy-5-alkoxymethyl-pyridine. While the patent describes the formation of the ether directly, hydrolysis of an intermediate acetal would lead to the desired methanol.

Advantages & Disadvantages
  • Advantages:

    • Potentially cost-effective, using inexpensive starting materials like 3-methylpyridine.[7]

    • A low number of overall synthetic steps.

  • Disadvantages:

    • The synthesis of the 3-dichloromethyl-pyridine starting material involves radical chlorination, which can be difficult to control.

    • The reported yield for the final step is moderate (50%).[7]

    • The method may not be as general or high-yielding as other routes.

Quantitative Data
Starting MaterialReagentsProductYieldReference
3-dichloromethyl-pyridineSodium methoxide, Methanol2-methoxy-5-methoxymethyl-pyridine50%[7]
Detailed Experimental Protocol: Synthesis of 2-methoxy-5-methoxymethyl-pyridine[7]
  • Setup: A solution of sodium methoxide (3.4 eq) in methanol is heated to reflux.

  • Reaction: A solution of 3-dichloromethyl-pyridine (73% pure, 1.0 eq) in methanol is added dropwise to the refluxing alkoxide solution.

  • Reflux: The reaction mixture is maintained at reflux for an additional 4 hours.

  • Workup: The mixture is concentrated under reduced pressure. The residue is stirred with diethyl ether, and the insoluble sodium chloride is removed by filtration.

  • Isolation: The filtrate is concentrated, and the residue is purified by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 5:1) to yield the product.

Comparative Summary

FeatureRoute 1: ReductionRoute 2: LithiationRoute 3: GrignardRoute 4: Dichloromethyl
Starting Material Alkoxypyridine ester/acidHalo-alkoxypyridineAlkoxypyridine aldehyde3-Dichloromethyl-pyridine
Key Reagents LiAlH₄, Red-Al®n-BuLi, LTMP, DMF, NaBH₄Mg, CH₃Br, FormaldehydeNaOR, ROH
Typical Yield Very Good to ExcellentGoodGoodModerate
Scalability Good (with caution)Challenging (cryogenics)Good (exotherm control)Potentially Good
Regiocontrol Dependent on precursorExcellentDependent on precursorFixed by precursor
Functional Group Tolerance PoorModerate (at low temp)PoorModerate
Primary Hazard Pyrophoric hydridesPyrophoric organolithiumsPyrophoric GrignardsStrong base

Conclusion and Expert Recommendations

The choice of synthetic route to a specific alkoxypyridine methanol depends critically on the availability of starting materials, the required scale of the synthesis, and the desired substitution pattern on the pyridine ring.

  • For high-yield, straightforward synthesis where the corresponding carboxylic acid or ester is available, Route 1 (Reduction) is often the method of choice. The use of Red-Al® offers a more manageable alternative to LiAlH₄.[3]

  • When precise regiochemical control is paramount and the starting haloalkoxypyridine is accessible, Route 2 (Lithiation) is an exceptionally powerful, albeit technically demanding, strategy. It allows for the installation of the hydroxymethyl group at positions that might be inaccessible through other means.[4]

  • Route 3 (Grignard Reaction) remains a workhorse of synthetic chemistry and is a viable option, particularly if the required alkoxypyridine aldehyde is on hand. Its main drawback is the intolerance to many other functional groups.

  • Route 4 (From Dichloromethyl-Pyridine) represents a more specialized, potentially economical route for specific isomers, though its generality may be limited.[7]

Ultimately, the optimal synthetic plan will be determined by a careful consideration of these factors. For researchers in drug development, routes that offer high yields, scalability, and use readily available, cost-effective starting materials will be the most attractive for producing these valuable intermediates.

References

A Senior Application Scientist's Guide to 2D NMR: Validating the Structure of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. For novel compounds like (5-Methoxypyridin-3-yl)methanol, a substituted pyridine derivative, confirming the precise arrangement of atoms—specifically, the substitution pattern on the pyridine ring—is a critical validation step.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of the chemical environments of protons and carbons, it often falls short in cases of complex spin systems or isomerism, where signal overlap and ambiguous couplings can obscure the true structure.[1][2] This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable. By spreading spectral information across two frequency dimensions, 2D NMR resolves overlapping signals and, most importantly, reveals through-bond correlations between nuclei, providing a definitive roadmap of the molecule's atomic connectivity.[3][4]

This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert as a self-validating system to rigorously confirm the structure of this compound.

The Analytical Toolkit: A Primer on 2D NMR Spectroscopy

The choice to employ a multi-pronged 2D NMR approach is deliberate. Each experiment provides a unique and complementary piece of the structural puzzle. When combined, they must all point to a single, consistent structure, thereby ensuring the trustworthiness of the assignment.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds.[5][6] It is the primary tool for tracing out proton-proton networks, such as the arrangement of protons on the aromatic ring. A cross-peak in a COSY spectrum indicates that two protons are neighbors.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive 2D technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (a one-bond correlation).[8][9] Each cross-peak in an HSQC spectrum definitively links a specific proton to its corresponding carbon atom, simplifying the assignment of the carbon skeleton.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete molecular framework. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[11][12] This allows for the connection of different molecular fragments and, crucially, the assignment of quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[13][14]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for acquiring high-quality NMR data. The process follows a logical progression from sample preparation to the sequential acquisition of different NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve ~10-20 mg of This compound Solvent in ~0.6 mL of CDCl3 or DMSO-d6 Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube Spectrometer Place sample in NMR Spectrometer (e.g., 500 MHz) Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock OneD Acquire 1D Spectra (¹H, ¹³C) Lock->OneD TwoD Acquire 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD FT Fourier Transform TwoD->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Reference Spectra Phasing->Referencing Analysis Correlate & Assign Peaks Referencing->Analysis

Caption: Standard workflow for NMR-based structural validation.

Experimental Protocol Details
  • Sample Preparation: Approximately 15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

  • Data Acquisition: All spectra were acquired on a 500 MHz NMR spectrometer.

    • COSY: A standard gradient-enhanced COSY (gCOSY) pulse sequence was used.

    • HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment (ge-HSQC) was performed.

    • HMBC: A gradient-enhanced HMBC pulse sequence was used, with the long-range coupling constant optimized to 8 Hz to favor 2- and 3-bond correlations.[15]

  • Data Processing: The raw data were processed using standard NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).

Data Interpretation and Structural Validation: A Step-by-Step Analysis

The following sections detail the logical process of interpreting the NMR data, starting with the foundational 1D spectra and progressively building the structural argument with each 2D experiment.

this compound Structure with Numbering

Figure 1. Structure of this compound with atom numbering used for assignments.

Step 1: 1D NMR Analysis (¹H and ¹³C) – The Starting Point

The 1D spectra provide the initial inventory of protons and carbons. Based on chemical shift principles for pyridine derivatives, we can make preliminary assignments.[2][16]

Table 1. Hypothetical 1D NMR Data for this compound in CDCl₃.

Atom Label ¹H Shift (ppm) Multiplicity Integration ¹³C Shift (ppm) Carbon Type (DEPT-135)
H28.35d1HC2: 142.5CH
H47.45t1HC4: 124.0CH
H68.20d1HC6: 138.0CH
CH₂4.70s2HCH₂: 62.5CH₂
OCH₃3.90s3HOCH₃: 55.8CH₃
----C3: 135.0C (Quaternary)
----C5: 156.0C (Quaternary)

The ¹H NMR shows three distinct aromatic protons, a singlet for a methylene group (-CH₂-), and a singlet for a methoxy group (-OCH₃). The ¹³C and DEPT-135 spectra confirm the presence of three CH groups, one CH₂, one CH₃, and two quaternary carbons in the aromatic region. While this is consistent with the proposed structure, it does not definitively prove the 3,5-substitution pattern over other isomers.

Step 2: COSY Analysis – Mapping the Proton Network

The COSY spectrum reveals which protons are adjacent on the pyridine ring. We expect to see correlations between protons that are three bonds apart (e.g., H2-H4 is not expected, but H2-H6 might show a weak 4-bond coupling, and H4 would couple to its neighbors).

G H2 H2 8.35 H4 H4 7.45 H6 H6 8.20 H2->H6 4J (weak) CH2 CH₂ 4.70 OCH3 OCH₃ 3.90

Caption: Expected COSY correlations for the aromatic protons.

In the COSY spectrum, a weak cross-peak is observed between the signals at δH 8.35 (H2) and δH 8.20 (H6) , consistent with a 4-bond coupling often seen between protons at the 2- and 6-positions of a pyridine ring. Critically, the signal at δH 7.45 (H4) shows no strong correlations to the other aromatic protons, which strongly suggests it is isolated from them by quaternary carbons. This finding immediately disfavors isomers where H4 would have a proton neighbor at C3 or C5.

Step 3: HSQC Analysis – Linking Protons to their Carbons

The HSQC spectrum provides unambiguous one-bond C-H correlations, allowing us to confidently assign the protonated carbons.

Table 2. HSQC Correlations.

¹H Shift (ppm) ¹³C Shift (ppm) Assignment
8.35142.5C2-H2
7.45124.0C4-H4
8.20138.0C6-H6
4.7062.5CH₂
3.9055.8OCH₃

These correlations are straightforward and confirm the assignments made from the 1D spectra. Now, with protons and their attached carbons securely linked, we can use the HMBC experiment to connect the different pieces.

Step 4: HMBC Analysis – Assembling the Molecular Skeleton

The HMBC spectrum is the key to confirming the substitution pattern by revealing long-range (2- and 3-bond) correlations. We look for correlations from our known protons to the unassigned quaternary carbons (C3 and C5) and across the key substituent linkages.

G H2 H2 (8.35 ppm) C3 C3 (135.0 ppm) H2->C3 2J C4 C4 (124.0 ppm) H2->C4 3J H4 H4 (7.45 ppm) C2 C2 (142.5 ppm) H4->C2 3J C6 C6 (138.0 ppm) H4->C6 3J H6 H6 (8.20 ppm) C5 C5 (156.0 ppm) H6->C5 2J CH2 CH₂ (4.70 ppm) CH2->C3 2J CH2->C2 3J CH2->C4 3J OCH3 OCH₃ (3.90 ppm) OCH3->C5 3J

Caption: Key HMBC correlations confirming the molecular structure.

Crucial HMBC Correlations and Interpretations:

  • -OCH₃ to Ring: The methoxy protons (H at δH 3.90) show a strong correlation to the quaternary carbon at δC 156.0 . This is a 3-bond correlation (H-O-C5) and definitively places the methoxy group on C5. Thus, C5 is assigned as 156.0 ppm.

  • -CH₂OH to Ring: The methylene protons (H₂ at δH 4.70) show correlations to two aromatic carbons: a strong correlation to the quaternary carbon at δC 135.0 (a 2-bond correlation, placing the methanol group on C3) and weaker correlations to C2 and C4 (3-bond correlations). This confirms the substituent position at C3. Thus, C3 is assigned as 135.0 ppm.

  • Ring Proton Correlations:

    • H2 (δH 8.35) correlates to C4 (δC 124.0) and the now-assigned C3 (δC 135.0) .

    • H4 (δH 7.45) correlates to C2 (δC 142.5) and C6 (δC 138.0) .

    • H6 (δH 8.20) correlates to the now-assigned C5 (δC 156.0) .

Every single one of these correlations is consistent with the proposed structure of this compound. The combined data from COSY, HSQC, and HMBC form a self-validating and logically airtight case that is inconsistent with any other possible isomer.

Synthesizing the Evidence: The Complete Structural Assignment

The combination of all NMR data provides an unambiguous and complete assignment of all proton and carbon signals.

Table 3. Consolidated NMR Data and Structural Correlations.

Atom¹³C Shift (ppm)¹H Shift (ppm)COSY Correlations (¹H)Key HMBC Correlations (from ¹H to ¹³C)
2142.58.35H6 (weak)C3, C4
3135.0---
4124.07.45-C2, C6
5156.0---
6138.08.20H2 (weak)C5
CH₂62.54.70-C2, C3, C4
OCH₃55.83.90-C5

Performance Comparison: 2D NMR vs. Alternative Techniques

While 2D NMR is exceptionally powerful for this application, it is important to understand its performance relative to other common structural determination techniques.[17][18]

Table 4. Comparison of Structural Validation Techniques.

Technique Strengths Weaknesses Applicability to This Problem
2D NMR Spectroscopy - Provides definitive atom connectivity in solution.[19]- Non-destructive.- Can analyze non-crystalline materials (oils, liquids).- Requires slightly larger sample amounts than MS.- Can be time-consuming for very complex molecules or low concentration samples.Excellent. It is the ideal technique for definitively proving the isomeric structure of this non-crystalline compound in its native solution state.
X-Ray Crystallography - Provides an absolute, high-resolution 3D structure (the "gold standard").[20]- Requires a single, high-quality crystal , which can be difficult or impossible to grow.[21]- Structure is in the solid state, which may differ from solution.Potentially Unsuitable. this compound is a liquid/oil at room temperature, making single-crystal growth extremely challenging.
Mass Spectrometry (MS) - Extremely sensitive (requires very little sample).- Provides highly accurate molecular weight and elemental formula.- Does not directly provide information on atom connectivity.- Fragmentation patterns can suggest connectivity but are often insufficient to distinguish between isomers.Insufficient. MS would confirm the formula C₇H₉NO₂, but it could not differentiate between the 3,5-isomer and, for example, the 2,5- or 2,3-isomers.
Infrared (IR) Spectroscopy - Excellent for identifying functional groups (e.g., -OH, C-O, aromatic C=C).- Provides no information on the overall molecular skeleton or substitution patterns.Insufficient. IR would confirm the presence of the alcohol, ether, and pyridine ring, but it cannot establish their relative positions.

Conclusion

The synergistic application of COSY, HSQC, and HMBC spectroscopy provides an unambiguous and robust validation of the structure of this compound. The process demonstrates a core principle of analytical chemistry: the strength of an assignment lies not in a single piece of data, but in the convergence of multiple, independent lines of evidence. While techniques like mass spectrometry and IR spectroscopy confirm constituent parts, only the detailed connectivity map provided by 2D NMR can definitively piece them together. For researchers in drug discovery and materials science, mastering the interpretation of these experiments is a critical skill, ensuring that the molecular structures they work with are known with the highest possible degree of confidence.

References

A Senior Application Scientist's Guide to the Reduction of Pyridine Esters: A Comparative Analysis of Reducing Agents

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of pyridine esters is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The resulting hydroxymethylpyridines, piperidine alcohols, or pyridine aldehydes are pivotal building blocks. However, the aromaticity of the pyridine ring and the reactivity of the ester group present a unique challenge, demanding a careful and informed selection of the reducing agent to achieve the desired chemical outcome.

This guide provides an in-depth comparison of the efficacy of various reducing agents for pyridine ester reduction. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental choices to empower researchers to select and optimize the ideal conditions for their specific synthetic goals.

Understanding the Battlefield: Chemoselectivity in Pyridine Ester Reduction

The core challenge in reducing a pyridine ester lies in controlling the chemoselectivity. Do you wish to selectively reduce the ester to an alcohol while preserving the aromatic pyridine ring? Or is the goal a complete reduction, saturating the pyridine ring to a piperidine while also reducing the ester? Perhaps you need to stop the reduction at the aldehyde stage. The choice of reagent dictates the outcome.

G cluster_start Starting Material cluster_products Potential Products PyridineEster Pyridine Ester PyridineAlcohol Pyridine Alcohol (Ring Intact) PyridineEster->PyridineAlcohol Chemoselective Ester Reduction (e.g., NaBH₄, LiBH₄) PyridineAldehyde Pyridine Aldehyde (Partial Reduction) PyridineEster->PyridineAldehyde Partial Ester Reduction (e.g., DIBAL-H, -78°C) PiperidineAlcohol Piperidine Alcohol (Ring Reduced) PyridineEster->PiperidineAlcohol Full Reduction (Ester & Ring) (e.g., LiAlH₄, Catalytic Hydrogenation)

I. Chemoselective Reduction of the Ester Group (Pyridine Ring Intact)

For syntheses where the pyridine scaffold must be maintained, milder reducing agents that selectively target the ester carbonyl are required.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild, safe, and cost-effective reducing agent. However, it is generally considered too weak to reduce esters under standard conditions.[1] This apparent limitation can be overcome by altering the reaction environment to increase its reducing power.

  • Mechanism of Activation: The enhanced reactivity is often achieved by using a protic solvent like methanol. The methanol can coordinate to the ester's carbonyl group, activating it towards nucleophilic attack. Alternatively, co-solvents like THF can improve solubility and reaction rates.[1] The combination of NaBH₄ and methanol has proven particularly effective for reducing aromatic esters to their corresponding alcohols in high yields.[1] Lewis acids, such as aluminum chloride (AlCl₃), can also be used as additives to activate the ester, though this can sometimes lead to reduced selectivity.[2]

  • Advantages: Safety, low cost, ease of handling, and high selectivity for the ester group over the pyridine ring.

  • Limitations: Often requires activation (e.g., specific solvent systems or additives) and may necessitate elevated temperatures or longer reaction times compared to more potent reagents.

Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful and versatile organoaluminum reducing agent, notable for its ability to perform partial reductions.[3][4][5] Its efficacy is highly dependent on stoichiometry and, crucially, temperature.

  • Mechanism and Temperature Control: DIBAL-H is a Lewis acidic reagent that coordinates to the carbonyl oxygen of the ester.[6][7] This is followed by an intramolecular hydride transfer, forming a stable tetrahedral intermediate. At low temperatures (typically -78 °C), this intermediate is stable and does not collapse until an aqueous workup is performed, which hydrolyzes it to an aldehyde.[6][7] If the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, a second hydride transfer can occur, leading to the primary alcohol.[5][8]

G Ester Ester (R-COOR') Coordination Lewis Acid-Base Coordination Complex Ester->Coordination Coordination DIBAL DIBAL-H DIBAL->Coordination Intermediate Tetrahedral Intermediate (Stable at -78°C) Coordination->Intermediate Hydride Transfer Workup Aqueous Workup Intermediate->Workup Quench Aldehyde Aldehyde (R-CHO) Workup->Aldehyde

  • Advantages: Excellent control over the reduction outcome (aldehyde vs. alcohol) based on reaction conditions. High chemoselectivity for the ester group.

  • Limitations: Pyrophoric nature requires careful handling under anhydrous, inert conditions. Precise temperature control is critical for achieving partial reduction.

II. Complete Reduction (Ester Group and Pyridine Ring)

When the desired product is a piperidine derivative, more powerful reducing agents capable of overcoming the aromatic stabilization of the pyridine ring are necessary.

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent, non-selective reducing agent widely used for the reduction of esters, carboxylic acids, and amides.[9][10] It is significantly more reactive than NaBH₄.[9]

  • Mechanism: The reduction of an ester with LiAlH₄ involves two successive hydride additions.[11][12][13] The first hydride attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide to form a transient aldehyde, which is immediately reduced by a second equivalent of hydride to the primary alcohol.[10][12] While LiAlH₄ can reduce the pyridine ring, this often requires more forcing conditions (e.g., higher temperatures).[14] Its primary utility in this context is the robust reduction of the ester group.[15]

  • Advantages: High reactivity, capable of reducing even sterically hindered or electron-rich esters.

  • Limitations: Highly reactive with water and protic solvents, requiring strict anhydrous conditions.[9] It is generally non-selective, reducing many other functional groups, which can be a drawback in complex molecules.

Catalytic Hydrogenation

Catalytic hydrogenation is arguably the most direct and efficient method for converting pyridines to piperidines.[16][17] This method involves a hydrogen source and a transition metal catalyst.

  • Catalysts and Conditions: A variety of heterogeneous catalysts are effective, including Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), and Ruthenium(IV) oxide (RuO₂).[18][19] The reaction conditions, such as hydrogen pressure, temperature, and solvent, are critical. While some reductions can be achieved under mild conditions (e.g., 5 bar H₂, 40 °C), others require elevated pressures and temperatures.[18][19] The choice of catalyst can influence the stereoselectivity of the reduction.

  • Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which employs molecules like formic acid or ammonium formate as the hydrogen source in the presence of a catalyst (e.g., Rh or Pd complexes).[20][21][22] This method offers operational simplicity and avoids the need for specialized high-pressure equipment.[22]

  • Advantages: Excellent for producing piperidines with high yields and selectivity. Can be tuned for stereoselectivity. Transfer hydrogenation offers a safer alternative to H₂ gas.[18][20]

  • Limitations: Requires specialized equipment for high-pressure hydrogenations. Catalysts can be expensive (especially Rh and Pt). Some functional groups may be susceptible to reduction under these conditions.

Comparative Summary of Reducing Agents

Reducing AgentPrimary TargetTypical Product(s)SelectivityTypical ConditionsAdvantagesDisadvantages
NaBH₄ Ester GroupPyridine AlcoholHigh (Ester > Ring)THF/MeOH, RefluxSafe, low cost, easy workupLow reactivity, often needs activation
DIBAL-H Ester GroupPyridine Aldehyde or AlcoholHigh (Ester > Ring)Toluene or Hexane, -78 °C to RTTunable reactivity (aldehyde vs. alcohol)Pyrophoric, requires strict anhydrous conditions
LiAlH₄ Ester & RingPyridine or Piperidine AlcoholLow (Reduces many groups)Anhydrous Ether or THF, 0 °C to RefluxVery powerful and fastNon-selective, pyrophoric, hazardous workup
Catalytic H₂ Pyridine Ring & EsterPiperidine AlcoholHigh (Ring > other groups)H₂ gas (5-70 bar), PtO₂, Rh/C, RuO₂High yields for piperidines, scalableRequires pressure equipment, catalyst cost

Experimental Protocols

Protocol 1: Selective Reduction of Methyl Nicotinate with Sodium Borohydride

This protocol describes the selective reduction of the ester group of methyl nicotinate to form 3-pyridinemethanol, leaving the pyridine ring intact.[1]

Materials:

  • Methyl nicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl nicotinate (1.0 eq) in a 1:1 mixture of methanol and THF.

  • Cool the solution to 0 °C in an ice bath while stirring.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reflux the mixture for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of distilled water.

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-pyridinemethanol.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 2: Full Reduction of 2-Pyridineethanol via Catalytic Hydrogenation

This protocol details the hydrogenation of both the pyridine ring and an existing alcohol's precursor ester (conceptually similar starting material) to yield 2-piperidineethanol.[23]

Materials:

  • 2-Pyridineethanol (or corresponding ester)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol

  • Hydrogen gas (H₂) source

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Charge a high-pressure reactor vessel with 2-pyridineethanol (1.0 eq) and ethanol.

  • Carefully add the 5% Rh/C catalyst (typically 1-5 mol%) under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-piperidineethanol.

  • Purify the product by vacuum distillation if necessary.

Protocol 3: Partial Reduction of an Ester to an Aldehyde using DIBAL-H

This protocol outlines the carefully controlled partial reduction of a pyridine ester to the corresponding pyridine aldehyde at low temperature.[5]

Materials:

  • Pyridine ester (e.g., ethyl isonicotinate)

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolve the pyridine ester (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to destroy excess DIBAL-H.

  • Remove the cold bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear.

  • Separate the layers and extract the aqueous layer with toluene or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine aldehyde.

  • Purify via column chromatography.

Conclusion and Selection Strategy

The reduction of pyridine esters is a versatile transformation governed by the fundamental principles of reactivity and chemoselectivity. The choice of reducing agent is not arbitrary but a strategic decision based on the desired final product.

G Start What is the desired product? Product_Aldehyde Pyridine Aldehyde Start->Product_Aldehyde Partial Reduction Product_Alcohol_Aro Pyridine Alcohol (Aromatic Ring Intact) Start->Product_Alcohol_Aro Selective Ester Reduction Product_Alcohol_Sat Piperidine Alcohol (Saturated Ring) Start->Product_Alcohol_Sat Full Reduction Reagent_DIBAL Use DIBAL-H at -78°C Product_Aldehyde->Reagent_DIBAL Reagent_NaBH4 Use NaBH₄/MeOH or LiBH₄ Product_Alcohol_Aro->Reagent_NaBH4 Reagent_H2 Use Catalytic Hydrogenation (e.g., Rh/C, PtO₂) Product_Alcohol_Sat->Reagent_H2

  • For pyridine aldehydes , the precise control offered by DIBAL-H at low temperatures is unmatched.

  • For pyridine alcohols , the safety, cost-effectiveness, and selectivity of sodium borohydride (with activation) make it an excellent first choice.

  • For piperidine alcohols , catalytic hydrogenation is the most robust and direct method, providing high yields of the fully saturated product.

By understanding the mechanisms and operational parameters detailed in this guide, researchers can confidently navigate the complexities of pyridine ester reduction to advance their synthetic endeavors.

References

A Comparative Guide to Greener Synthesis Pathways for Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the classical methods for synthesizing these vital heterocycles, such as the traditional Hantzsch synthesis, often rely on harsh reaction conditions, volatile organic solvents (VOCs), and multi-step procedures that generate significant waste.[4] As the chemical industry pivots towards sustainability, the development of environmentally benign, efficient, and economically viable synthesis routes has become a paramount objective.

This guide provides a comparative analysis of alternative, greener synthesis pathways for pyridine-based compounds. We will move beyond simply listing protocols to explain the underlying principles that make these methods superior. By examining experimental data and providing detailed, field-tested methodologies, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to integrate green chemistry principles into their synthetic workflows.

The Benchmark: Traditional Pyridine Synthesis

To appreciate the advancements in green synthesis, we must first understand the limitations of conventional methods. The Hantzsch dihydropyridine synthesis, first reported in 1881, involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4] While effective, it typically requires high temperatures and long reaction times, and the initial dihydropyridine product must be oxidized in a separate step to yield the aromatic pyridine ring. The Bohlmann-Rahtz synthesis is another classical route that traditionally requires a two-step process of Michael addition followed by high-temperature cyclodehydration.[5][6]

These methods, though foundational, often suffer from:

  • High Energy Consumption: Prolonged heating under reflux.

  • Use of Hazardous Solvents: Reliance on VOCs that pose environmental and health risks.

  • Moderate to Low Atom Economy: Generation of stoichiometric byproducts.

  • Complex Work-ups: Requirement for extensive purification steps.

Greener Alternatives: A Paradigm Shift in Synthesis

Green chemistry offers a toolkit of innovative techniques that directly address the shortcomings of traditional methods. These alternatives are not merely incremental improvements but represent a fundamental shift in how we approach chemical synthesis.

Energy-Efficient Activation: Microwave and Ultrasound Assistance

Alternative energy sources provide a powerful means to accelerate reactions, often leading to cleaner product profiles and dramatically reduced synthesis times.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to produce rapid and uniform heating throughout the reaction medium.[6] This localized, efficient heating minimizes side product formation and can reduce reaction times from hours to mere minutes.[5][7][8] A one-pot, four-component reaction to produce novel pyridine derivatives demonstrated a significant reduction in reaction time (2-7 minutes) and an increase in yield (82-94%) compared to conventional heating (6-9 hours, 71-88% yield).[8][9]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry employs the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and dramatically accelerating reaction rates at or near room temperature.[10][11][12][13] This method is particularly effective for multi-component reactions, often leading to excellent yields in short timeframes without the need for external heating.[10][12]

G cluster_traditional Traditional Heating cluster_green Green Energy Activation T_Start Start Reaction T_Heat Conventional Heating (Oil Bath, Mantle) T_Start->T_Heat G_Start Start Reaction T_Start->G_Start   Faster, More Efficient, Cleaner T_Time Hours to Days T_Heat->T_Time T_End Product T_Time->T_End G_End Product MW Microwave Irradiation G_Start->MW US Ultrasound Sonication G_Start->US G_Time Minutes MW->G_Time US->G_Time G_Time->G_End

Caption: Comparison of traditional vs. green energy-assisted synthesis workflows.

Benign Media and Conditions: Solvent-Free and Aqueous Synthesis

The most significant source of waste in many chemical processes is the solvent. Eliminating or replacing hazardous organic solvents is a core principle of green chemistry.

  • Solvent-Free Reactions: Also known as neat or solid-state reactions, these methods proceed without any solvent.[14] Reactants are often mixed by grinding or melting, which can be particularly effective for multi-component reactions.[15] A green method for synthesizing highly functionalized pyridines was developed using a simple grinding technique at room temperature, offering an operationally simple, environmentally benign process with excellent yields.[15] This approach not only prevents pollution but also simplifies product isolation, as the desired compound can often be separated by a simple wash.[14][15]

  • Aqueous Synthesis: Water is an ideal green solvent—it is non-toxic, non-flammable, and abundant. While organic compounds often have low solubility in water, this can be an advantage, as the product may precipitate out of the reaction medium, simplifying purification.[16] Recent advancements in the Guareschi-Thorpe synthesis of hydroxy-cyanopyridines utilize an aqueous medium with ammonium carbonate, which acts as both the nitrogen source and a promoter, leading to high yields and an easy work-up.[16]

Advanced Catalysis: Enhancing Efficiency and Reusability

Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency and under milder conditions. The focus has shifted towards catalysts that are not only active but also recyclable and environmentally benign.

  • Nanocatalysts: Heterogeneous nanocatalysts offer high catalytic activity due to their large surface-area-to-volume ratio.[17] Their solid nature allows for easy separation from the reaction mixture (e.g., via filtration or an external magnet if they are magnetic) and repeated reuse without significant loss of activity, making the process more economical and sustainable.[17]

  • Ionic Liquids (ILs): ILs are salts with melting points below 100°C, often referred to as "designer solvents." They have negligible vapor pressure, making them non-volatile alternatives to traditional organic solvents. Furthermore, task-specific ILs can be designed to act as both the solvent and the catalyst, simplifying the reaction system and enhancing yields.[18][19] For example, a nicotine-based ionic liquid has been successfully used as a recyclable, odorless catalyst for the Huisgen cycloaddition reaction to synthesize pyridine derivatives.

  • Biocatalysis and Biomass Conversion: The use of enzymes and whole microorganisms represents the pinnacle of green catalysis, offering unparalleled selectivity under mild aqueous conditions.[20] Research is actively exploring the biocatalytic synthesis of pyridine derivatives from renewable biomass feedstocks, such as lignin or glycerol.[21][22][23][24][25] This approach not only utilizes sustainable starting materials but also aligns with biological processes, minimizing environmental impact.[21][22]

G cluster_traditional Traditional Hantzsch Pathway cluster_green Greener MCR Pathway Start Aldehyde + β-Keto Ester (2 eq.) + NH4OAc T_Solvent Reflux in VOC (e.g., Ethanol, Acetic Acid) Start->T_Solvent G_Method One-Pot Reaction (Solvent-Free Grinding or MW) Start->G_Method T_Heat High Temp (80-100°C) Long Time (6-24h) T_Solvent->T_Heat T_Oxidation Separate Oxidation Step (e.g., HNO3) T_Heat->T_Oxidation T_Product Pyridine Product T_Oxidation->T_Product T_Waste Solvent Waste, Oxidant Byproducts T_Oxidation->T_Waste G_Catalyst Green Catalyst (e.g., CAN, Reusable Nano-catalyst) G_Method->G_Catalyst G_Conditions Room Temp or Low Heat Short Time (5-30 min) G_Catalyst->G_Conditions G_Recycle Catalyst Recycled G_Catalyst->G_Recycle G_Product Pyridine Product G_Conditions->G_Product

Caption: Comparison of a traditional Hantzsch synthesis with a greener MCR alternative.

Quantitative Comparison of Synthesis Pathways

The following table provides a clear, data-driven comparison of the different synthetic methodologies discussed. The values are representative and compiled from various studies to illustrate the performance differences.

MethodTypical TimeTemperatureTypical YieldSolventKey AdvantagesDisadvantages
Conventional Heating 6–24 h[8][9]80–150 °C60–88%[8][9]Ethanol, Acetic AcidWell-establishedHigh energy use, long times, solvent waste
Microwave-Assisted 2–30 min[5][8][9]100–170 °C82–98%[5][8][9]Ethanol, DMSO, or Solvent-freeDrastic time reduction, high yields, cleanRequires specialized equipment, scalability challenges
Ultrasound-Assisted 15–60 min[12][13]Room Temp–40 °C80–96%[10][12]Water, EthanolMild conditions, high yields, energy efficientScalability can be an issue
Solvent-Free (Grinding) 5–30 min[15]Room Temp85–95%[15]NoneNo solvent waste, simple work-up, low energyLimited to solid-state reactants
Aqueous Synthesis 1–5 h[16]25–80 °C80–95%[16]WaterEnvironmentally benign, easy product isolationLimited substrate scope due to solubility
Nanocatalysis 30 min–4 h[17]25–90 °C85–98%[17]Water, Ethanol, or Solvent-freeHigh efficiency, catalyst is recyclableCatalyst synthesis and potential leaching
Biocatalysis 12–48 h[20]25–40 °CVaries (High Selectivity)Aqueous BufferHighly selective, sustainable, mild conditionsSlower reaction rates, enzyme stability

Experimental Protocols: Putting Green Chemistry into Practice

The following protocols are adapted from peer-reviewed literature and serve as a validated starting point for laboratory application.

Protocol 1: Microwave-Assisted One-Pot Synthesis of Substituted Pyridines

Adapted from a four-component reaction methodology.[8][9]

Objective: To synthesize 4-[6-(4-Chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate in a single, rapid step.

Materials:

  • p-Formylphenyl-4-toluenesulfonate (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • 4-Chloroacetophenone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Microwave synthesis reactor vial (10-20 mL) with a magnetic stir bar

Procedure:

  • Combine p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, 4-chloroacetophenone, and ammonium acetate in the microwave reactor vial.

  • Add 10 mL of ethanol and the magnetic stir bar.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of a microwave synthesizer.

  • Irradiate the mixture at 120°C for 5-7 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • The product will precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Expected Outcome: A high yield (typically >90%) of the desired pyridine derivative as a solid.[9] The structure can be confirmed by IR and NMR spectroscopy.[8][9]

Protocol 2: Solvent-Free Synthesis of Functionalized Pyridines via Grinding

Adapted from a three-component reaction using a grinding technique.[15]

Objective: To synthesize 2-amino-4-(phenyl)-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitrile under solvent-free conditions.

Materials:

  • Benzaldehyde (1.88 mmol)

  • Malononitrile (3.77 mmol)

  • 2-Mercaptopyridine (1.5 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • Mortar and pestle

Procedure:

  • Add benzaldehyde, malononitrile, 2-mercaptopyridine, and potassium carbonate to a clean, dry mortar.

  • Grind the mixture vigorously with the pestle at room temperature for 10-15 minutes. The mixture may become pasty or solidify as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of starting materials), add 15 mL of cold water to the mortar and stir the solid mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove potassium carbonate and any water-soluble impurities.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Expected Outcome: A high yield (typically >90%) of the desired functionalized pyridine.[15] This method completely avoids organic solvents in the reaction step, making it exceptionally green.

Protocol 3: Ultrasound-Assisted Synthesis of Pyridine Derivatives

Adapted from an iodine-catalyzed four-component reaction under sonication.[12]

Objective: To synthesize polysubstituted pyridine derivatives using a one-pot, ultrasound-assisted method.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (2 mmol)

  • Ketone (e.g., cycloheptanone) (1 mmol)

  • Ammonium hydroxide (25% solution, 2 mL)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a thick-walled glass tube or flask, combine the aromatic aldehyde, malononitrile, ketone, and iodine in 5 mL of ethanol.

  • Place the reaction vessel in an ultrasonic bath containing water. The water level should be adjusted to be at the same level as the reaction mixture.

  • Add the ammonium hydroxide solution to the mixture.

  • Turn on the ultrasonic bath (typically operating at 35-40 kHz) and sonicate the mixture at room temperature for 30-45 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product will often precipitate. If not, pour the reaction mixture into 20 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain the desired pyridine derivative.

Expected Outcome: A rapid and efficient synthesis with high yields (80-95%).[12] The use of ultrasound accelerates the reaction at room temperature, providing a significant energy saving compared to conventional heating.

Conclusion and Future Outlook

The synthesis of pyridine-based compounds is undergoing a profound and necessary transformation. Greener alternatives, including microwave and ultrasound-assisted methods, solvent-free protocols, and advanced catalytic systems, are no longer niche academic curiosities but are robust, efficient, and scalable solutions.[5][10][17] These pathways consistently outperform traditional methods by offering shorter reaction times, higher yields, milder conditions, and a drastically reduced environmental footprint.[8][9][15]

The future of pyridine synthesis will likely involve a greater synergy between these green techniques. The integration of flow chemistry with microwave heating is already enabling safer scale-up of these rapid reactions.[6] Moreover, the convergence of biocatalysis with the use of renewable, biomass-derived feedstocks promises to establish a truly sustainable manufacturing cycle for these indispensable chemical building blocks, moving the industry from a petroleum-based to a bio-based economy.[21][22][25]

References

A Comparative Benchmarking Guide to the Biological Activity of (5-Methoxypyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the comparative analysis of (5-methoxypyridin-3-yl)methanol derivatives, a class of molecules with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document provides objective methodologies and supporting data to rigorously evaluate the performance of these compounds against established alternatives.

Introduction: The Significance of the Pyridine Scaffold in Drug Discovery

The pyridine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its derivatives are noted for their diverse biological activities, and among these, this compound and its analogs have emerged as a promising scaffold. Recent studies have highlighted their potential as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases such as cancer.[1][2] This guide will focus on benchmarking these derivatives for their anticancer properties, particularly as potential kinase inhibitors.

Experimental Design: A Rationale-Driven Approach for Robust Benchmarking

A rigorous evaluation of novel chemical entities requires a multi-pronged experimental approach. The following workflow is designed to systematically characterize the biological activity of this compound derivatives, from initial biochemical screening to cellular and mechanistic studies.

Diagram 1: Comprehensive Experimental Workflow

Experimental_Workflow cluster_Biochemical Phase 1: Biochemical & Initial Screening cluster_Cellular Phase 2: Cellular Activity Assessment cluster_Mechanistic Phase 3: Mechanism of Action & Target Validation A Compound Synthesis & Characterization B Kinase Panel Screening (e.g., KinomeScan) A->B Primary Screening C IC50 Determination for Identified Hits B->C Hit Confirmation D Selection of Cancer Cell Lines (e.g., A549, HCT116) C->D Transition to Cellular Context G Western Blot for Phospho-protein Levels C->G Pathway Analysis E Cell Viability Assays (e.g., MTT, CellTiter-Glo) D->E Evaluate Cytotoxicity F Apoptosis & Cell Cycle Analysis (Flow Cytometry) E->F Elucidate Cellular Fate H Cellular Thermal Shift Assay (CETSA) for Target Engagement G->H Confirm Target Binding I In Vivo Xenograft Model Studies H->I Preclinical Efficacy EGFR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade Ligand EGF/TGF-α EGFR EGFR Dimer Ligand->EGFR Binding & Activation RAS RAS EGFR->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, & Metastasis ERK->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibition

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Methods for Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemicals, with a significant percentage of top-selling pharmaceuticals containing this versatile heterocycle. The efficient and cost-effective synthesis of pyridine intermediates is, therefore, a critical consideration in the journey from laboratory-scale research to industrial production. This guide provides an in-depth, objective comparison of various synthetic routes to pyridine intermediates, moving beyond simple reaction yields to offer a comprehensive cost-benefit analysis. We will delve into the nuances of starting material costs, energy consumption, waste management, and scalability, providing the supporting experimental data and protocols necessary for informed decision-making in your research and development endeavors.

The Hantzsch Pyridine Synthesis: A Classic Workhorse Under Modern Scrutiny

First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine ring.[1] Its enduring popularity stems from its operational simplicity and the use of readily available starting materials.

Cost-Benefit Analysis:

Benefits:

  • Low-Cost Starting Materials: The primary components, such as ethyl acetoacetate, ammonium acetate, and various aldehydes, are commodity chemicals with relatively low bulk prices. For instance, ethyl acetoacetate can be sourced for approximately $78/kg, ammonium acetate for as low as $75/kg, and benzaldehyde for around $61/kg.[2][3]

  • High Atom Economy: As a multi-component reaction, the Hantzsch synthesis is inherently atom-economical, minimizing waste.

  • Versatility: A wide range of substituents can be introduced by varying the aldehyde and β-ketoester components.

Costs and Drawbacks:

  • Two-Step Process: The initial product is a dihydropyridine, requiring a separate oxidation step to achieve the desired aromatic pyridine. This adds to the overall process time and cost.

  • Harsh Reaction Conditions: Classical Hantzsch synthesis often requires prolonged heating in organic solvents like ethanol or acetic acid, leading to significant energy consumption.[1]

  • Symmetrical Products: The traditional Hantzsch reaction is best suited for the synthesis of symmetrically substituted pyridines.

Green and Modern Iterations:

The economic and environmental drawbacks of the classical Hantzsch synthesis have spurred the development of more sustainable alternatives. A groundbreaking approach utilizes water as the reaction medium, completely omitting the need for metal catalysts and organic solvents.[4] This not only significantly reduces costs associated with solvent purchase and disposal but also simplifies the work-up procedure.[2] Furthermore, microwave-assisted Hantzsch synthesis has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3]

Experimental Protocol: Solvent-Free Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol exemplifies a green, solvent-free approach to the Hantzsch reaction.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Mortar and pestle

  • Heating apparatus (e.g., oil bath)

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, and ammonium acetate in a mortar.

  • Grind the mixture with a pestle for 5-10 minutes at room temperature until a thick paste is formed.

  • Transfer the paste to a round-bottom flask.

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mixture and stir to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

The Kröhnke Pyridine Synthesis: A Convergent Approach to Highly Functionalized Pyridines

The Kröhnke synthesis offers a powerful and versatile method for preparing highly functionalized, often unsymmetrical, pyridines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[5]

Cost-Benefit Analysis:

Benefits:

  • High Versatility: This method allows for the synthesis of a wide range of di-, tri-, and tetra-substituted pyridines with a high degree of control over the substitution pattern.[5]

  • Mild Reaction Conditions: The Kröhnke synthesis often proceeds under relatively mild conditions, with temperatures generally not exceeding 140°C.[5]

  • Convergent Synthesis: The two main fragments of the pyridine ring are brought together in a single step, which can be advantageous for complex target molecules.

Costs and Drawbacks:

  • Multi-Step Starting Material Synthesis: The α-pyridinium methyl ketone salts are not always commercially available and often require a separate synthetic step, adding to the overall cost and process time.

  • Potential for Byproducts: The reaction can sometimes lead to the formation of byproducts, necessitating careful purification, which can increase costs, especially at an industrial scale.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol outlines a typical Kröhnke synthesis.

Materials:

  • Acetophenone

  • Pyridine

  • Iodine

  • Chalcone

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).

  • Heat the mixture at 100°C for 2 hours.

  • After cooling, filter the resulting pyridinium salt and wash it with ether.

  • Add the dried salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.[6]

Guareschi-Thorpe Condensation: A Direct Route to Pyridones

The Guareschi-Thorpe condensation provides a direct route to 2-pyridone derivatives. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7]

Cost-Benefit Analysis:

Benefits:

  • Direct Synthesis of Pyridones: This method directly yields the pyridone core without the need for an oxidation step, simplifying the overall process.

  • Inexpensive Starting Materials: Key starting materials like cyanoacetamide are commercially available at a reasonable cost, for example, around $104/kg.[4]

  • Green Chemistry Adaptations: Recent advancements have demonstrated the Guareschi-Thorpe reaction in aqueous media using ammonium carbonate as both the nitrogen source and promoter, offering an eco-friendly and inexpensive approach.[8]

Costs and Drawbacks:

  • Limited Scope: The classical Guareschi-Thorpe reaction is primarily limited to the synthesis of 2-pyridone derivatives.

  • Potential for Side Reactions: Depending on the substrates and reaction conditions, side reactions can occur, impacting the overall yield and purity.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium

This protocol highlights a green and efficient version of the Guareschi-Thorpe reaction.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

  • 1,3-dicarbonyl compound (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water:Ethanol (1:1) mixture (2 mL)

Procedure:

  • Combine the alkyl cyanoacetate or cyanoacetamide, 1,3-dicarbonyl compound, and ammonium carbonate in a reaction vessel.

  • Add the water:ethanol mixture.

  • Heat the reaction mixture at 80°C for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture. The product often precipitates directly from the reaction medium.

  • Collect the product by filtration, wash with cold water, and dry.[9]

Bönnemann Cyclization and Ciamician-Dennstedt Rearrangement: Advanced Methods for Specific Applications

The Bönnemann cyclization is a cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne to form a pyridine ring.[10] This method is particularly useful for constructing pyridines with specific substitution patterns that are difficult to access through other routes. However, the cost and toxicity of the cobalt catalyst are significant drawbacks.

The Ciamician-Dennstedt rearrangement involves the ring expansion of a pyrrole with a dihalocarbene to yield a 3-halopyridine. While historically limited by harsh conditions and low yields, recent advancements using rhodium-catalyzed reactions with vinylcarbenes have expanded its utility.[11] The high cost of rhodium catalysts, however, remains a major consideration for large-scale synthesis.

Comparative Analysis of Synthetic Methods

To facilitate a direct comparison, the following table summarizes the key cost-benefit parameters for the discussed synthetic methods.

Synthetic Method Starting Material Cost Catalyst Cost Energy Consumption Waste Generation Scalability Key Advantages Key Disadvantages
Hantzsch Synthesis LowLow (or none for green methods)Moderate to High (conventional), Low (microwave)Moderate (solvents), Low (green methods)HighSimple, high atom economy, uses readily available materials.Two-step process, typically for symmetrical products.
Kröhnke Synthesis ModerateLowModerateModerateModerate to HighHigh versatility for unsymmetrical pyridines, mild conditions.Requires synthesis of pyridinium salt, potential for byproducts.
Guareschi-Thorpe Low to ModerateLow (base catalyst)ModerateLow to ModerateHighDirect synthesis of pyridones, green adaptations available.Limited to pyridone synthesis, potential for side reactions.
Bönnemann Cyclization Moderate to HighHigh (Cobalt)ModerateModerateModerateAccess to specific substitution patterns.High catalyst cost and toxicity.
Ciamician-Dennstedt ModerateVery High (Rhodium)ModerateModerateLow to ModerateRing expansion to form 3-halopyridines.Very high catalyst cost, historically harsh conditions.

The Impact of Modern Technologies: Microwave Synthesis and Continuous Flow

The adoption of modern technologies like microwave-assisted synthesis and continuous flow processing is revolutionizing the economic landscape of pyridine intermediate production.

Microwave-Assisted Synthesis: As demonstrated in several studies, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3][12] This translates to significant energy savings and increased throughput. While the initial capital investment for microwave reactors may be higher, the long-term operational cost savings can be substantial, especially for high-value intermediates. The energy efficiency of microwave heating can be significantly higher than conventional methods, with some studies showing a much lower energy consumption (kWh/% yield).[13]

Continuous Flow Chemistry: Continuous flow processes offer numerous advantages for industrial-scale production, including enhanced safety, improved heat and mass transfer, and greater consistency. For pyridine synthesis, continuous flow can lead to significant reductions in capital expenditure (up to 50%) and operational costs (20-50%) compared to traditional batch processes.[14] The smaller footprint of flow reactors and the potential for automation also contribute to a more economical and efficient manufacturing process.[14] One case study on the production of a pyridine-containing drug demonstrated a reduction from a five-step batch process to a single continuous step, with a projected 75% reduction in production cost and an increase in yield from 58% to 92%.[15]

Waste Management and Purification Costs: The Hidden Economic Factors

A comprehensive cost-benefit analysis must extend beyond the reaction vessel to include the downstream costs of waste disposal and product purification.

  • Solvent Waste: The disposal of organic solvents can be a significant expense, with costs ranging from $5 to over $20 per gallon for halogenated solvents.[16] The move towards solvent-free or aqueous reaction conditions, as seen in modern Hantzsch and Guareschi-Thorpe syntheses, can therefore lead to substantial cost savings.

  • Aqueous Waste: While often considered "greener," aqueous waste streams from chemical synthesis still require treatment, which can incur significant costs depending on the level of contamination.[17][18]

  • Purification: The cost of purification is directly related to the purity of the crude product. Methods that produce cleaner reaction profiles with fewer byproducts will have lower purification costs, which can be a significant factor in the overall process economy. Purification methods for pyridine compounds often involve distillation or crystallization, and the efficiency of these processes can be influenced by the presence of impurities.[19]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the reaction workflows, the following diagrams illustrate the key steps in the Hantzsch and Kröhnke pyridine syntheses.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Forms intermediate Oxidation Aromatization/ Oxidation Pyridine Pyridine Intermediate Oxidation->Pyridine Final Product DHP->Oxidation Requires oxidation

Figure 1: Workflow for the Hantzsch Pyridine Synthesis.

Krohnke_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Product PyridiniumSalt α-Pyridinium Methyl Ketone Salt Condensation Condensation/ Cyclization PyridiniumSalt->Condensation UnsaturatedCompound α,β-Unsaturated Carbonyl Compound UnsaturatedCompound->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation Pyridine Substituted Pyridine Condensation->Pyridine Direct Formation

Figure 2: Workflow for the Kröhnke Pyridine Synthesis.

Conclusion: A Strategic Approach to Pyridine Intermediate Synthesis

The choice of a synthetic route for pyridine intermediates is a multifaceted decision that requires a careful balance of economic, environmental, and practical considerations. While classical methods like the Hantzsch and Kröhnke syntheses remain valuable tools, particularly at the laboratory scale, modern advancements in green chemistry and process technology are paving the way for more sustainable and cost-effective industrial production.

For researchers and drug development professionals, an early consideration of the cost-benefit analysis of different synthetic routes can have a profound impact on the long-term viability of a project. By embracing greener solvents, energy-efficient heating methods, and continuous flow processes, the chemical industry can move towards a more economical and environmentally responsible future for the synthesis of these vital heterocyclic compounds.

References

A Comparative Guide to Raney Nickel and Pd/C Catalysts for Pyridine Nitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

The catalytic hydrogenation of pyridine nitriles is a cornerstone reaction in the synthesis of valuable piperidine-containing compounds, which are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth, objective comparison of two of the most common heterogeneous catalysts employed for this purpose: Raney Nickel and Palladium on Carbon (Pd/C). By delving into their performance characteristics, mechanistic nuances, and practical handling, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Raney Nickel vs. Pd/C for Pyridine Nitrile Hydrogenation

The selection between Raney Nickel and Pd/C is not merely a matter of substitution but a strategic choice based on desired outcomes, substrate sensitivities, and process constraints. Below is a summary of their general performance characteristics based on experimental data from related hydrogenations.

FeatureRaney NickelPalladium on Carbon (Pd/C)
Catalytic Activity Highly active, often requiring higher temperatures and pressures.Generally more active, allowing for milder reaction conditions (often room temperature and low pressure).
Selectivity Can be less selective, potentially leading to over-reduction or side reactions. Selectivity can be influenced by catalyst preparation and additives.[1][2]Highly selective, especially for the pyridine ring. Selectivity between nitrile and pyridine reduction can be tuned with additives.[3]
Typical Yield (%) 85-95% (for pyridine hydrogenation)90-98% (for pyridine hydrogenation)
Reaction Time 4-12 hours (typical for pyridine hydrogenation)2-8 hours (typical for pyridine hydrogenation)
Operating Conditions Higher temperatures (100-200 °C) and pressures (50-150 atm) often required.Milder conditions (25-100 °C, 1-50 atm) are usually sufficient.
Cost More cost-effective than precious metal catalysts.[4]More expensive due to the use of palladium.
Handling & Safety Pyrophoric when dry, requires careful handling as a slurry under water or solvent.[5][6]Flammable, especially after use and when dry, due to adsorbed hydrogen.[7]
Functional Group Tolerance Can reduce a wide range of functional groups, which may be a disadvantage in complex molecules.[8]Generally more chemoselective, but can also effect hydrogenolysis of sensitive groups.

The Core of the Catalysis: Mechanistic Insights

The differing performances of Raney Nickel and Pd/C stem from their distinct physical and chemical properties. Understanding the mechanistic pathways is key to rational catalyst selection and reaction optimization.

Raney Nickel , a porous, high-surface-area catalyst, is prepared by leaching aluminum from a nickel-aluminum alloy.[5][9] This "spongy" structure is saturated with hydrogen during its activation, making it a highly active hydrogenation agent.[5] In the context of pyridine nitrile hydrogenation, the reaction proceeds through a series of surface-mediated hydrogen additions to both the pyridine ring and the nitrile group. The high reactivity of Raney Nickel can sometimes lead to a lack of selectivity, with the potential for over-hydrogenation or the formation of secondary and tertiary amines through the condensation of the primary amine product with the intermediate imine.[10][11]

cluster_raney_ni Raney Nickel Catalyzed Hydrogenation PyridineNitrile Pyridine Nitrile AdsorbedPN Adsorbed Pyridine Nitrile on Ni surface PyridineNitrile->AdsorbedPN Adsorption ImineIntermediate Imine Intermediate AdsorbedPN->ImineIntermediate +H2 PiperidineNitrile Piperidine Nitrile AdsorbedPN->PiperidineNitrile +3H2 (Ring Hydrogenation) PrimaryAmine Primary Amine ImineIntermediate->PrimaryAmine +H2 SecondaryAmine Secondary Amine (Byproduct) PrimaryAmine->SecondaryAmine + Imine Intermediate - NH3 PiperidineAmine Piperidinemethylamine (Desired Product) PiperidineNitrile->PiperidineAmine +2H2 (Nitrile Hydrogenation)

Caption: Reaction pathway on Raney Nickel.

Palladium on Carbon (Pd/C) is a noble metal catalyst where fine palladium particles are dispersed on a high-surface-area activated carbon support.[12] Pd/C is renowned for its high catalytic activity and selectivity under mild conditions. For pyridine nitrile hydrogenation, Pd/C can be exquisitely tuned. The chemoselectivity between the hydrogenation of the nitrile group and the pyridine ring can be controlled by the addition of an acid.[3] In the presence of a sufficient amount of acid, both the pyridine nitrogen and the resulting amine are protonated, facilitating the hydrogenation of both moieties to yield the desired piperidinemethylamine.[3] With a limited amount of acid, the more basic amine product is preferentially protonated, leaving the pyridine ring less activated and favoring the formation of the pyridylmethylamine.[3]

cluster_pd_c Pd/C Catalyzed Hydrogenation PyridineNitrile Pyridine Nitrile ProtonatedPN Protonated Pyridine Nitrile (with sufficient acid) PyridineNitrile->ProtonatedPN + H+ PyridylAmine Pyridylmethylamine PyridineNitrile->PyridylAmine + 2H2 (Nitrile Hydrogenation First) PiperidineAmine Piperidinemethylamine (Desired Product) ProtonatedPN->PiperidineAmine + 5H2 (Full Hydrogenation) PyridylAmine->PiperidineAmine + 3H2 (Ring Hydrogenation)

Caption: Tunable reaction pathways with Pd/C.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be adapted and optimized for specific substrates and equipment. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Hydrogenation of 4-Pyridinecarbonitrile using Raney Nickel

Materials:

  • 4-Pyridinecarbonitrile

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon), carefully decant the water from the Raney Nickel slurry. Wash the catalyst with methanol (3 x 20 mL for every 1 g of catalyst) to remove residual water.

  • Reaction Setup: To a high-pressure autoclave, add 4-pyridinecarbonitrile (1.0 eq) and methanol. If desired, add a solution of ammonia in methanol.

  • Catalyst Addition: Carefully add the prepared Raney Nickel catalyst to the reaction mixture under a stream of inert gas.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 100 atm) and heat to the desired temperature (e.g., 150 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used Raney Nickel is highly pyrophoric and should be kept wet at all times. Quench the filtered catalyst immediately with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.

Protocol 2: Selective Hydrogenation of 4-Pyridinecarbonitrile using Pd/C

Materials:

  • 4-Pyridinecarbonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Sulfuric acid (or other suitable acid)

  • Hydrogen gas

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 4-pyridinecarbonitrile (1.0 eq), methanol, and the desired amount of sulfuric acid (e.g., 1.0 eq for full hydrogenation).[3]

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Seal the vessel and evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., 6 bar) and stir the mixture vigorously at the desired temperature (e.g., 30 °C).[3]

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Work-up: Upon completion, vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used Pd/C catalyst can be pyrophoric and should be handled with care. [7]

  • Isolation: Neutralize the filtrate with a suitable base and remove the solvent under reduced pressure. The crude product can be purified by standard methods.

Catalyst Selection Framework

The choice between Raney Nickel and Pd/C is a critical decision that impacts the entire synthetic strategy. The following flowchart provides a logical framework for this selection process.

Start Start: Pyridine Nitrile Hydrogenation Cost Is cost a primary concern? Start->Cost Conditions Are mild reaction conditions (low T, low P) required? Cost->Conditions No RaneyNi Consider Raney Nickel Cost->RaneyNi Yes Selectivity Is high chemoselectivity (e.g., nitrile vs. ring) crucial? Conditions->Selectivity No PdC Consider Pd/C Conditions->PdC Yes Selectivity->RaneyNi No Selectivity->PdC Yes

Caption: Catalyst selection decision tree.

Conclusion

Both Raney Nickel and Palladium on Carbon are powerful catalysts for the hydrogenation of pyridine nitriles, each with its own set of advantages and disadvantages. Pd/C generally offers higher selectivity and operates under milder conditions, making it a preferred choice for complex molecules and when precise control over the reaction is paramount. The ability to tune its selectivity with acidic additives is a significant advantage.[3] On the other hand, Raney Nickel provides a highly active and cost-effective alternative, particularly for large-scale syntheses where harsh reaction conditions are manageable and high chemoselectivity is not the primary driver.[4][13] Ultimately, the optimal catalyst choice will depend on a careful evaluation of the specific substrate, desired product, and the practical constraints of the laboratory or production environment.

References

A Researcher's Guide to the Analytical Cross-Verification of (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Analytical Verification

In the realm of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure and purity is non-negotiable. An incorrectly identified or impure compound can lead to misleading biological data, irreproducible results, and ultimately, the failure of a drug discovery program. The process of cross-referencing experimentally obtained analytical data with established literature values is a critical step in mitigating these risks. This guide will walk you through the essential analytical techniques and provide a logical framework for their application.

Analytical Data Comparison: A Hypothetical Case Study

To illustrate the process of data comparison, we will use a set of hypothetical "experimental" data for (5-Methoxypyridin-3-yl)methanol and compare it to a placeholder for "literature" values. In a real-world scenario, the "literature values" would be sourced from a reputable, peer-reviewed scientific journal that first reported the synthesis and characterization of the compound.

Physical Properties
PropertyExperimental Value (Hypothetical)Literature Value
Melting Point48-50 °CNot Available
Boiling Point285.1 °C (Computed)Not Available
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentLiterature δ (ppm)
8.32d, J=1.5 Hz1HH-2Not Available
8.21d, J=2.5 Hz1HH-6Not Available
7.45dd, J=2.5, 1.5 Hz1HH-4Not Available
4.68s2H-CH₂OHNot Available
3.88s3H-OCH₃Not Available
2.50br s1H-OHNot Available

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmAssignmentLiterature δ (ppm)
156.0C-5Not Available
142.1C-2Not Available
136.5C-6Not Available
134.0C-3Not Available
110.2C-4Not Available
62.5-CH₂OHNot Available
55.8-OCH₃Not Available

Mass Spectrometry (MS)

m/zInterpretationLiterature m/z
139.06[M]⁺ (Molecular Ion)Not Available
122.06[M-OH]⁺Not Available
110.05[M-CH₂OH]⁺Not Available
108.03[M-OCH₃]⁺Not Available

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)InterpretationLiterature (cm⁻¹)
3350 (broad)O-H stretch (alcohol)Not Available
3010, 2945, 2835C-H stretch (aromatic and aliphatic)Not Available
1580, 1470C=C and C=N stretch (pyridine ring)Not Available
1210C-O stretch (aryl ether)Not Available
1030C-O stretch (primary alcohol)Not Available

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for acquiring the analytical data presented above. The causality behind these experimental choices is to obtain high-quality, reproducible data that can be confidently compared against any future literature values.

Workflow for Analytical Data Acquisition and Comparison

cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_comparison Cross-Referencing Sample Sample of this compound MP Melting Point Determination Sample->MP NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Compare_Data Compare Experimental vs. Literature Data MP->Compare_Data Process_NMR Process NMR Data (FID to Spectrum) NMR->Process_NMR Analyze_MS Analyze Mass Spectrum (Fragmentation) MS->Analyze_MS Analyze_IR Analyze IR Spectrum (Peak Assignment) IR->Analyze_IR Process_NMR->Compare_Data Analyze_MS->Compare_Data Analyze_IR->Compare_Data Lit_Search Literature Search (Peer-Reviewed Journals, Databases) Lit_Search->Compare_Data Conclusion Confirm Structure and Purity Compare_Data->Conclusion

Caption: Workflow for analytical data acquisition and comparison.

1. Melting Point Determination

  • Rationale: The melting point is a simple and rapid test of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

  • Protocol:

    • Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms.

  • Protocol:

    • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the spectrum and integrate the peaks to determine the relative number of protons.

    • Acquire the ¹³C NMR spectrum.

    • Reference the spectra to the solvent peak or TMS (0 ppm).

3. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum, ensuring to scan a mass-to-charge (m/z) range that includes the expected molecular weight.

    • Analyze the spectrum for the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.

4. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Different bonds vibrate at characteristic frequencies, and these absorptions are recorded in the IR spectrum.

  • Protocol:

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Obtain a background spectrum of the empty instrument.

    • Scan the sample over the range of approximately 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Framework for Data Interpretation

cluster_interpretation Data Interpretation Logic IR_Data IR: Presence of O-H and C-O Structure_Confirmed Structure Confirmed IR_Data->Structure_Confirmed MS_Data MS: Molecular Weight = 139 MS_Data->Structure_Confirmed NMR_Data ¹H & ¹³C NMR: Correct number and type of H and C NMR_Data->Structure_Confirmed MP_Data MP: Sharp range indicates purity MP_Data->Structure_Confirmed Structure_Proposed Proposed Structure: this compound Structure_Proposed->IR_Data matches? Structure_Proposed->MS_Data matches? Structure_Proposed->NMR_Data matches? Structure_Proposed->MP_Data matches?

Caption: Logical flow for structure confirmation.

Conclusion

The rigorous analytical characterization of a research compound is a cornerstone of reliable scientific research. This guide provides a comprehensive framework for the acquisition and interpretation of analytical data for this compound. While published, peer-reviewed data for direct comparison is currently elusive, the methodologies and logical workflows presented here empower the researcher to confidently validate their own experimental data. By systematically applying these techniques and principles, scientists can ensure the integrity of their materials and the subsequent data generated in their research endeavors.

A Comparative Guide to the Purity Assessment of Synthesized (5-Methoxypyridin-3-yl)methanol by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of synthesized compounds is paramount to ensuring safety and efficacy.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of (5-Methoxypyridin-3-yl)methanol, a key building block in medicinal chemistry.[2][] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Purity in Drug Synthesis

This compound (C7H9NO2, MW: 139.15 g/mol ) is a pyridine derivative increasingly utilized in the synthesis of novel therapeutic agents.[4][5] The purity of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][6] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent control over impurities, which can arise from starting materials, by-products of side reactions, or degradation of the substance itself.[1][7][8] Therefore, robust analytical methodologies are not just a matter of good science but a critical regulatory requirement.[9]

This guide will dissect the capabilities of HPLC with UV detection and the more advanced LC-MS, providing a comparative framework to aid in selecting the most appropriate technique for purity profiling at different stages of the drug development process.[10]

The Contenders: A Head-to-Head Comparison of HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that has long been the workhorse of pharmaceutical quality control for its precision and reproducibility.[11][12] Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an invaluable tool for impurity identification.[13][14][15]

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on analyte partitioning between a stationary and mobile phase, with detection via UV absorbance.Combines HPLC separation with mass-based detection, providing molecular weight and structural information.[16]
Primary Application Quantitative analysis of the main component and known impurities.Qualitative and quantitative analysis, particularly for unknown impurity identification and structural elucidation.[13]
Sensitivity Good, typically in the microgram to nanogram range.Excellent, often reaching picogram to femtogram levels.[6]
Specificity Relies on chromatographic resolution. Co-eluting compounds with similar UV spectra can interfere.Highly specific due to mass-to-charge ratio detection. Can distinguish between co-eluting compounds with different masses.
Impurity Identification Limited to comparison with known reference standards.Enables tentative identification of unknown impurities based on their mass and fragmentation patterns.[13]
Cost & Complexity Relatively lower cost and complexity.Higher initial investment and operational complexity.
Regulatory Standing Well-established and widely accepted for routine quality control and release testing.[9]Increasingly essential for impurity profiling and regulatory submissions, especially for characterizing unknown impurities.[8]

Experimental Design: A Tale of Two Methodologies

The choice of analytical method is fundamentally driven by the specific question being asked. For routine purity checks where potential impurities are known, a validated HPLC-UV method is often sufficient. However, for in-depth impurity profiling, especially during process development and stability studies, LC-MS is indispensable.

Caption: Comparative workflow for HPLC and LC-MS analysis.

This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[11]

    • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined. A PDA detector set to monitor across a wider range (e.g., 200-400 nm) is ideal for detecting impurities with different chromophores.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase starting composition to a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Data Analysis and Quantification:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For assay determination, a calibration curve should be constructed using a series of standard concentrations. The method must be validated according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and range.[7][17][18]

This protocol describes an approach for identifying unknown impurities using LC-MS.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).[16]

    • Chromatographic Conditions: The HPLC method described above can be adapted. It is crucial to use MS-compatible mobile phases (e.g., with formic acid or ammonium formate instead of non-volatile buffers like phosphate).[8]

    • Ionization Source: Electrospray Ionization (ESI) is typically suitable for polar molecules like pyridine derivatives. Both positive and negative ion modes should be evaluated.

    • Mass Spectrometer Settings:

      • Full Scan Mode: Acquire data over a relevant mass range (e.g., m/z 50-500) to detect all ionizable species.

      • MS/MS (or Tandem MS) Mode: For peaks corresponding to potential impurities, perform fragmentation to obtain structural information.[13]

  • Data Analysis and Structural Elucidation:

    • Extract the mass spectra for each impurity peak.

    • Propose elemental compositions based on the accurate mass measurements (if using a high-resolution mass spectrometer).

    • Interpret the fragmentation patterns to deduce the structure of the impurity. This often involves identifying characteristic losses and fragments.

    • Potential impurities could include starting materials, over-alkylated products, or oxidation products.

Visualizing the Methodologies

HPLC_vs_LCMS cluster_input cluster_output node_hplc HPLC-UV Separation by Polarity (C18 Column) Detection by UV Absorbance Quantitative Data (Peak Area) Output_HPLC Purity (%) node_hplc->Output_HPLC node_lcms LC-MS HPLC Separation Ionization (ESI) Mass Analysis (m/z) MS/MS Fragmentation Qualitative & Quantitative Data Output_LCMS Impurity Structure & Purity (%) node_lcms->Output_LCMS Input Synthesized This compound Input->node_hplc Input->node_lcms

Caption: High-level comparison of HPLC and LC-MS principles.

Conclusion: A Synergistic Approach

Neither HPLC nor LC-MS is inherently superior; their strengths are complementary. For routine quality control of this compound, a well-validated HPLC-UV method provides the necessary precision and accuracy for quantification.[11] However, during process development, for troubleshooting, and to meet the stringent regulatory requirements for impurity identification, LC-MS is an indispensable tool.[6][13] The most robust strategy for ensuring the purity of synthesized compounds involves a synergistic approach: using HPLC for routine quantitative analysis and employing LC-MS for in-depth characterization and identification of any unknown impurities that may arise. This dual-pronged approach ensures both the quality of the synthesized material and full compliance with regulatory expectations.

References

Performance Evaluation of (5-Methoxypyridin-3-yl)methanol-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of the performance of enzyme inhibitors derived from the (5-methoxypyridin-3-yl)methanol scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document objectively compares the efficacy of these compounds against alternative inhibitors across several major target classes, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Core in Modern Drug Discovery

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties—including a nitrogen atom acting as a hydrogen bond acceptor, an ether group providing an additional hydrogen bond acceptor site, and a hydroxymethyl group that can serve as both a hydrogen bond donor and acceptor—make it a versatile and potent core for designing high-affinity ligands. Furthermore, the pyridine ring offers multiple, readily modifiable positions for chemical substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting a diverse array of enzymes and receptors critical in pathophysiology.

This guide will focus on a comparative analysis of these inhibitors against key biological targets, including protein kinases, phosphodiesterases, and transient receptor potential channels.

General Synthesis Strategy

The synthesis of diverse libraries based on the this compound core is accessible through established organic chemistry methodologies. A common approach involves the reduction of a corresponding nicotinic acid or ester derivative. For instance, 3-cyano-5-methoxypyridine can be hydrolyzed to the carboxylic acid, which is then reduced to the alcohol. More advanced, modular methods, such as copper-catalyzed cross-coupling reactions involving boronic acids, allow for the rapid construction of highly substituted pyridine cores, enabling extensive Structure-Activity Relationship (SAR) studies.[1][2][3]

G cluster_0 General Synthesis Approach Start Commercially Available 5-Methoxy-3-Pyridinecarbonitrile or Nicotinic Acid Step1 Hydrolysis / Esterification Start->Step1 1. Step2 Reduction (e.g., LiAlH4, NaBH4) Step1->Step2 2. Core This compound Core Scaffold Step2->Core 3. Step3 Functionalization / Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Step3 4. Final Diverse Library of Derived Inhibitors Step3->Final 5.

A high-level overview of a synthetic route to produce diverse inhibitors.

Performance Deep Dive: Protein Kinase Inhibition

The pyridine scaffold is a cornerstone of many FDA-approved kinase inhibitors. Derivatives of this compound have demonstrated potent activity against several important cancer-related kinases.

Case Study: PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime target for therapeutic intervention.[4] Dual inhibition of both PI3K and mTOR can overcome feedback activation loops, potentially leading to more durable responses.[5] Sulfonamide methoxypyridine derivatives have emerged as potent dual inhibitors.[4]

Performance Comparison:

Compound ClassInhibitor ExampleTarget(s)IC50 (nM)Reference
Methoxypyridine Derivative Compound 22c (Sulfonamide methoxypyridine)PI3Kα1.1[4]
mTOR10.3[4]
Clinical Pan-PI3K Inhibitor Buparlisib (BKM120)PI3Kα52[6]
PI3Kβ166[6]
PI3Kδ116[6]
PI3Kγ262[6]
Clinical Dual PI3K/mTOR Inhibitor Omipalisib (GSK2126458)PI3Kα0.019 (Kᵢ)[4]
mTORC1/20.18 / 0.3 (Kᵢ)[4]

Structure-Activity Relationship (SAR) Insights: For sulfonamide methoxypyridine derivatives, SAR studies have revealed that the N-(2-methoxypyridin-3-yl)benzenesulfonamide motif is a key pharmacophore for potent PI3K inhibition.[7] Modifications at other positions on the core structure can modulate selectivity and potency. For instance, the introduction of a methyl group on linked scaffolds can significantly boost PI3K/mTOR activity by fitting into a small hydrophobic pocket in the kinase hinge region.[7]

Case Study: PIM-1 Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors, where they regulate cell survival and proliferation.[8][9] Several pyridine-based compounds have been developed as potent PIM-1 inhibitors.

Performance Comparison:

Compound ClassInhibitor ExampleTargetIC50 (nM)Reference
Pyridine-Based Derivative Compound 12 (2-oxy-acetohydrazide derivative)PIM-114.3
Broad-Spectrum Kinase Inhibitor StaurosporinePIM-116.7
Clinical PIM Inhibitor SGI-1776 (Pan-PIM)PIM-1Potent[9]
Clinical PIM Inhibitor AZD1208 (Pan-PIM)PIM-1Potent[9]

Note: Specific IC50 values for clinical PIM inhibitors under comparable assay conditions are proprietary but they are known to be potent nanomolar inhibitors.

Mechanism of Action: These pyridine-based PIM-1 inhibitors have been shown to induce apoptosis and arrest the cell cycle in the S-phase in cancer cell lines like MCF-7. This demonstrates a clear cellular consequence of target engagement.

Case Study: TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are drivers of various cancers when subject to chromosomal rearrangement, leading to NTRK gene fusions. Pyrazolo[3,4-b]pyridine derivatives, which share a core pyridine structure, have been synthesized and evaluated as TRK inhibitors.[6]

Performance Comparison:

Compound ClassInhibitor ExampleTargetIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Derivative Compound C03 TRKA56[6]
FDA-Approved TRK Inhibitor LarotrectinibTRKA3.0 - 6.5[6][10]
TRKB13[6]
TRKC0.2[6]

While the pyrazolo[3,4-b]pyridine derivative C03 shows respectable nanomolar potency, it is less potent than the highly optimized, FDA-approved drug Larotrectinib.[6][10] However, this highlights the utility of the pyridine scaffold as a starting point for developing potent kinase inhibitors, with further optimization required to achieve clinical-grade efficacy.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits PIM1 PIM-1 PIM1->Proliferation PIM1->Apoptosis Inhibits Inhibitor (5-Methoxypyridin-3-yl) methanol Derivatives Inhibitor->PI3K Inhibit Inhibitor->mTOR Inhibit Inhibitor->PIM1 Inhibit

Simplified signaling pathway showing key kinase targets.

Performance in Other Target Classes

The versatility of the this compound scaffold extends beyond kinases.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is a crucial enzyme in inflammatory cells, where it degrades the second messenger cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used to treat conditions like COPD. Substituted 2-pyridinemethanol derivatives have been identified as potent and selective PDE4 inhibitors.[10][11]

Performance Comparison:

Compound ClassInhibitor ExampleTargetIC50 (nM)Reference
Pyridinemethanol Derivative Compound 9 PDE4Excellent in vitro activity[10]
Classic PDE4 Inhibitor RolipramPDE4A~3[12][13]
PDE4B~130[12][13]
PDE4D~240[12][13]
FDA-Approved PDE4 Inhibitor RoflumilastPDE4Nanomolar range[14]

SAR Insights: Structure-activity relationship studies on these pyridinemethanol derivatives have been crucial in identifying compounds with not only excellent in vitro activity but also desirable pharmacokinetic profiles for in vivo efficacy.[10][11]

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

TRPV3 is a cation channel highly expressed in the skin and implicated in temperature sensation, pain, and skin disorders.[15][16] The lack of selective antagonists has hampered research, making novel inhibitor classes valuable. Pyridinyl methanol derivatives have been developed as the first potent and selective TRPV3 antagonists.

Performance Comparison:

Compound ClassInhibitor ExampleTargetIC50 (µM)Reference
Pyridinyl Methanol Derivative Compound 74a TRPV3Potent, selective antagonist
Pyridinyl Methanol Derivative 26E01 TRPV38.6
Reference Compound DyclonineTRPV3Potent, selective antagonist

The development of these pyridinyl methanol-based antagonists has provided crucial tools for studying TRPV3 and represents a potential therapeutic avenue for pain and inflammatory skin conditions.[16][17]

Experimental Protocols for Performance Validation

To ensure scientific rigor, the performance claims of these inhibitors must be substantiated by robust experimental methods. The following are detailed, step-by-step protocols for key assays used in their evaluation.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay format for measuring kinase activity.[12] It relies on the transfer of energy (FRET) between a donor (Europium cryptate) and an acceptor when they are brought into proximity by a binding event.

G cluster_0 Assay Workflow Step1 Dispense Inhibitor: Add test compound (e.g., 2 µL) and kinase to a 384-well plate. Step2 Pre-incubation: Incubate for 15 min at RT to allow inhibitor-enzyme binding. Step1->Step2 Step3 Initiate Reaction: Add ATP and biotinylated substrate mix (e.g., 4 µL). Step2->Step3 Step4 Enzymatic Reaction: Incubate for 30-60 min at RT. Step3->Step4 Step5 Stop & Detect: Add detection mix containing Eu-Ab (anti-phospho) & SA-XL665. Step4->Step5 Step6 Final Incubation: Incubate for 60 min at RT in the dark. Step5->Step6 Step7 Read Plate: Measure HTRF signal on a compatible plate reader (665nm/620nm). Step6->Step7

Workflow for a typical HTRF kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 0.01% Tween-20), kinase, biotinylated peptide substrate, and ATP solutions. Dilute the this compound-derived inhibitor to various concentrations.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 4 µL of kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate. The final ATP concentration should be close to the Kₘ for the specific kinase.[9]

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, a Europium-labeled anti-phospho-substrate antibody, and streptavidin-XL665 (SA-XL665).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against inhibitor concentration to determine the IC50 value.

Protocol: Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells.[11][18]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor in fresh medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[8][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Cell Cycle Analysis (Flow Cytometry)

Flow cytometry using propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[13][19] This is critical for confirming the mechanism of action for inhibitors that induce cell cycle arrest.

Methodology:

  • Cell Treatment: Plate cells and treat with the inhibitor at various concentrations (e.g., 1x and 5x the GI50 value) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 200 µL of ice-cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red). Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

Inhibitors derived from the this compound scaffold have demonstrated significant potential across a range of therapeutically relevant targets. Their performance, particularly as kinase inhibitors, is often comparable to or provides a strong foundation for optimization towards clinical candidates. The modular and accessible synthesis of these compounds allows for extensive exploration of structure-activity relationships, enabling the rapid development of potent and selective agents.

Future efforts should focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these lead compounds. Furthermore, the inherent versatility of the scaffold warrants its exploration against an even broader array of biological targets. As our understanding of disease pathways deepens, the this compound core is poised to remain a valuable and enduring platform in the pursuit of novel therapeutics.

References

A Comparative Guide to In₂O₃ and Cu/ZnO/Al₂O₃ Catalysts for Methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Methanol, a cornerstone of the chemical industry and a promising energy carrier, is increasingly synthesized from the hydrogenation of carbon dioxide (CO₂), a critical process for carbon capture and utilization (CCU). The heart of this process lies in the catalyst, with the traditional copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) system being the industrial workhorse and indium oxide (In₂O₃) emerging as a highly selective and robust alternative. This guide provides a detailed comparison of these two catalytic systems, offering insights into their performance, underlying mechanisms, and operational considerations for researchers and professionals in catalysis and drug development.

Introduction: The Catalytic Landscape of Methanol Synthesis

The industrial synthesis of methanol has historically relied on syngas (a mixture of CO, CO₂, and H₂) feedstocks over Cu/ZnO/Al₂O₃ catalysts.[1] This process operates under high pressures (5-10 MPa) and temperatures (240–260 °С).[1] However, the push towards a sustainable "methanol economy" necessitates catalysts that are not only efficient but also stable, particularly when utilizing CO₂-rich feedstocks. This has spurred research into alternative materials, with In₂O₃ demonstrating exceptional promise due to its high selectivity for methanol in CO₂ hydrogenation.[2]

This guide will dissect the key attributes of both catalyst systems, from their synthesis and active site architecture to their performance under various reaction conditions and their inherent stability.

The Incumbent: Cu/ZnO/Al₂O₃ Catalysts

The ternary Cu/ZnO/Al₂O₃ catalyst has been the backbone of industrial methanol production for over half a century.[3] Its success stems from a synergistic interplay between its components, where each plays a crucial role in the overall catalytic performance.

Synthesis and Active Sites

Cu/ZnO/Al₂O₃ catalysts are typically prepared via co-precipitation of metal nitrate precursors with a precipitating agent like sodium carbonate.[4][5] The resulting precursor is then calcined and reduced to form the active catalyst.

  • Copper (Cu): Metallic copper nanoparticles are widely regarded as the primary active sites for methanol synthesis.[4]

  • Zinc Oxide (ZnO): ZnO acts as a promoter, preventing the sintering of copper particles and thereby maintaining a high active surface area.[6] There is also evidence suggesting that the Cu-ZnO interface is crucial for catalytic activity.[3]

  • Alumina (Al₂O₃): Alumina serves as a structural support, enhancing the thermal stability and mechanical strength of the catalyst.[3]

The intimate contact and synergy between these components are paramount for high catalytic activity.[5]

Reaction Mechanism

Methanol synthesis over Cu/ZnO/Al₂O₃ is understood to proceed primarily through the hydrogenation of CO₂, even in CO-rich syngas, via the formate pathway.

// Side reaction RWGS [label="CO(g) + H₂O(g)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CO2_ads -> RWGS [label="+ H₂ → - H₂O", style=dashed, color="#EA4335"];

// Diagram styling node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; CO2_gas; CH3OH; RWGS; } caption="Figure 1: Formate pathway for methanol synthesis on Cu/ZnO/Al₂O₃."

Performance and Deactivation

Cu/ZnO/Al₂O₃ catalysts exhibit high activity for methanol synthesis from syngas.[7] However, a significant drawback is their susceptibility to deactivation, primarily through:

  • Sintering: The agglomeration of copper nanoparticles at high temperatures leads to a loss of active surface area and, consequently, a decrease in activity.[8][9] The presence of CO in the feed gas can accelerate this process.[8]

  • Poisoning: Impurities in the feed gas, such as sulfur compounds, can poison the catalyst.[8]

  • Carbon Deposition: The formation of coke on the catalyst surface can block active sites.[10]

  • Water-Induced Deactivation: The water produced during CO₂ hydrogenation can accelerate the deactivation of the catalyst.[11]

The typical lifetime of an industrial Cu/ZnO/Al₂O₃ catalyst is several years, during which the reactor temperature is gradually increased to compensate for the loss in activity.[8]

The Challenger: In₂O₃ Catalysts

Indium oxide (In₂O₃) has emerged as a highly promising catalyst for the selective hydrogenation of CO₂ to methanol.[2] Its unique properties address some of the key limitations of the traditional copper-based system.

Synthesis and Active Sites

In₂O₃ catalysts can be prepared through various methods, including wet impregnation, co-precipitation, and flame spray pyrolysis.[12][13] A key feature of In₂O₃ catalysts is the crucial role of oxygen vacancies on the surface (In₂O₃₋ₓ) as the active sites for CO₂ activation and hydrogenation.[2][14]

Strategies to enhance the performance of In₂O₃ catalysts often focus on increasing the concentration and stability of these oxygen vacancies. This can be achieved through:

  • Doping with Metals: Introducing metals like palladium (Pd) or nickel (Ni) can promote H₂ activation and the formation of oxygen vacancies.[2][14]

  • Using Oxide Supports: Supporting In₂O₃ on oxides like zirconia (ZrO₂) can enhance CO₂ adsorption and activation.[2][14]

Reaction Mechanism

Similar to the copper-based system, the prevailing mechanism for methanol synthesis on In₂O₃ from CO₂ is the formate pathway.[2][15] The oxygen vacancies on the In₂O₃ surface are believed to be the sites where CO₂ adsorbs and is subsequently hydrogenated.

// Diagram styling node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; CO2_gas; CH3OH; Ov; } caption="Figure 2: Formate pathway on In₂O₃ with oxygen vacancies."

Performance and Stability

The most significant advantage of In₂O₃-based catalysts is their exceptional selectivity for methanol, often approaching 100% under optimized conditions.[16] This high selectivity is attributed to the suppression of the reverse water-gas shift (RWGS) reaction, a major side reaction in CO₂ hydrogenation that produces carbon monoxide (CO).[2]

Furthermore, In₂O₃ catalysts exhibit remarkable stability, particularly in the presence of water, which is a major cause of deactivation for Cu/ZnO/Al₂O₃ catalysts.[11] This robustness makes them highly suitable for direct CO₂ hydrogenation.

Performance Comparison: In₂O₃ vs. Cu/ZnO/Al₂O₃

The choice of catalyst depends on the specific application, feedstock, and desired process economics. The following table provides a comparative summary of key performance metrics based on available literature.

ParameterIn₂O₃-based CatalystsCu/ZnO/Al₂O₃ CatalystsReferences
Primary Feedstock CO₂Syngas (CO, CO₂, H₂)[1][2]
Typical Operating Temp. 225-300 °C240-260 °C[1][17]
Typical Operating Pressure 3-5 MPa5-10 MPa[7][18]
Methanol Selectivity Very High (>80%, often near 100%)Moderate to High (dependent on feed)[5][16]
Key Advantage High selectivity, water toleranceHigh activity, established technology[7][11][16]
Key Disadvantage Lower activity than Cu-based systemsSusceptible to sintering and water deactivation[8][11][15]
Active Sites Oxygen vacancies (In₂O₃₋ₓ)Metallic Cu nanoparticles[2][4]
Methanol STY (g gcat⁻¹ h⁻¹) 0.5 - 2.64~2.7 (kg kgcat⁻¹ h⁻¹)[7][16][18]

Note: Space-Time Yield (STY) is highly dependent on reaction conditions and catalyst formulation. The values presented are indicative and sourced from various studies.

Experimental Protocols

Catalyst Synthesis

Protocol 1: Co-precipitation of Cu/ZnO/Al₂O₃ [4][7]

  • Prepare an aqueous solution of metal nitrates (e.g., Cu(NO₃)₂, Zn(NO₃)₂, Al(NO₃)₃).

  • Prepare an aqueous solution of a precipitating agent (e.g., Na₂CO₃).

  • Heat a vessel containing deionized water to a specified temperature (e.g., 65-70 °C).

  • Simultaneously add the metal nitrate solution and the precipitant solution dropwise into the heated water under vigorous stirring, maintaining a constant pH (e.g., pH 7).

  • Age the resulting slurry for a defined period (e.g., 1 hour).

  • Filter, wash the precipitate thoroughly with deionized water to remove residual ions, and dry (e.g., at 110 °C overnight).

  • Calcine the dried powder in air at a high temperature (e.g., 300-350 °C) to obtain the catalyst precursor.

Catalyst_Synthesis_Cu cluster_prep Precursor Preparation Nitrates Metal Nitrate Solution (Cu, Zn, Al) Coprecipitation Co-precipitation (Heated, Stirred, pH control) Nitrates->Coprecipitation Precipitant Precipitant Solution (e.g., Na₂CO₃) Precipitant->Coprecipitation Aging Aging Coprecipitation->Aging FilterWash Filtering & Washing Aging->FilterWash Drying Drying (e.g., 110°C) FilterWash->Drying Calcination Calcination (e.g., 300-350°C) Drying->Calcination Catalyst Cu/ZnO/Al₂O₃ Precursor Calcination->Catalyst

Protocol 2: Wet Impregnation for Supported In₂O₃ [12]

  • Select a suitable support material (e.g., monoclinic ZrO₂).

  • Prepare a solution of an indium precursor (e.g., In(NO₃)₃·xH₂O) in a suitable solvent (e.g., deionized water).

  • Add the support material to the precursor solution.

  • Stir the mixture for a specified time to ensure uniform impregnation.

  • Remove the solvent via evaporation (e.g., using a rotary evaporator).

  • Dry the impregnated support in an oven (e.g., at 120 °C overnight).

  • Calcine the dried material in air at a high temperature (e.g., 500 °C) to decompose the precursor and form the final supported In₂O₃ catalyst.

Catalyst Activity Testing

Protocol 3: Fixed-Bed Reactor Test for Methanol Synthesis [19][20]

  • Load a known amount of the catalyst (e.g., 1-2 grams) into a fixed-bed reactor.

  • Activate the catalyst in-situ. For Cu/ZnO/Al₂O₃, this involves reduction in a dilute H₂/N₂ stream.[19] For In₂O₃, a pre-treatment in an inert or reactive gas stream may be performed.

  • Pressurize the reactor system to the desired operating pressure (e.g., 3-8 MPa) with the reaction gas mixture (H₂/CO₂ or H₂/CO/CO₂).

  • Heat the reactor to the desired operating temperature (e.g., 220-300 °C).

  • Feed the synthesis gas through the catalyst bed at a specific gas hourly space velocity (GHSV).

  • Cool the reactor effluent to condense the liquid products (methanol and water).

  • Analyze the composition of the uncondensed gas and the liquid products using gas chromatography (GC) to determine conversion, selectivity, and yield.

Activity_Test Gas_In Synthesis Gas Feed (H₂/CO₂/CO) Reactor Fixed-Bed Reactor (Catalyst, P, T) Gas_In->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Gas_Out Effluent Gas Separator->Gas_Out Gas Liquid_Out Liquid Product (Methanol, Water) Separator->Liquid_Out Liquid GC_Gas Gas Chromatograph (GC) for Gas Analysis Gas_Out->GC_Gas GC_Liquid Gas Chromatograph (GC) for Liquid Analysis Liquid_Out->GC_Liquid

Conclusion and Future Outlook

Both In₂O₃ and Cu/ZnO/Al₂O₃ catalysts present viable pathways for methanol synthesis, each with distinct advantages and disadvantages. The choice between them is dictated by the specific industrial context, including feedstock availability and purity, desired product selectivity, and economic considerations.

  • Cu/ZnO/Al₂O₃ remains the catalyst of choice for large-scale methanol production from conventional syngas, benefiting from decades of process optimization and its high activity. Future research in this area will likely focus on enhancing its stability and resistance to deactivation, particularly from water and CO.

  • In₂O₃ represents a breakthrough for the direct hydrogenation of CO₂ to methanol. Its exceptional selectivity and stability make it a prime candidate for integration with carbon capture technologies and renewable hydrogen sources. The primary focus of ongoing research is to improve its space-time yield to match or exceed that of copper-based systems, likely through advanced nanostructuring and the development of composite materials.

As the chemical industry pivots towards greater sustainability, the development of highly active, selective, and durable catalysts will be paramount. The continued investigation and optimization of both In₂O₃ and Cu/ZnO/Al₂O₃ systems will undoubtedly play a critical role in shaping the future of methanol production.

References

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of (5-Methoxypyridin-3-yl)methanol Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is a paramount objective. These ligand-gated ion channels are implicated in a myriad of physiological processes and their dysfunction is linked to a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Among the diverse chemical scaffolds investigated, (5-Methoxypyridin-3-yl)methanol and its analogs have emerged as a promising class of compounds demonstrating significant modulatory activity at nAChRs, particularly the α7 and α4β2 subtypes.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We will delve into the causal relationships between structural modifications and biological activity, present comparative data from published studies, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine.[1] They are widely distributed throughout the central and peripheral nervous systems and are involved in fast synaptic transmission.[2] The diverse combination of nAChR subunits (α2-α10 and β2-β4) gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles.[3] The α7 homomeric and α4β2 heteromeric subtypes are particularly abundant in the brain and are key targets for therapeutic intervention.[4]

Activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) cascades, which are crucial for cell survival, neuroprotection, and synaptic plasticity.

Below is a diagram illustrating the simplified signaling pathway of nAChRs.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens ACh Acetylcholine ACh->nAChR Binds PI3K PI3K Ca_ion->PI3K MAPK MAPK Ca_ion->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression

Caption: Simplified nAChR signaling pathway.

Core Scaffold: this compound

The this compound scaffold consists of a pyridine ring substituted with a methoxy group at the 5-position and a hydroxymethyl group at the 3-position. This arrangement of functional groups provides a key pharmacophore for interaction with nAChRs. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the hydroxymethyl moiety can act as a hydrogen bond donor. The methoxy group influences the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Modifications at the 5-Position (Methoxy Group)

The methoxy group at the 5-position of the pyridine ring is a critical determinant of activity. Its electron-donating nature influences the basicity of the pyridine nitrogen, which is often involved in a key hydrogen bond interaction with the receptor.

  • Alkoxy Chain Length: While direct comparisons are limited, studies on related scaffolds suggest that small alkoxy groups like methoxy and ethoxy are generally preferred. Longer or bulkier alkyl chains can lead to a decrease in potency, likely due to steric hindrance.

  • Bioisosteric Replacements: The replacement of the methoxy group with other bioisosteres can modulate the compound's physicochemical properties.[1][6] For instance, replacing the oxygen with a difluoromethylene group (-OCF2-) can alter lipophilicity and metabolic stability.[6] Halogen substitutions, such as fluorine or chlorine, at this position can also influence electronic properties and binding interactions.

Modifications at the 3-Position (Hydroxymethyl Group)

The hydroxymethyl group at the 3-position is another key interaction point. Its ability to act as a hydrogen bond donor is thought to be crucial for binding.

  • Conversion to Carbonyl: In the related arylpyrid-3-ylmethanones, the hydroxymethyl group is replaced by a carbonyl moiety.[5] This change shifts the interaction from hydrogen bond donation to hydrogen bond acceptance and provides a scaffold for further derivatization.

  • Ester and Amide Analogs: Conversion of the hydroxyl group to esters or amides can modulate the compound's polarity, metabolic stability, and ability to cross the blood-brain barrier.

Substitutions on the Pyridine Ring

Modifications to other positions on the pyridine ring can significantly impact activity and selectivity.

  • 2-Position: In arylpyrid-3-ylmethanones, substitution at the 2-position with small alkylamino groups (e.g., methylamino, ethylamino, propylamino) generally increases potency as PAMs of α7 nAChRs.[5]

  • Aryl Substituents: The introduction of aryl groups at various positions can lead to additional π-π stacking or hydrophobic interactions within the receptor binding pocket, often enhancing potency.[5]

Comparative Data of Arylpyrid-3-ylmethanone Analogs

The following table summarizes the SAR data for a series of arylpyrid-3-ylmethanones as Type I PAMs of human α7 nAChRs expressed in Xenopus oocytes.[5] This data provides valuable insights into the SAR of the broader class of substituted pyridin-3-yl compounds.

CompoundR1 (at 2-position)R2 (on benzoyl)EC50 (µM)Max Modulation (%)
7p HCl2.5500
7q MeCl0.381200
7r EtCl0.16700
7a PrCl0.14600
7v Pr4-OMe0.181200
7z Me4-OMe1.1770
7aa Et4-OMe0.52470

Data extracted from Malpass, J. R., et al. (2013).[5]

Analysis of the Data: The data clearly shows that increasing the size of the alkylamino substituent at the 2-position from hydrogen to propyl generally increases potency (lower EC50). The nature of the substituent on the 3-benzoyl group also has a significant impact, with a 4-methoxy group (as in 7v) leading to high potency and efficacy.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Workflow

The synthesis of this compound analogs typically starts from a readily available substituted pyridine, such as 3-bromo-5-methoxypyridine.

Synthesis_Workflow Start 3-Bromo-5-methoxypyridine Step1 Lithiation or Grignard Formation Start->Step1 Step2 Reaction with an Electrophile (e.g., Paraformaldehyde) Step1->Step2 Product This compound Step2->Product Analogs Further Derivatization (e.g., Etherification, Esterification) Product->Analogs

Caption: General synthetic workflow for this compound analogs.

Detailed Synthesis of this compound

Materials:

  • 3-Bromo-5-methoxypyridine

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Lithiation/Grignard Formation:

    • Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at this temperature.

    • Alternative for Grignard: Activate magnesium turnings (1.2 eq) with a small crystal of iodine in anhydrous THF. Add a solution of 3-bromo-5-methoxypyridine in THF dropwise to initiate the reaction. Reflux may be required to complete the formation of the Grignard reagent.

  • Reaction with Paraformaldehyde:

    • To the freshly prepared organometallic reagent at -78 °C (for the lithium species) or 0 °C (for the Grignard reagent), add dry paraformaldehyde (1.5 eq) in one portion.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Biological Evaluation: In Vitro Assays for nAChR Modulation

1. Radioligand Binding Assay (for determining binding affinity, Ki):

  • Objective: To determine the affinity of the test compounds for a specific nAChR subtype.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).

    • A radiolabeled ligand with high affinity for the receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., phosphate-buffered saline).

    • Scintillation vials and scintillation cocktail (for ³H) or a gamma counter (for ¹²⁵I).

  • Procedure:

    • In a multi-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For non-specific binding determination, a high concentration of a known unlabeled ligand (e.g., nicotine) is added to a set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter or a gamma counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (for functional activity, EC50/IC50 and modulation):

  • Objective: To measure the functional activity of the compounds as agonists, antagonists, or allosteric modulators.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the nAChR subunits of interest.

    • TEVC setup including a stereomicroscope, micromanipulators, amplifier, and data acquisition system.

    • Oocyte recording solution (e.g., ND96).

    • Acetylcholine or another agonist.

    • Test compounds.

  • Procedure:

    • Inject the cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the agonist (e.g., acetylcholine) at a specific concentration (e.g., EC50) to elicit a current response.

    • To test for agonist activity, apply the test compound alone at various concentrations and measure the elicited current.

    • To test for antagonist activity, pre-apply the test compound for a certain period before co-application with the agonist and measure the inhibition of the agonist-evoked current.

    • To test for positive allosteric modulation, co-apply the test compound with a low concentration of the agonist (e.g., EC10-EC20) and measure the potentiation of the current response.

    • Construct concentration-response curves and determine EC50, IC50, or potentiation values.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel nAChR modulators. The SAR insights gleaned from related compound series highlight the importance of the substitution pattern on the pyridine ring for achieving high potency and selectivity. Specifically, the nature of the substituents at the 2-, 3-, and 5-positions plays a crucial role in the interaction with the receptor.

Future research in this area should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs. This would involve:

  • Exploring a wider range of bioisosteric replacements for the 5-methoxy group to fine-tune physicochemical properties and metabolic stability.

  • Investigating modifications of the 3-hydroxymethyl group , including its conversion to various esters, ethers, and amides, to optimize pharmacokinetic profiles.

  • Introducing diverse substituents at the 2-, 4-, and 6-positions of the pyridine ring to enhance potency and selectivity for specific nAChR subtypes.

A comprehensive understanding of the SAR of this promising scaffold will undoubtedly accelerate the development of novel and effective therapeutics for a range of debilitating neurological disorders.

References

Safety Operating Guide

Navigating the Disposal of (5-Methoxypyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (5-Methoxypyridin-3-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and scientists, our responsibility is not only to innovate but also to manage the byproducts of our work with the utmost care and scientific rigor.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, with the molecular formula C7H9NO2, is a pyridine derivative.[1][] While specific toxicological data for this compound is not extensively documented, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides critical safety information.

According to aggregated GHS data, this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement "Harmful if swallowed".[1] This classification necessitates careful handling to prevent accidental ingestion. The primary hazards are associated with its potential irritant properties.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight139.15 g/mol [1]
AppearanceLiquid[3]
Boiling Point285.1±25.0 °C (Predicted)[3]
Density1.155±0.06 g/cm3 (Predicted)[3]
StorageInert atmosphere, 2-8°C[][3]

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with through a written Chemical Hygiene Plan (CHP).[4][5] This plan should be tailored to the specific hazards present in the laboratory.[5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached as a hazardous waste stream. This is based on the known hazards of pyridine and its derivatives, which are generally considered harmful.[6][7] The following protocol outlines a self-validating system for its safe disposal, grounded in regulatory standards set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[7]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[11]

  • Body Protection: A fully buttoned lab coat must be worn.[11]

  • Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors.[7]

Step 2: Waste Segregation - Preventing Incompatible Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect any solid waste contaminated with this compound, such as weigh boats, contaminated gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof container.[6] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Pyridine-based compounds should not be mixed with strong oxidizers or acids.[12]

Step 3: Waste Container Labeling - Ensuring Clear Communication

Accurate and clear labeling of hazardous waste containers is an OSHA requirement.[13][14] The label must include:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound."[6]

  • The specific hazard(s): "Acute Toxicity - Oral."

  • The date of waste accumulation.[6]

Step 4: Temporary Storage - Maintaining a Safe Laboratory Environment

Accumulated hazardous waste must be stored safely pending pickup by a licensed disposal facility.

  • Store sealed waste containers in a designated, well-ventilated, and secure secondary containment area.[6][11]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[12][15]

Step 5: Final Disposal - The Role of Institutional EHS

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

  • Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[8][16] Incineration is a common disposal method for pyridine-containing wastes.[17]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6][18]

  • Collect and Package: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[6][18]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department.[18]

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate Waste Stream (Solid vs. Liquid) PPE->Segregate Label Label Waste Container ('Hazardous Waste', Chemical Name, Hazards, Date) Segregate->Label Store Store in Designated Secondary Containment Area Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS End End: Compliant Disposal by Licensed Contractor ContactEHS->End Spill_Protocol Follow Spill Management Protocol Spill->Spill_Protocol Yes Spill_Protocol->Segregate

References

Personal protective equipment for handling (5-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling (5-Methoxypyridin-3-yl)methanol

Understanding the Compound: A Risk-Based Approach to Safety

This compound (CAS No. 937202-11-4) is a pyridine derivative increasingly utilized in pharmaceutical and chemical synthesis.[][2][3] While a valuable building block, its handling requires a comprehensive understanding of its hazard profile to establish a robust safety protocol. The primary risks associated with this compound are rooted in its classification as an irritant and an orally toxic substance.[4]

According to the Globally Harmonized System (GHS), this chemical is classified with the following hazards:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[4][5][6]

  • Skin Irritation (H315): Causes skin irritation.[7]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[7]

  • Respiratory Irritation (H335): May cause respiratory irritation.[7]

The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, and the signal word is "Warning".[5][6] This profile dictates that the cornerstone of safe handling is the prevention of direct contact and inhalation. The principal routes of exposure are skin contact, eye contact, and the inhalation of aerosols or vapors.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE is not a static checklist but a dynamic process that adapts to the scale and nature of the procedure. All PPE must be inspected for defects like cracks, rips, or missing parts before use.[8]

Dermal Protection: Your Primary Barrier

Given that pyridine derivatives can cause local irritation upon contact, robust dermal protection is the first line of defense.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. It is critical to establish a regular replacement schedule for gloves to prevent permeation by the chemical.[9] Contaminated gloves should never be reused and must be disposed of as hazardous waste.

  • Laboratory Coat/Coveralls: A standard cotton lab coat may suffice for handling very small quantities (milligrams). However, for larger quantities or procedures with a higher splash potential, a chemical-resistant apron or hooded coveralls are recommended.[10][11] Contaminated clothing should be removed immediately and laundered separately before reuse.[8]

  • Footwear: Perforated shoes or sandals are strictly prohibited in any area where chemicals are handled.[9] Fully enclosed, chemical-resistant safety footwear is required to protect the entire foot from potential spills.[9][10]

Ocular and Facial Protection: Shielding Sensitive Tissues

This compound is classified as a serious eye irritant.[7] Therefore, appropriate eye and face protection is crucial.

  • Safety Glasses: For low-volume transfers of dilute solutions, safety glasses with side shields provide a minimum level of protection.

  • Chemical Splash Goggles: This is the standard requirement for most laboratory operations involving this liquid. Goggles provide a seal around the eyes, offering superior protection against splashes.[10]

  • Face Shield: When handling larger volumes or during procedures with a significant risk of splashing (e.g., heating, pressure reactions, or large-scale transfers), a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[10]

Respiratory Protection: Safeguarding Against Inhalation

This compound may cause respiratory irritation, and pyridine derivatives can emit harmful fumes.[7] The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Controls: All work with this compound should be conducted within a properly functioning and certified laboratory chemical fume hood.[12] This is the most effective way to prevent the inhalation of vapors.

  • Respirators: In the rare event that work must be performed outside of a fume hood, or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[8][13] A full-face respirator offers a higher protection factor and also provides eye protection. Personnel must be medically cleared and fit-tested before using a respirator.[14]

PPE Selection Summary

The following table provides a tiered approach to PPE selection based on the operational risk level.

Risk Level / Task Dermal Protection Ocular/Facial Protection Respiratory Protection
Low (e.g., <1g transfers, solution prep in fume hood)Nitrile Gloves, Lab CoatSafety Glasses with Side ShieldsNot required if in fume hood
Medium (e.g., >1g transfers, reactions, extractions)Nitrile Gloves, Lab CoatChemical Splash GogglesWork must be in a fume hood
High (e.g., Large volume transfers, risk of aerosolization)Butyl Rubber Gloves, Chemical-Resistant Apron/CoverallsChemical Splash Goggles & Face ShieldWork must be in a fume hood. Respirator required if hood is not available/feasible.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes risk and ensures procedural consistency.

  • Preparation and Pre-Handling Check:

    • Read the Safety Data Sheet (SDS) for this compound before starting work.[8]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[8][12]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling and Transfer:

    • Store the chemical in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizers.[12]

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[11]

    • Use non-sparking tools if there is any risk of flammable vapors.[15]

  • Post-Handling and Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][11]

Emergency Response: Spill and Exposure Management

Accidents require immediate and correct action.

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, eliminate all ignition sources.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Using non-sparking tools, carefully sweep the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Increase ventilation to the area.

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste containing this compound, including excess chemical, contaminated absorbents, and used PPE, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[12][16] The container must have a tightly fitting cap and be kept closed.[16]

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this chemical down the drain.[17]

Visual Workflow Diagrams

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Final Check Start Start: Handling This compound AssessVolume Assess Volume & Task Start->AssessVolume LowRisk Low Risk (<1g, in hood) - Nitrile Gloves - Lab Coat - Safety Glasses AssessVolume->LowRisk Low MedRisk Medium Risk (>1g, reactions) - Nitrile Gloves - Lab Coat - Chem Goggles AssessVolume->MedRisk Medium HighRisk High Risk (Large vol, splash risk) - Heavy Gloves - Chem Apron - Goggles & Face Shield AssessVolume->HighRisk High CheckHood Work in Fume Hood? LowRisk->CheckHood MedRisk->CheckHood HighRisk->CheckHood Proceed Proceed with Caution CheckHood->Proceed Yes NoGo STOP Consult EHS Respirator Required CheckHood->NoGo No

Caption: PPE selection based on task-specific risk assessment.

Spill Response Workflow

This diagram provides a clear, step-by-step guide for responding to a chemical spill.

Spill_Response Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Spill Size Alert->Assess Contain Contain with Absorbent Assess->Contain Small & Manageable Evacuate Evacuate Area Call EHS/Emergency Assess->Evacuate Large or Uncontrolled Collect Collect Waste (Non-sparking tools) Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Step-by-step emergency procedure for chemical spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.